Technical Documentation Center

(5-Chloro-2-(trifluoromethyl)phenyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Chloro-2-(trifluoromethyl)phenyl)methanol
  • CAS: 261763-21-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (5-Chloro-2-(trifluoromethyl)phenyl)methanol for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block in modern medicinal chemistry. Its unique substitution pattern, featu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the physical and chemical properties of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and lipophilic characteristics that are highly sought after in the design of novel therapeutic agents. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug discovery and development, offering critical data and insights to inform experimental design and synthesis strategies.

Core Molecular and Physical Properties

(5-Chloro-2-(trifluoromethyl)phenyl)methanol, identified by the CAS number 261763-21-7, is a substituted benzyl alcohol derivative. The presence of a trifluoromethyl group at the ortho position and a chlorine atom at the meta position relative to the hydroxymethyl group significantly influences its reactivity and physical characteristics.

Chemical Structure and Identification

The structural representation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol is crucial for understanding its chemical behavior.

Caption: Chemical structure of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. These values are essential for predicting its behavior in various chemical environments and for designing appropriate experimental conditions.

PropertyValueSource(s)
CAS Number 261763-21-7[1]
Molecular Formula C₈H₆ClF₃O[1]
Molecular Weight 210.58 g/mol [1]
Boiling Point 225 °C[2][3]
Density 1.416 g/cm³[2][4]
Flash Point 90.1 °C[4]
Calculated LogP 2.85[4]
Calculated PSA 20.23 Ų[4]

The Role in Medicinal Chemistry and Drug Design

The trifluoromethyl group is a cornerstone in modern drug design due to its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[5] The strategic placement of a chlorine atom further influences the electronic landscape and can provide an additional vector for molecular interactions.

Safety and Handling

A comprehensive understanding of the safety profile of (5-Chloro-2-(trifluoromethyl)phenyl)methanol is paramount for its responsible handling in a laboratory setting.

Hazard Identification

Based on available supplier safety information, (5-Chloro-2-(trifluoromethyl)phenyl)methanol is classified as an irritant.[7]

  • Hazard Statements: Irritating to eyes, respiratory system, and skin.[7]

  • Signal Word: Warning

Precautionary Measures and First Aid

Adherence to standard laboratory safety protocols is essential when working with this compound.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash skin thoroughly after handling.[8]

  • P271: Use only outdoors or in a well-ventilated area.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[7]

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

A complete Safety Data Sheet (SDS) should be consulted for detailed safety and handling information.

Experimental Protocols

The utility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol as a synthetic intermediate is best illustrated through established experimental protocols. The following outlines a general procedure for the oxidation of this alcohol to the corresponding aldehyde, a common transformation in organic synthesis.

Oxidation to 5-Chloro-2-(trifluoromethyl)benzaldehyde

This protocol provides a representative method for the conversion of the primary alcohol to an aldehyde, a versatile functional group for further synthetic modifications.

Materials:

  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve (5-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridinium chlorochromate (PCC) (1.5-2.0 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 30 minutes.

  • Filter the mixture through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 5-Chloro-2-(trifluoromethyl)benzaldehyde.

Logical Workflow for Oxidation Protocol:

G start Start: (5-Chloro-2-(trifluoromethyl)phenyl)methanol in DCM add_pcc Add Pyridinium Chlorochromate (PCC) start->add_pcc stir Stir at Room Temperature (2-4h) add_pcc->stir monitor Monitor by TLC stir->monitor Check for completion workup Workup: Dilute with Ether, Filter through Silica monitor->workup concentrate Concentrate under Reduced Pressure workup->concentrate purify Purify by Flash Chromatography concentrate->purify end_product End Product: 5-Chloro-2-(trifluoromethyl)benzaldehyde purify->end_product

Caption: Workflow for the oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Conclusion

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a chemical compound with significant potential in the field of drug discovery and development. Its well-defined physical properties and the strategic placement of its functional groups make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its characteristics, safe handling procedures, and a key synthetic application. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile building blocks like (5-Chloro-2-(trifluoromethyl)phenyl)methanol is set to increase, making a thorough comprehension of its properties essential for the innovative scientist.

References

Exploratory

(5-Chloro-2-(trifluoromethyl)phenyl)methanol CAS number and structure

An In-Depth Technical Guide to (5-Chloro-2-(trifluoromethyl)phenyl)methanol: A Key Building Block in Modern Medicinal Chemistry In the landscape of contemporary drug discovery and development, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Chloro-2-(trifluoromethyl)phenyl)methanol: A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a critical building block that embodies the advantageous characteristics of trifluoromethylated aromatic systems. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Structure

Precise identification is the foundation of all chemical research. (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol derivative whose structure is key to its utility.

The compound is registered under CAS Number 261763-21-7 .[1][2] Its molecular structure consists of a benzene ring substituted with a chloro group at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl (methanol) group at the 1-position.

Caption: Chemical structure of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Physicochemical and Spectroscopic Data

A summary of the core physicochemical properties is essential for experimental design and interpretation.

PropertyValueSource
CAS Number 261763-21-7[1][2]
Molecular Formula C₈H₆ClF₃O[1]
Molecular Weight 210.58 g/mol [1][2]
Synonyms Benzenemethanol, 5-chloro-2-(trifluoromethyl)-[1]

Note: Further properties such as melting point, boiling point, and solubility would be determined empirically and reported in specific supplier documentation.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this molecule is crucial for its application as a chemical intermediate.

Synthetic Pathways

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is typically synthesized via the reduction of a corresponding carbonyl compound. The most common precursor is 5-chloro-2-(trifluoromethyl)benzaldehyde or a derivative of 5-chloro-2-(trifluoromethyl)benzoic acid. This reduction can be achieved using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

The causality behind this choice is straightforward: aldehydes and carboxylic acids are common commercial starting materials, and their reduction to primary alcohols is a high-yielding and well-established transformation in organic synthesis.

SynthesisPathway start 5-Chloro-2-(trifluoromethyl)benzaldehyde reagent NaBH₄ Methanol start->reagent product (5-Chloro-2-(trifluoromethyl)phenyl)methanol reagent->product caption Synthesis via reduction of the corresponding aldehyde.

Caption: Synthetic route to (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Key Reactivity: Oxidation

As a primary alcohol, the hydroxymethyl group is the primary site of reactivity. A key and illustrative reaction is its oxidation back to the corresponding aldehyde, 5-chloro-2-(trifluoromethyl)benzaldehyde. This transformation is valuable for creating another useful building block. A common and efficient method for this oxidation involves using pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM).[3]

The choice of PCC is deliberate; it is a milder oxidizing agent compared to others like potassium permanganate or chromic acid, which helps to prevent over-oxidation to the carboxylic acid, thus ensuring a high yield of the desired aldehyde product. This self-validating protocol stops the reaction at the aldehyde stage, which is often the desired outcome for subsequent synthetic steps.

Role in Drug Discovery and Medicinal Chemistry

The true value of (5-Chloro-2-(trifluoromethyl)phenyl)methanol lies in its utility as a scaffold in drug design. The trifluoromethyl group is not merely a bulky substituent; it profoundly influences the molecule's properties in ways that are highly advantageous for creating effective pharmaceuticals.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can significantly increase a drug's half-life and bioavailability.[4][5]

  • Lipophilicity : The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[4] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.

  • Binding Affinity : As a strong electron-withdrawing group, the CF₃ group can alter the electronic profile of the aromatic ring, influencing pKa and hydrogen bonding capabilities. This can lead to stronger and more selective binding interactions with target proteins.[4][5]

Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern therapeutics.[4][6] This building block serves as a precursor for more complex molecules investigated for a wide range of diseases, from cancer to neurological disorders.[5][7]

Experimental Protocol: Oxidation to Aldehyde

This section provides a detailed, step-by-step methodology for the oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a fundamental transformation for any researcher working with this compound.

Objective: To synthesize 5-chloro-2-(trifluoromethyl)benzaldehyde from (5-chloro-2-(trifluoromethyl)phenyl)methanol.

Materials:

  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-chloro-2-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidant: To this solution, add pyridinium chlorochromate (PCC) (2.0 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[3]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and continue stirring for an additional hour. This helps to precipitate the chromium byproducts.

  • Filtration: Filter the mixture through a pad of silica gel or Celite to remove the insoluble chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil using silica gel column chromatography. Elute with a hexane/ethyl acetate solvent system (e.g., 90:10 v/v) to isolate the pure 5-chloro-2-(trifluoromethyl)benzaldehyde.[3]

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification dissolve 1. Dissolve Alcohol in DCM add_pcc 2. Add PCC dissolve->add_pcc stir 3. Stir at RT (2-3h) & Monitor via TLC add_pcc->stir dilute 4. Dilute with Ether stir->dilute filter 5. Filter through Silica dilute->filter concentrate 6. Concentrate filter->concentrate purify 7. Column Chromatography concentrate->purify product product purify->product Pure Aldehyde

Caption: Experimental workflow for the oxidation of the title compound.

Safety and Handling

As with any halogenated and trifluoromethylated aromatic compound, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8][9] Avoid contact with skin and eyes.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is more than just a chemical; it is a strategic tool for molecular innovation. Its unique combination of a reactive alcohol handle and the powerful trifluoromethyl group makes it an invaluable precursor in the synthesis of advanced pharmaceutical intermediates. By understanding its synthesis, reactivity, and the profound influence of its fluorine content, researchers can leverage this building block to design and create next-generation therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles.

References

  • (5-Chloro-2-fluorophenyl)(phenyl)methanol. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl) benzenemethanol. PubChem, National Institutes of Health. [Link]

  • Cas 207974-09-2, 2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. LookChem. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (5-Chloro-2-(5-fluoropyridin-3-yl)phenyl)methanol. PubChem, National Institutes of Health. [Link]

  • Asymmetric Hydrogen Atom Transfer. ACS Catalysis. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • [5-chloro-2-(trifluoromethyl)phenyl]methanol. Amerigo Scientific. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

Sources

Foundational

Solubility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in different organic solvents

An In-Depth Technical Guide to the Solubility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of (5-Ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. A detailed, step-by-step protocol for solubility screening is provided, alongside a discussion of the physicochemical principles that govern the dissolution process.

Introduction: Understanding the Molecule

(5-Chloro-2-(trifluoromethyl)phenyl)methanol, with the chemical formula C₈H₆ClF₃O, is a substituted aromatic alcohol.[1] Its structure, featuring a chlorophenyl ring, a trifluoromethyl group, and a hydroxymethyl group, imparts a unique combination of polarity and lipophilicity. This complex molecular architecture dictates its interaction with different solvent environments, a critical consideration in process chemistry, formulation development, and analytical method design. An understanding of its solubility is paramount for optimizing reaction conditions, purification strategies, and the development of stable dosage forms.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₆ClF₃O

  • Molecular Weight: 210.58 g/mol [1]

The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the trifluoromethyl (-CF₃) and chloro (-Cl) substituents contribute to the molecule's overall lipophilicity and electron-withdrawing nature.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in a given organic solvent is a function of the interplay between its polarity and the polarity of the solvent.

Organic solvents can be broadly categorized as:

  • Polar Protic Solvents: Such as methanol and ethanol, which can engage in hydrogen bonding.

  • Polar Aprotic Solvents: Like acetone and ethyl acetate, which have dipole moments but lack O-H or N-H bonds.

  • Nonpolar Solvents: Including hexane and toluene, which have low dielectric constants and minimal polarity.

Given the presence of both a polar hydroxyl group and a nonpolar substituted phenyl ring, (5-Chloro-2-(trifluoromethyl)phenyl)methanol is expected to exhibit a range of solubilities across these solvent classes. It is anticipated to be more soluble in polar solvents, particularly those that can act as hydrogen bond acceptors or donors, than in nonpolar hydrocarbon solvents.

Experimental Determination of Solubility: A Practical Guide

The following is a detailed protocol for determining the solubility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data in a research or drug development setting. This protocol is aligned with the principles of Good Laboratory Practices (GLP) and can be adapted for implementation under Good Manufacturing Practices (GMP).[4][5][6]

Materials and Equipment
  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to ±0.01 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Calibrated volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (5-Chloro-2-(trifluoromethyl)phenyl)methanol into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

  • Data Calculation and Reporting:

    • Calculate the solubility in mg/mL or mol/L using the concentration obtained from the HPLC analysis and the dilution factor.

    • Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

The following diagram illustrates the experimental workflow for determining solubility:

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Weigh Excess Solute B Add Known Volume of Solvent A->B C Equilibrate at Constant Temp (24-48h) B->C D Filter Supernatant C->D E Dilute Sample D->E F HPLC Analysis E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventSolvent ClassPolarity IndexSolubility at 25°C (mg/mL)
MethanolPolar Protic0.762[Insert Experimental Data]
EthanolPolar Protic0.654[Insert Experimental Data]
AcetonePolar Aprotic0.355[Insert Experimental Data]
Ethyl AcetatePolar Aprotic0.228[Insert Experimental Data]
TolueneNonpolar0.099[Insert Experimental Data]
HexaneNonpolar0.009[Insert Experimental Data]

Note: The polarity index is a relative measure of a solvent's polarity.[7][8]

Safety and Handling

(5-Chloro-2-(trifluoromethyl)phenyl)methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9][10][11] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][12][13]

The following diagram illustrates the logical relationship for ensuring laboratory safety:

G A Review SDS B Wear Appropriate PPE A->B C Use in Ventilated Area A->C D Safe Handling & Disposal B->D C->D

Caption: Laboratory safety workflow.

Conclusion

The solubility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a critical parameter that influences its application in pharmaceutical development. This guide has provided a theoretical basis for understanding its solubility, a detailed experimental protocol for its determination, and a framework for presenting the resulting data. By following the methodologies outlined herein, researchers can generate high-quality, reliable solubility data to support their research and development activities.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28).
  • Experiment: Solubility of Organic & Inorganic Compounds. [No Source Found]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No Source Found]
  • (5-Chloro-2-fluorophenyl)(phenyl)methanol | C13H10ClFO | CID 61101412 - PubChem. (2025, December 20). PubChem.
  • Solvent Polarity Table | PDF - Scribd. Scribd.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [No Source Found]
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by hydrogen bonding) - Accu Dyne Test. Accu Dyne Test.
  • Polarity of Solvents. [No Source Found]
  • Solvents and Polarity - Department of Chemistry : University of Rochester. University of Rochester.
  • Properties of Common Organic Solvents. (2022, September 8). [No Source Found]
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Good manufacturing practices guide for drug products (GUI-0001) - Canada.ca. Canada.ca.
  • Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference? - Eurofins USA. (2024, January 19). Eurofins USA.
  • Good Manufacturing Practices: When Do They Apply? - Advarra. (2020, July 15). Advarra.
  • Safety Data Sheet - Aaron Chemicals. (2024, November 1). Aaron Chemicals.
  • Research Use Only to Good Manufacturing Practices | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023, November 1). Spectroscopy.
  • 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine - CymitQuimica. (2023, July 5). CymitQuimica.
  • (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone. PubChem.
  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol, 95% Purity, C8H6ClF3O, 25 grams. [No Source Found]
  • Chemical Properties of Benzenemethanol, 4-chloro-«alpha»-phenyl- (CAS 119-56-2). Cheméo.
  • [5-chloro-2-(phenylthio)phenyl]methanol 13421-02-8 wiki - Guidechem. Guidechem.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH.
  • 1784592-44-4|(5-Chloro-2-(difluoromethyl)phenyl)methanol - BLDpharm. BLDpharm.
  • Common Organic Solvents: Table of Properties1,2,3. [No Source Found]
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). [No Source Found]
  • SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [No Source Found]
  • Solvent Miscibility Table. [No Source Found]
  • BLD Pharm 1GR (5-Chloro-2-(trifluoromethyl)pheny l)methanol - Fisher Scientific. Fisher Scientific.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its unambiguous characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. While a directly published complete spectrum is not widely available, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related analogues to present a robust and predictive analysis. This approach, grounded in fundamental principles and comparative data, offers a comprehensive understanding of the spectral features of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (5-Chloro-2-(trifluoromethyl)phenyl)methanol is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the alcohol, and the hydroxyl proton. The chemical shifts and coupling patterns are heavily influenced by the electronic effects of the chloro and trifluoromethyl substituents.

Aromatic Region (δ 7.0-8.0 ppm):

The three aromatic protons will appear as a complex multiplet or as distinct, coupled signals. Based on the analysis of related compounds such as 2-(Trifluoromethyl)benzyl alcohol and 2-Chlorobenzyl alcohol, we can predict the following:

  • H-6: This proton, being ortho to the electron-withdrawing trifluoromethyl group, is expected to be the most deshielded and appear at the downfield end of the aromatic region.

  • H-3 and H-4: These protons will be influenced by both the chloro and trifluoromethyl groups, leading to chemical shifts that are intermediate. The coupling between them will likely result in a doublet or a doublet of doublets.

Methylene Protons (-CH₂OH) (δ ~4.8 ppm):

The two methylene protons are diastereotopic due to the chiral center at the benzylic carbon. Therefore, they are expected to appear as a pair of doublets (an AB quartet) if there is coupling to the hydroxyl proton, or as a singlet if there is rapid exchange of the hydroxyl proton. In many cases, especially in solvents like CDCl₃, this signal appears as a singlet.

Hydroxyl Proton (-OH):

The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It can appear as a broad singlet anywhere in the spectrum. In the presence of D₂O, this signal will exchange and disappear, which is a key method for its identification.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on each of the eight unique carbon atoms in (5-Chloro-2-(trifluoromethyl)phenyl)methanol. The strong electron-withdrawing effect of the trifluoromethyl group will be particularly evident.

Aromatic and Benzylic Carbons (δ 120-145 ppm):

  • C-2 (ipso-CF₃): This carbon will be significantly influenced by the trifluoromethyl group and will likely appear as a quartet due to ¹JC-F coupling.

  • C-5 (ipso-Cl): The carbon attached to the chlorine atom will also show a downfield shift.

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

  • C-1 (ipso-CH₂OH): This carbon will be found in the downfield region of the aromatic signals.

Methylene Carbon (-CH₂OH) (δ ~61 ppm):

The methylene carbon is expected to resonate at approximately 61 ppm, a typical value for a benzylic alcohol.

Trifluoromethyl Carbon (-CF₃) (δ ~124 ppm):

The carbon of the trifluoromethyl group will appear as a prominent quartet with a large one-bond carbon-fluorine coupling constant (¹JC-F).

Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Data for (5-Chloro-2-(trifluoromethyl)phenyl)methanol in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.7dH-6
~7.5dH-4
~7.4ddH-3
~4.8s-CH₂OH
variablebr s-OH

Table 2: Predicted ¹³C NMR Data for (5-Chloro-2-(trifluoromethyl)phenyl)methanol in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
~139sC-1
~127 (q)qC-2
~132sC-3
~129sC-4
~134sC-5
~126sC-6
~61s-CH₂OH
~124 (q)q-CF₃

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation:

  • Weigh approximately 10-20 mg of (5-Chloro-2-(trifluoromethyl)phenyl)methanol into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure the sample is completely dissolved.

Data Acquisition:

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence with a sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans will be required to obtain a good spectrum.

  • The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[1]

Visualizing the Structure and Key Interactions

The following diagram illustrates the molecular structure of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Caption: Molecular structure of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. By leveraging data from closely related analogues and fundamental NMR principles, a comprehensive understanding of the expected spectral features has been established. This information is invaluable for researchers and scientists in confirming the structure and purity of this important chemical intermediate, thereby ensuring the reliability of subsequent research and development efforts.

References

  • The Royal Society of Chemistry. Contents. [Link]

  • The Royal Society of Chemistry. 1. [Link]

Sources

Foundational

Mass spectrometry analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

An In-depth Technical Guide to the Mass Spectrometry Analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol Abstract This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of (5...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key chemical intermediate in pharmaceutical synthesis. Mass spectrometry is an essential analytical technique for the structural elucidation, purity assessment, and quantitative analysis of such compounds.[1][2][3] This document moves beyond rote protocols to explain the causal reasoning behind critical experimental choices, from ionization source selection to the prediction of fragmentation pathways. It is intended for researchers, analytical scientists, and drug development professionals who require a robust and validated approach to characterizing halogenated and trifluoromethyl-containing aromatic molecules.

Introduction to the Analyte: Physicochemical Profile

(5-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 115063-47-7) is a small organic molecule with the following properties:

  • Molecular Formula: C₈H₆ClF₃O

  • Molecular Weight: 210.58 g/mol (Monoisotopic Mass: 210.0059 g/mol )

  • Structure:

    
    
    

The analytical strategy is dictated by its structure. The presence of a moderately polar alcohol group, a nonpolar trifluoromethyl-substituted phenyl ring, and a chlorine atom informs every step of the analysis. The chlorine atom will produce a characteristic M+2 isotopic peak with an intensity approximately one-third of the monoisotopic (M) peak, providing a clear diagnostic marker. The molecule's thermal stability and molecular weight (under 1500 Da) make it suitable for a range of common MS ionization techniques.[4][5]

The Cornerstone of Analysis: Ionization Method Selection

The conversion of the neutral analyte into a gas-phase ion is the most critical step in mass spectrometry. The choice of ionization technique directly impacts sensitivity, spectral complexity, and the nature of the data obtained. For (5-Chloro-2-(trifluoromethyl)phenyl)methanol, the primary candidates are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), particularly when coupled with Liquid Chromatography (LC-MS).

Primary Recommendation: Atmospheric Pressure Chemical Ionization (APCI)

APCI is the superior choice for this analyte due to its moderate polarity and thermal stability.[5][6] Unlike ESI, which relies on ionization from the liquid phase, APCI is a gas-phase ionization technique.[4]

  • Causality of Choice: APCI is highly efficient for compounds that are not sufficiently polar to excel with ESI but are thermally stable enough to be vaporized.[4][7] The process involves nebulizing the LC eluent into a heated chamber (vaporizer), where the analyte and solvent are converted to the gas phase. A high-voltage corona discharge needle then ionizes the solvent molecules, which in turn ionize the analyte molecules through proton transfer, typically forming a protonated molecule [M+H]⁺.[7][8] This "soft" ionization method minimizes in-source fragmentation, ensuring the molecular ion is readily observed.[5]

Viable Alternative: Electrospray Ionization (ESI)

ESI is a powerful soft ionization technique, but its efficiency is dependent on the analyte's ability to form ions in solution.[9]

  • Causality of Choice: The alcohol moiety provides a site for protonation in acidic mobile phases (positive ion mode) to form [M+H]⁺ or deprotonation in basic mobile phases (negative ion mode) to form [M-H]⁻. The unique properties of the trifluoromethyl group can also influence ESI response.[10] However, the overall moderate polarity of the molecule may lead to lower ionization efficiency compared to APCI.[7] ESI is an excellent secondary technique to confirm findings from APCI and to explore negative ion mode fragmentation.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy. A comprehensive workflow is depicted below.

G cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: LC-MS Analysis cluster_data PART 3: Data Interpretation A 1. Stock Solution Dissolve analyte in Methanol (1 mg/mL) B 2. Working Solution Dilute stock to 1-10 µg/mL with mobile phase A->B C 3. Filtration Filter through 0.22 µm PTFE filter B->C D 4. LC Separation Reversed-Phase C18 Column C->D E 5. Ionization (APCI) Positive Ion Mode D->E F 6. Mass Analysis Full Scan (MS1) & Tandem MS (MS2) E->F G 7. Identify [M+H]⁺ Check for Chlorine Isotope Pattern F->G H 8. Analyze MS2 Spectrum Elucidate Fragmentation Pathway G->H I 9. Report & Quantify H->I

Caption: Standard workflow for the LC-MS analysis of the target compound.

Protocol 1: Sample Preparation for LC-MS

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free of interfering matrix components.[11]

  • Stock Solution Preparation: Accurately weigh and dissolve the (5-Chloro-2-(trifluoromethyl)phenyl)methanol standard in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[12]

    • Expert Insight: This concentration range is optimal for avoiding detector saturation and minimizing non-linear responses due to ion suppression effects.[12][13]

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[12]

  • Blanks and Controls: Prepare blank samples (solvent only) to run before and after the analyte to check for carryover and system contamination.[12]

Protocol 2: LC-MS Method Parameters (APCI Focus)

These parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale
LC System
ColumnReversed-Phase C18, 2.1 x 100 mm, 3.5 µm particle sizeStandard for separating moderately polar small molecules.
Mobile Phase A0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions.
Mobile Phase B0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
GradientStart at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min.A gradient elution ensures efficient separation from impurities and good peak shape.
Flow Rate0.6 mL/minAPCI is compatible with higher flow rates than ESI.[6]
Injection Volume5 µLA small injection volume minimizes peak distortion.
MS System (APCI)
Ionization ModePositiveThe alcohol moiety is readily protonated.
Vaporizer Temperature400 °CEnsures complete vaporization of the analyte and solvent droplets.[4]
Corona Current3-5 µAOptimizes the formation of reagent ions for chemical ionization.[4]
Sheath & Aux Gas Flow RateInstrument-specific; optimize for stable signalThese gases aid in nebulization and desolvation.
Capillary Voltage~3 kVDirects the ion stream into the mass analyzer.
Scan Range (MS1)m/z 50-300Covers the expected mass of the parent ion and its primary fragments.
MS2 ActivationCollision-Induced Dissociation (CID) with normalized collision energy of 15-35 eV (perform ramp)Fragments the precursor ion to provide structural information.

Data Interpretation: Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to structurally characterize the molecule by fragmenting the isolated precursor ion. For (5-Chloro-2-(trifluoromethyl)phenyl)methanol, the protonated molecule [M+H]⁺ at m/z 211 (with a corresponding isotope peak at m/z 213) is selected for fragmentation.

The fragmentation is predicted to occur at the most chemically labile sites: the C-O bond of the alcohol and the bonds on the propyl chain.

G M [M+H]⁺ m/z 211/213 F1 [M+H - H₂O]⁺ m/z 193/195 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z 181/183 M->F2 - CH₂O (rearrangement) F_CF3_Loss [M+H - H₂O - HF]⁺ m/z 173/175 F1->F_CF3_Loss - HF F_Benzylic_cation Benzylic Cation [C₇H₅Cl]⁺ m/z 111/113 F1->F_Benzylic_cation - CF₂ F3 [C₇H₄ClF₃]⁺ m/z 195/197 F_Benzylic [C₇H₄Cl(CF₃)]⁺ m/z 181/183

Caption: Proposed major fragmentation pathways for protonated (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Summary of Predicted Fragments

The following table summarizes the key fragments expected from the MS/MS analysis of the [M+H]⁺ ion.

m/z (Mass-to-Charge Ratio)Proposed Ion FormulaNeutral LossProposed Fragmentation Pathway
211 / 213 [C₈H₇ClF₃O]⁺ -Precursor Ion ([M+H]⁺)
193 / 195[C₈H₅ClF₃]⁺H₂ODehydration; a classic fragmentation for protonated alcohols.
181 / 183[C₇H₄ClF₃]⁺CH₂OBenzylic cleavage following rearrangement, resulting in the loss of formaldehyde.
173 / 175[C₈H₄ClF₂]⁺HF (from F1)Loss of hydrogen fluoride from the dehydrated intermediate (m/z 193).
111 / 113[C₇H₅Cl]⁺CF₂ (from F1)Loss of difluorocarbene (CF₂) from the trifluoromethyl group of the dehydrated intermediate.[14]

Expert Insight: The fragmentation of trifluoromethyl-substituted aromatics can be complex. The loss of HF or neutral CF₂ from fragment ions is a diagnostic pathway that points to the presence of a CF₃ group.[14] The relative abundances of these fragments will be dependent on the collision energy applied during the MS/MS experiment.

Conclusion

This guide outlines an expert-driven, scientifically-grounded approach to the mass spectrometry analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. By selecting APCI as the primary ionization source, employing a meticulous sample preparation and LC-MS protocol, and understanding the predictable fragmentation pathways, researchers can confidently identify, characterize, and quantify this important pharmaceutical intermediate. The principles and methodologies described herein are adaptable to a wide range of similar small molecules, providing a robust foundation for analytical challenges in drug development and chemical research.

References

  • Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. TOFWERK. [Link]

  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. Chemistry For Everyone - YouTube. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • Sample Preparation Protocol for Open Access MS. University of St Andrews Mass Spectrometry Research Facility. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. PubMed. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. National Center for Biotechnology Information. [Link]

  • Sample preparation in mass spectrometry. Wikipedia. [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Mass Spectrometry in Pharmaceutical Analysis. ResearchGate. [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Mass Spectrometry - Ionization Methods. University of Massachusetts Boston. [Link]

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). National Center for Biotechnology Information. [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]

  • Mass Fragmentation of Phenylmethanol. YouTube. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

Sources

Exploratory

The Rising Profile of (5-Chloro-2-(trifluoromethyl)phenyl)methanol Derivatives in Drug Discovery: A Technical Guide

Foreword: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a pa...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for medicinal chemists. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its profound impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its unique electronic and steric characteristics can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide delves into the potential biological activities of a specific subclass of fluorinated compounds: derivatives of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. We will explore the rationale behind their synthesis, potential therapeutic applications, and the experimental methodologies used to validate their activity, providing a comprehensive resource for researchers and drug development professionals.

The Core Moiety: Understanding the (5-Chloro-2-(trifluoromethyl)phenyl)methanol Scaffold

The (5-Chloro-2-(trifluoromethyl)phenyl)methanol structure presents a unique combination of features that make it an attractive starting point for the synthesis of novel therapeutic agents. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the acidity of nearby protons and the overall electronic distribution of the aromatic ring. The chloro substituent further modulates the electronic properties and lipophilicity of the molecule. The methanolic hydroxyl group serves as a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse libraries of derivatives.

Synthetic Pathways: From a Versatile Building Block to Bioactive Derivatives

While specific synthetic routes originating directly from (5-Chloro-2-(trifluoromethyl)phenyl)methanol to produce a diverse range of biologically active compounds are not extensively detailed in publicly available literature, we can extrapolate potential synthetic strategies based on established organic chemistry principles and the synthesis of related trifluoromethylphenyl-containing compounds. The primary role of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in these proposed syntheses is as a versatile electrophilic precursor following its conversion to a more reactive species.

Oxidation to the Corresponding Aldehyde

A common and critical transformation is the oxidation of the primary alcohol to an aldehyde. This opens up a vast array of subsequent reactions.

Experimental Protocol: Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • Dissolution: Dissolve (5-Chloro-2-(trifluoromethyl)phenyl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Oxidant Addition: Add a mild oxidizing agent, for example, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to the solution at room temperature. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and purify the resulting aldehyde, (5-Chloro-2-(trifluoromethyl)benzaldehyde), typically through silica gel column chromatography.

The resulting aldehyde is a key intermediate for the synthesis of various heterocyclic and other complex molecular architectures.

Diagram of Synthetic Logic

G A (5-Chloro-2-(trifluoromethyl)phenyl)methanol B Oxidation (e.g., PCC, DMP) A->B C (5-Chloro-2-(trifluoromethyl)benzaldehyde) B->C D Condensation Reactions C->D E Reductive Amination C->E F Heterocyclic Derivatives (e.g., Benzimidazoles, Pyrimidines) D->F G Amine Derivatives E->G G cluster_cell Cancer Cell EGFR EGFR Proliferation Proliferation/ Survival EGFR->Proliferation Promotes STAT3 STAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibits STAT3->Proliferation Promotes HNF4a HNF4α HNF4a->STAT3 Inhibits Derivative1 5-Trifluoromethylpyrimidine Derivative Derivative1->EGFR Inhibits Derivative2 Naphthofuran Derivative (NHDC) Derivative2->HNF4a Activates

Caption: Potential anticancer signaling pathways targeted by trifluoromethylphenyl derivatives.

Antimicrobial Activity

The lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to penetrate bacterial cell membranes, a critical step for many antimicrobial agents.

3.2.1. Inhibition of Bacterial Growth

Novel pyrazole derivatives containing N-(trifluoromethyl)phenyl substituents have been designed and synthesized, demonstrating potent activity against antibiotic-resistant Gram-positive bacteria. [1]These compounds were effective at inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, and were also capable of preventing and eradicating biofilms. [1]The broad-spectrum inhibitory effects of these compounds suggest they may target global bacterial cell functions. [1] 3.2.2. Antifungal Properties

Chalcone derivatives bearing trifluoromethyl and trifluoromethoxy substitutions have been synthesized and evaluated for their antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. [2]The results indicated that these compounds possess significant antifungal properties.

Table 2: Antimicrobial Activity of Selected Trifluoromethylphenyl Derivatives

Compound ClassMicrobial StrainActivityReference
N-(Trifluoromethyl)phenyl Pyrazole DerivativesMRSA, E. faecalisGrowth inhibition, biofilm eradication[1]
Trifluoromethyl Chalcone DerivativesC. albicans, A. nigerAntifungal activity[2]
Trifluoromethyl Benzimidazole DerivativesE. coli, S. aureusPotential antimicrobial agents based on docking studies[3]
Enzyme Inhibition

The unique electronic properties of the trifluoromethyl group can facilitate strong interactions with enzyme active sites, leading to potent and selective inhibition.

3.3.1. Angiotensin-Converting Enzyme (ACE) Inhibition

Analogs of captopril, an established ACE inhibitor, where a methyl group was replaced with a trifluoromethyl group, exhibited remarkably potent ACE inhibition with an IC50 value in the picomolar range (3 x 10-10 M) in vitro. [4]This enhanced activity is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group. [4] 3.3.2. Histone Deacetylase (HDAC) Inhibition

Trifluoromethyl ketones (TFMKs) have been explored as alternatives to hydroxamates as zinc-binding groups in HDAC inhibitors. [5]While initial TFMK-based inhibitors suffered from metabolic instability, rationally designed analogs have overcome this limitation. These compounds have shown potent HDAC inhibition and selectivity for specific HDAC isoforms, highlighting their potential as anticancer agents. [5]

Future Directions and Conclusion

References

  • Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. (2016). Molecular Carcinogenesis, 55(5), 659-670. [Link]

  • Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. (n.d.). PubMed. [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science, 49(1), 21-32. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 488. [Link]

  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. (2018). Organic Letters, 20(13), 3933-3937. [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). Molecules, 25(22), 5275. [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (n.d.). PubMed Central. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society, 144(4), 1962-1970. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol, 95% Purity, C8H6ClF3O, 25 grams. (n.d.). MilliporeSigma. [Link]

  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b]b[6][7]enzothiazinium Chloride as Anticancer Agent. (2024). Molecules, 29(18), 4307. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2394-2405. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). ResearchGate. [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Qualifying (5-Chloro-2-(trifluoromethyl)phenyl)methanol for Drug Discovery

Introduction: The Critical Role of a Key Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for modulating metab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for modulating metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The trifluoromethyl group, in particular, is a powerful tool in this regard.[1] (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block, provides a scaffold that combines the electronic effects of a trifluoromethyl group with the synthetic versatility of a benzyl alcohol. Its presence in the synthetic pathway of numerous pharmaceutical intermediates underscores the importance of sourcing this reagent at the highest possible quality.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of (5-Chloro-2-(trifluoromethyl)phenyl)methanol suppliers. It moves beyond a simple vendor list to instill a "trust, but verify" methodology, ensuring the integrity and reproducibility of your research.

The Commercial Supplier Landscape

A variety of chemical suppliers offer (5-Chloro-2-(trifluoromethyl)phenyl)methanol, ranging from large, well-known manufacturers to smaller, more specialized companies. The choice of supplier can have significant implications for the quality and consistency of the material received.

Table 1: Representative Commercial Suppliers of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

SupplierPurity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%Grams to KilogramsOften provides detailed analytical data and has a robust global distribution network.
Thermo Fisher Scientific Typically ≥97%Grams to KilogramsA major distributor with a broad portfolio of research chemicals.
BLD Pharmatech Varies (e.g., 95%, 97%)Grams to KilogramsOffers a range of purities, which may be suitable for different research needs.[4][5]
Combi-Blocks Typically ≥97%Grams to KilogramsSpecializes in providing building blocks for combinatorial chemistry and drug discovery.
AOBChem Inquire for detailsMilligrams to GramsOften caters to early-stage research with smaller quantities.[6]

This table is not exhaustive and is intended to be representative of the types of suppliers in the market. Purity and availability are subject to change.

Beyond the Certificate of Analysis: A Framework for Supplier Qualification

While a Certificate of Analysis (CoA) is a necessary starting point, it should not be the sole determinant in selecting a supplier. A proactive approach to supplier qualification is essential to mitigate the risks of batch-to-batch variability and the presence of deleterious impurities.

Key Qualification Criteria:
  • Purity and Impurity Profile: The stated purity on a CoA can be misleading if it doesn't account for specific impurities that could interfere with your chemistry.[7][8][9][] Understanding the synthetic route used to produce the material can provide insights into potential byproducts. For instance, incomplete reduction of the corresponding aldehyde would result in residual aldehyde impurity.

  • Consistency and Batch-to-Batch Variability: For long-term research projects and drug development, consistent quality from one batch to the next is paramount. A supplier with robust quality control systems is more likely to provide this consistency.

  • Supplier Transparency and Documentation: A trustworthy supplier should be willing to provide additional information beyond the CoA, such as representative analytical data (e.g., HPLC chromatograms, NMR spectra) for a given batch.

  • Scalability: If your project is likely to progress to later stages requiring larger quantities of material, it is prudent to select a supplier who can accommodate this scale-up.

Caption: Logical workflow for comprehensive supplier qualification.

In-House Verification: Trust, but Verify

Upon receipt of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, it is crucial to perform in-house analytical testing to confirm its identity, purity, and suitability for your intended application.

Experimental Protocol for In-House Quality Control:
  • Visual Inspection:

    • Procedure: Visually inspect the material for uniform appearance. It should be a white to off-white solid. Note any discoloration or presence of foreign matter.

    • Rationale: A non-uniform appearance can be an initial indicator of impurities or degradation.

  • Solubility Test:

    • Procedure: Test the solubility of a small amount of the material in a relevant organic solvent (e.g., methanol, dichloromethane).

    • Rationale: Incomplete dissolution may suggest the presence of insoluble impurities.

  • Purity Assessment by High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound and identify any potential impurities.

    • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • HPLC Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Interpretation: The main peak should correspond to the product. Any other peaks represent impurities. The area percentage of the main peak provides an estimate of purity.[11][12]

  • Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Analysis: Acquire ¹H and ¹⁹F NMR spectra. The proton NMR should show characteristic peaks for the aromatic protons and the benzylic CH₂ and OH protons. The fluorine NMR will confirm the presence of the CF₃ group.

InHouseQCWorkflow start Material Received visual Visual Inspection start->visual solubility Solubility Test visual->solubility hplc HPLC Purity Analysis solubility->hplc nmr NMR Structural Confirmation hplc->nmr decision Accept or Reject Batch? nmr->decision accept Release for Use decision->accept Pass reject Contact Supplier decision->reject Fail

Caption: Step-by-step workflow for in-house quality control.

The Impact of Unqualified Reagents: A Cautionary Tale

The consequences of using an impure or misidentified reagent can range from frustrating to catastrophic for a research project. An uncharacterized impurity can lead to:

  • Failed Reactions: Impurities can poison catalysts, act as scavengers for other reagents, or lead to the formation of unwanted side products, resulting in low or no yield of the desired product.

  • Misleading Biological Data: If an impurity has biological activity, it can lead to false positives or negatives in screening assays, sending a research program in the wrong direction.

  • Lack of Reproducibility: The inability to reproduce results is a major challenge in scientific research, and batch-to-batch variability in starting materials is a common culprit.

By implementing the rigorous qualification and verification procedures outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work, ultimately accelerating the pace of drug discovery.

References

  • AOBChem. (n.d.). (5-chloro-2-fluoro-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • Tse, F. L. (1985). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 342, 247-253. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • NIH. (2011). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Publisso. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]

  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • FAO. (2004). BENZYL ALCOHOL. Retrieved from [Link]

  • ResearchGate. (2016). The importance of impurity analysis in pharmaceutical products: an integrated approach. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of the Hydroxyl Group in (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the hydroxyl group in (5-chloro-2-(trifluoromethyl)phenyl)methanol. This benzylic alcohol is a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the hydroxyl group in (5-chloro-2-(trifluoromethyl)phenyl)methanol. This benzylic alcohol is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the reactivity of the benzylic hydroxyl group, presenting both challenges and opportunities in synthetic chemistry. This document delves into the electronic and steric effects governing its reactivity, offering detailed protocols for its synthesis and key transformations including oxidation, esterification, and etherification. Furthermore, this guide highlights its application in the synthesis of bioactive compounds, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction: Unveiling a Versatile Building Block

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a structurally unique benzylic alcohol characterized by the presence of two potent electron-withdrawing groups on the aromatic ring: a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group, in particular, is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The strategic placement of these substituents profoundly impacts the chemical behavior of the benzylic hydroxyl group, making a thorough understanding of its reactivity profile essential for its effective utilization in multi-step syntheses.

This guide will explore the nuanced reactivity of this hydroxyl group, moving beyond generic descriptions to provide a detailed, evidence-based analysis grounded in established chemical principles and supported by practical, field-proven protocols.

Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

The reliable synthesis of (5-chloro-2-(trifluoromethyl)phenyl)methanol is a prerequisite for its use as a versatile intermediate. A common and efficient laboratory-scale preparation involves the reduction of the corresponding benzoic acid derivative.

Synthesis from 2-Chloro-5-(trifluoromethyl)benzoic Acid

A robust method for the preparation of (5-chloro-2-(trifluoromethyl)phenyl)methanol is the reduction of 2-chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran complex.[2]

Experimental Protocol:

  • Step 1: Reaction Setup: In a 5L three-neck flask equipped with a thermometer and a mechanical stirrer, add 2-chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of tetrahydrofuran.

  • Step 2: Reduction: Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere and slowly add borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise.

  • Step 3: Reflux: After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

  • Step 4: Quenching and Extraction: After the reaction is complete, slowly add 6N HCl until no more gas is evolved. Then, add 1L of water and extract the product with ethyl acetate (2 x 1L).

  • Step 5: Isolation and Purification: Combine the organic phases, dry with magnesium sulfate, and evaporate the solvent to obtain a white solid of (5-chloro-2-(trifluoromethyl)phenyl)methanol.

Table 1: Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Starting MaterialReagentsSolventReaction TimeYieldReference
2-Chloro-5-(trifluoromethyl)benzoic acidBorane-tetrahydrofuran complexTetrahydrofuran1.5 hours85%[2]

Diagram 1: Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

G A 2-Chloro-5-(trifluoromethyl)benzoic acid B (5-Chloro-2-(trifluoromethyl)phenyl)methanol A->B BH3·THF, THF, Reflux

Caption: Reduction of 2-chloro-5-(trifluoromethyl)benzoic acid.

Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)benzoic Acid

The starting material, 2-chloro-5-(trifluoromethyl)benzoic acid, can be prepared from p-chlorobenzotrifluoride.

Experimental Protocol:

  • Step 1: Lithiation: Under a nitrogen atmosphere, add n-BuLi (2.5 M in hexane) dropwise to a stirred solution of 4-chlorobenzotrifluoride and TMEDA in THF at -78°C.

  • Step 2: Carboxylation: After stirring, transfer the reaction solution via cannula to a vessel containing dry ice.

  • Step 3: Work-up and Isolation: Allow the mixture to warm to room temperature and evaporate the solvent. Dissolve the resulting solid in water and wash with ether. Acidify the aqueous layer to pH 1 and extract with DCM.

  • Step 4: Purification: Combine the organic layers, evaporate to dryness, and recrystallize the residue from hexane to yield 2-chloro-5-(trifluoromethyl)benzoic acid.[3]

Reactivity Profile of the Hydroxyl Group

The reactivity of the hydroxyl group in (5-chloro-2-(trifluoromethyl)phenyl)methanol is dictated by a combination of electronic and steric factors imparted by the chloro and trifluoromethyl substituents.

Diagram 2: Electronic Effects on the Benzylic Carbon

G A CF3 (o) C Benzylic Carbon A->C Strongly electron-withdrawing (Inductive) B Cl (m) B->C Electron-withdrawing (Inductive)

Caption: Influence of substituents on the benzylic position.

The potent electron-withdrawing nature of the trifluoromethyl group at the ortho position and the chlorine atom at the meta position significantly deactivates the aromatic ring towards electrophilic attack. However, these groups also have a profound effect on the benzylic carbon, making it more electrophilic and influencing the stability of potential carbocation intermediates. The ortho-trifluoromethyl group also introduces significant steric hindrance around the benzylic center.[4]

Oxidation: A Facile Transformation to the Aldehyde

The oxidation of the benzylic hydroxyl group to an aldehyde is a key and efficient transformation. The electron-withdrawing substituents facilitate this oxidation by making the benzylic proton more acidic and stabilizing the developing negative charge in the transition state.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

A well-established method for this oxidation utilizes pyridinium chlorochromate (PCC).[5]

  • Step 1: Dissolution: Dissolve (5-chloro-2-(trifluoromethyl)phenyl)methanol (347 mg, 1.66 mmol) in dichloromethane (10 mL).

  • Step 2: Addition of Oxidant: Add pyridinium chlorochromate (717 mg, 3.32 mmol) to the solution.

  • Step 3: Reaction: Stir the reaction mixture for 2 hours at room temperature.

  • Step 4: Work-up: Dilute the reaction mixture with diethyl ether and continue stirring for 1 hour.

  • Step 5: Purification: Filter the mixture to remove insoluble impurities and concentrate the filtrate. Purify the crude product by silica gel column chromatography using a 10% ethyl acetate in hexane solution as the eluent to afford 5-chloro-2-(trifluoromethyl)benzaldehyde as a colorless oil.

Table 2: Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Starting MaterialReagentSolventReaction TimeYieldReference
(5-Chloro-2-(trifluoromethyl)phenyl)methanolPyridinium chlorochromate (PCC)Dichloromethane2 hours82%[5]

Diagram 3: Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

G A (5-Chloro-2-(trifluoromethyl)phenyl)methanol B 5-Chloro-2-(trifluoromethyl)benzaldehyde A->B PCC, CH2Cl2

Caption: Oxidation to the corresponding aldehyde.

Esterification: Navigating Electronic Deactivation

The esterification of (5-chloro-2-(trifluoromethyl)phenyl)methanol can be challenging due to the reduced nucleophilicity of the hydroxyl group, a consequence of the electron-withdrawing substituents. Standard Fischer esterification conditions are often sluggish. More potent methods, such as the Mitsunobu reaction or the use of acyl chlorides with a base, are generally more effective.

Proposed Protocol: Mitsunobu Esterification

The Mitsunobu reaction is a powerful tool for the esterification of alcohols, particularly those that are less reactive.[5]

  • Step 1: Reagent Preparation: To a solution of (5-chloro-2-(trifluoromethyl)phenyl)methanol (1 equiv.), a carboxylic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Step 2: Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

  • Step 3: Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. The crude product is then purified by column chromatography to yield the desired ester.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. For a sterically hindered and electronically deactivated alcohol like (5-chloro-2-(trifluoromethyl)phenyl)methanol, the reaction proceeds by first converting the alcohol to its more nucleophilic alkoxide form.

Proposed Protocol: Williamson Ether Synthesis

  • Step 1: Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve (5-chloro-2-(trifluoromethyl)phenyl)methanol (1 equiv.) in an anhydrous aprotic solvent such as THF or DMF. Add a strong base like sodium hydride (NaH) (1.1 equiv.) portion-wise at 0°C.

  • Step 2: Nucleophilic Substitution: After the evolution of hydrogen gas ceases, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv.) and allow the reaction to stir at room temperature or with gentle heating until completion.

  • Step 3: Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude ether is then purified by column chromatography.[6][7]

Diagram 4: General Etherification and Esterification Pathways

G cluster_0 Esterification cluster_1 Etherification A (5-Chloro-2-(trifluoromethyl)phenyl)methanol B Ester A->B R'COOH, PPh3, DEAD C (5-Chloro-2-(trifluoromethyl)phenyl)methanol D Ether C->D 1. NaH 2. R'X

Caption: Key reactions of the hydroxyl group.

Applications in Drug Discovery and Organic Synthesis

The unique electronic and steric properties of (5-chloro-2-(trifluoromethyl)phenyl)methanol make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of a Cholesterol Ester Transfer Protein (CETP) Inhibitor

A notable application of this alcohol is its use as a key intermediate in the synthesis of Anacetrapib, a potent inhibitor of the cholesterol ester transfer protein (CETP).[2] The synthesis involves a Suzuki coupling reaction between (5-chloro-2-(trifluoromethyl)phenyl)methanol and a suitable boronic acid derivative.

Synthetic Step:

  • In a reaction flask, potassium carbonate is dissolved in water and cooled. (5-Chloro-2-(trifluoromethyl)phenyl)methanol and 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid are added, followed by tetrahydrofuran.

  • The mixture is sparged with nitrogen, and a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), is added.

  • The two-phase system is vigorously stirred at an elevated temperature to facilitate the Suzuki coupling, yielding a key biphenyl intermediate.

Diagram 5: Application in CETP Inhibitor Synthesis

G A (5-Chloro-2-(trifluoromethyl)phenyl)methanol C CETP Inhibitor Precursor A->C B 4-Fluoro-5-isopropyl-2- methoxyphenylboronic acid B->C Pd Catalyst, K2CO3

Caption: Suzuki coupling in the synthesis of a CETP inhibitor intermediate.

Precursor for Other Bioactive Molecules

The aldehyde derived from the oxidation of (5-chloro-2-(trifluoromethyl)phenyl)methanol is a versatile precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The presence of the trifluoromethyl group often enhances the biological activity and pharmacokinetic properties of the final compounds.

Conclusion

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. The reactivity of its hydroxyl group is significantly modulated by the strong electron-withdrawing and sterically demanding chloro and trifluoromethyl substituents. While these features can render the hydroxyl group less nucleophilic, appropriate synthetic strategies, such as the use of powerful activation methods for esterification and strong bases for etherification, allow for its efficient transformation. The facile oxidation to the corresponding aldehyde further expands its synthetic utility. A thorough understanding of this reactivity profile, as detailed in this guide, is crucial for harnessing the full potential of this important chemical intermediate in the design and synthesis of next-generation molecules.

References

  • Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
  • National Center for Biotechnology Information. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 175–180. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction.... Retrieved from [Link]

  • MIT News. (2010, June 25). An easier way to synthesize new drug candidates. Retrieved from [Link]

  • IUCr Journals. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1464–1474. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic letters, 23(22), 8853–8857. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(1), 116–123. Retrieved from [Link]

  • PubMed. (2020, May 26). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • NSF Public Access Repository. (2018, September 24). Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of novel derivatives from (5-Chloro-2-(trifluoromethyl)phenyl)methanol

An Application Guide to the Synthesis of Novel Derivatives from (5-Chloro-2-(trifluoromethyl)phenyl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Versatil...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from (5-Chloro-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a chloro-substituted aromatic scaffold, as seen in (5-Chloro-2-(trifluoromethyl)phenyl)methanol, the resulting molecule becomes a highly versatile and powerful building block for creating novel chemical entities.[3]

This guide provides an in-depth exploration of synthetic pathways originating from (5-Chloro-2-(trifluoromethyl)phenyl)methanol. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the synthesis of key derivative classes, including ethers, esters, aldehydes, and advanced biaryl and arylamine structures via cross-coupling reactions. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and development.

Core Synthetic Transformations

The structure of (5-Chloro-2-(trifluoromethyl)phenyl)methanol offers three primary sites for chemical modification: the benzylic alcohol, the aryl chloride, and the aromatic ring itself. This guide will focus on leveraging the reactivity of the alcohol and the aryl chloride functionalities.

G cluster_0 Alcohol Reactivity cluster_1 Aryl Chloride Reactivity start_node (5-Chloro-2-(trifluoromethyl)phenyl)methanol ether_node Ether Derivatives start_node->ether_node O-Alkylation ester_node Ester Derivatives start_node->ester_node O-Acylation aldehyde_node Aldehyde Intermediate start_node->aldehyde_node Oxidation biaryl_node Biaryl Compounds aldehyde_node->biaryl_node Suzuki Coupling (from Aryl-Cl) amine_node Arylamine Derivatives aldehyde_node->amine_node Buchwald-Hartwig (from Aryl-Cl)

Sources

Application

Application Notes & Protocols: (5-Chloro-2-(trifluoromethyl)phenyl)methanol as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated and Chlorinated Scaffolds In the landscape of modern drug discovery, the deliberate incorporation of halogen atoms, particularly fluorine and chlorine, is a well-esta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated and Chlorinated Scaffolds

In the landscape of modern drug discovery, the deliberate incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy for optimizing the pharmacological profile of lead compounds. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, can significantly enhance metabolic stability, binding affinity, and cell membrane permeability.[1][2] Similarly, the strategic placement of a chlorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved potency and pharmacokinetic properties.[3]

(5-Chloro-2-(trifluoromethyl)phenyl)methanol emerges as a particularly valuable building block, combining the beneficial attributes of both a trifluoromethyl group and a chlorine atom on a versatile benzyl alcohol scaffold. The orthogonal positioning of these substituents—the chloro group meta and the trifluoromethyl group ortho to the hydroxymethyl group—offers a unique electronic and steric environment for further chemical elaboration. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of (5-chloro-2-(trifluoromethyl)phenyl)methanol in medicinal chemistry, complete with detailed protocols for its key transformations.

Physicochemical Properties and Reactivity Profile

The reactivity of (5-chloro-2-(trifluoromethyl)phenyl)methanol is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of both the trifluoromethyl and chloro substituents deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the reactivity of the benzylic alcohol.

PropertyValueSource
Molecular Formula C₈H₆ClF₃O[4]
Molecular Weight 210.58 g/mol [4]
Appearance White crystalline solid[5]
CAS Number 261763-21-7[4]

The primary alcohol moiety is the principal site for synthetic modification, readily undergoing oxidation, etherification, and esterification reactions. These transformations allow for the facile introduction of the 5-chloro-2-(trifluoromethyl)benzyl motif into a wide array of molecular architectures.

Key Synthetic Transformations and Protocols

The utility of (5-chloro-2-(trifluoromethyl)phenyl)methanol as a building block is demonstrated through its conversion into key intermediates such as aldehydes, ethers, and esters. These derivatives serve as pivotal precursors for more complex molecular targets.

Oxidation to (5-Chloro-2-(trifluoromethyl)phenyl)acetaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde provides a crucial intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. Pyridinium chlorochromate (PCC) is an effective and widely used reagent for this transformation.

Oxidation Substrate (5-Chloro-2-(trifluoromethyl)phenyl)methanol Reagent PCC, CH₂Cl₂ Substrate->Reagent Product (5-Chloro-2-(trifluoromethyl)phenyl)acetaldehyde Reagent->Product caption Oxidation Workflow Williamson_Ether_Synthesis Alcohol (5-Chloro-2-(trifluoromethyl)phenyl)methanol Base NaH, THF Alcohol->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Alkyl_Halide R-X (Alkyl Halide) Alkoxide->Alkyl_Halide Sₙ2 Attack Product Benzyl Ether Product Alkyl_Halide->Product caption Williamson Ether Synthesis Workflow Steglich_Esterification cluster_reactants Reactants Alcohol (5-Chloro-2-(trifluoromethyl)phenyl)methanol Reagents DCC/EDC, DMAP, DCM Alcohol->Reagents Carboxylic_Acid R-COOH Carboxylic_Acid->Reagents Product Benzyl Ester Product Reagents->Product caption Steglich Esterification Workflow

Sources

Method

Application Note: A Step-by-Step Protocol for the Selective Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol to its Aldehyde

Introduction The synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde is a critical step in the development of numerous high-value molecules within the pharmaceutical and agrochemical industries.[1] This substituted ben...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde is a critical step in the development of numerous high-value molecules within the pharmaceutical and agrochemical industries.[1] This substituted benzaldehyde serves as a versatile building block, where the presence of both chloro and trifluoromethyl groups imparts unique electronic properties and metabolic stability to the final active ingredients.[1] A primary and reliable route to this aldehyde is the selective oxidation of its corresponding primary alcohol, (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

This application note provides a detailed, field-proven protocol for this transformation. The challenge in oxidizing primary alcohols lies in preventing over-oxidation to the corresponding carboxylic acid, which can significantly reduce yield and complicate purification.[2] We will detail the Swern oxidation, a robust and mild method that offers excellent chemoselectivity for this conversion, avoiding the use of toxic heavy metals like chromium.[3] The rationale behind each step, critical parameters, and safety considerations are thoroughly discussed to ensure reliable and reproducible results.

Rationale for Method Selection: Swern vs. Alternatives

Several methods are available for the oxidation of primary benzylic alcohols. A comparative analysis justifies the selection of the Swern oxidation for this specific substrate.

  • Pyridinium Chlorochromate (PCC): While a published procedure exists for this specific transformation using PCC, and it operates at room temperature, it relies on a stoichiometric chromium(VI) reagent.[4][5] The associated toxicity and hazardous waste disposal make it less desirable from an environmental and safety standpoint.[3][6][7]

  • Dess-Martin Periodinane (DMP): DMP is an exceptionally mild and selective oxidant that operates at neutral pH and room temperature.[8][9] It is an excellent choice for highly sensitive substrates. However, DMP is relatively expensive and can be shock-sensitive, posing challenges for large-scale synthesis.[8]

  • Swern Oxidation: This method utilizes inexpensive and readily available reagents: dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered amine base like triethylamine.[10][11] Its key advantages are the extremely mild reaction conditions (-78 °C), which suppress side reactions, and its high selectivity for aldehydes, preventing over-oxidation.[3][10] The primary drawbacks—the requirement for cryogenic temperatures and the formation of malodorous dimethyl sulfide (DMS)—are readily managed in a standard laboratory setting.[10][12]

Given its high yield, selectivity, cost-effectiveness, and avoidance of heavy metals, the Swern oxidation is the recommended protocol for the reliable synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde.

Reaction Principle and Mechanism

The Swern oxidation proceeds in two distinct stages:

  • Activation of DMSO: At -78 °C, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt. This reaction is irreversible due to the release of carbon monoxide (CO) and carbon dioxide (CO2) gases.[10][12][13]

  • Oxidation and Elimination: The primary alcohol attacks the electrophilic sulfur atom of the activated complex. Following this, the addition of a hindered base, triethylamine (NEt3), facilitates an intramolecular elimination reaction through a five-membered ring transition state.[3] This step yields the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[10][13] The low temperature is crucial for the stability of the reactive intermediates.[3][13]

Detailed Protocol: Swern Oxidation

This protocol is designed for a 5 mmol scale of the starting alcohol.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (5 mmol scale)
(5-Chloro-2-(trifluoromethyl)phenyl)methanolC8H6ClF3O210.581.01.05 g
Oxalyl Chloride(COCl)2126.931.20.63 mL (7.5 mmol)
Dimethyl Sulfoxide (DMSO)C2H6OS78.132.41.07 mL (15 mmol)
Triethylamine (NEt3)C6H15N101.195.03.49 mL (25 mmol)
Dichloromethane (DCM), anhydrousCH2Cl284.93-~50 mL
Experimental Workflow Diagram

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification setup Assemble dry glassware under Nitrogen atmosphere prep_reagents Prepare solutions of reagents in anhydrous DCM setup->prep_reagents cool Cool DCM to -78 °C (Dry Ice/Acetone Bath) prep_reagents->cool add_oxalyl Add Oxalyl Chloride (dropwise) cool->add_oxalyl add_dmso Add DMSO (dropwise, gas evolution) add_oxalyl->add_dmso stir1 Stir for 10 min (Formation of Activator) add_dmso->stir1 add_alcohol Add Alcohol Solution (dropwise) stir1->add_alcohol stir2 Stir for 20 min add_alcohol->stir2 add_tea Add Triethylamine (dropwise) stir2->add_tea warm Warm to Room Temp. add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash organic layer (dil. HCl, H2O, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify product Isolate Pure Aldehyde purify->product

Sources

Application

The Strategic Utility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in the Synthesis of Advanced Heterocyclic Scaffolds

Abstract This comprehensive technical guide details the application of (5-Chloro-2-(trifluoromethyl)phenyl)methanol as a pivotal starting material in the synthesis of diverse and medicinally relevant heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the application of (5-Chloro-2-(trifluoromethyl)phenyl)methanol as a pivotal starting material in the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic positioning of the chloro, trifluoromethyl, and methanol functionalities on the phenyl ring makes this molecule a versatile building block for constructing complex molecular architectures. This document provides in-depth scientific insights, validated experimental protocols, and data-driven analyses for researchers, medicinal chemists, and professionals in drug development. We will explore the transformation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol into key intermediates and their subsequent elaboration into valuable heterocyclic systems, including benzimidazoles, quinolines, and oxadiazoles.

Introduction: The Significance of the 5-Chloro-2-(trifluoromethyl)phenyl Moiety

The confluence of a trifluoromethyl group and a chlorine atom on a phenyl ring offers a unique set of properties that are highly sought after in medicinal chemistry. The trifluoromethyl (-CF3) group, a bioisostere for chlorine, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity and selectivity of drug candidates due to its strong electron-withdrawing nature and steric bulk.[1][2] The chlorine atom provides a site for further functionalization through cross-coupling reactions and can also contribute to the overall electronic properties and binding interactions of the molecule.

(5-Chloro-2-(trifluoromethyl)phenyl)methanol serves as an excellent starting point for introducing this valuable pharmacophore into a variety of heterocyclic frameworks. Its primary alcohol functionality is readily transformed into other key functional groups, such as aldehydes, halides, and carboxylic acids, which are immediate precursors for a wide array of cyclization and condensation reactions.

Core Synthetic Transformations and Key Intermediates

The journey from (5-Chloro-2-(trifluoromethyl)phenyl)methanol to complex heterocycles begins with its conversion into more reactive intermediates. The two most common and versatile pathways involve oxidation to the corresponding benzaldehyde and conversion to a benzyl halide.

G start (5-Chloro-2-(trifluoromethyl)phenyl)methanol aldehyde 5-Chloro-2-(trifluoromethyl)benzaldehyde start->aldehyde Oxidation (PCC, etc.) halide (5-Chloro-2-(trifluoromethyl)benzyl) halide start->halide Halogenation (SOCl₂, PBr₃) acid 5-Chloro-2-(trifluoromethyl)benzoic Acid aldehyde->acid Oxidation (e.g., KMnO₄)

Caption: Key synthetic transformations of the starting material.

Oxidation to 5-Chloro-2-(trifluoromethyl)benzaldehyde

The oxidation of the benzylic alcohol to the aldehyde is a cornerstone transformation, providing a versatile electrophile for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Pyridinium chlorochromate (PCC) is a widely used and effective reagent for this purpose.

Protocol 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde

Parameter Value
Reactants (5-Chloro-2-(trifluoromethyl)phenyl)methanol, Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Stoichiometry PCC (2.0 eq)
Temperature Room Temperature
Reaction Time 2 hours
Yield ~82%[3]

Step-by-Step Methodology:

  • Dissolve (5-chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq, e.g., 347 mg, 1.66 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • To this solution, add pyridinium chlorochromate (PCC) (2.0 eq, e.g., 717 mg, 3.32 mmol).

  • Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and continue stirring for an additional hour to ensure precipitation of chromium salts.[3]

  • Filter the mixture through a pad of silica gel or Celite® to remove the insoluble chromium residues, washing the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 9:1) to afford 5-chloro-2-(trifluoromethyl)benzaldehyde as a colorless oil.[3]

Application in Heterocyclic Synthesis

The true utility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol is realized in its application as a precursor for a multitude of heterocyclic systems.

Synthesis of 2-(5-Chloro-2-(trifluoromethyl)phenyl)benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] A common and efficient method for their synthesis is the condensation of an ortho-phenylenediamine with an aldehyde.

G aldehyde 5-Chloro-2-(trifluoromethyl)benzaldehyde intermediate Schiff Base Intermediate aldehyde->intermediate Condensation diamine o-Phenylenediamine diamine->intermediate benzimidazole 2-Substituted Benzimidazole intermediate->benzimidazole Oxidative Cyclization (e.g., Na₂S₂O₅)

Caption: General workflow for benzimidazole synthesis.

Protocol 2: General Procedure for the Synthesis of 2-(5-Chloro-2-(trifluoromethyl)phenyl)-1H-benzimidazole

Parameter Value
Reactants 5-Chloro-2-(trifluoromethyl)benzaldehyde, o-Phenylenediamine
Oxidizing Agent Sodium metabisulfite (Na₂S₂O₅)
Solvent Ethanol/Water mixture (e.g., 9:1 v/v)
Temperature Room Temperature
Reaction Time 2-4 hours
Yield Typically high

Step-by-Step Methodology:

  • In a round-bottom flask, combine 5-chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Add a solution of ethanol and water (9:1 v/v) to create a stirrable slurry.

  • Add sodium metabisulfite (2.0 eq) to the mixture.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[5]

  • Upon completion, filter the reaction mixture to collect the solid product.

  • Wash the crude solid sequentially with water and n-hexane to remove unreacted starting materials and byproducts.[5]

  • Dry the purified product under vacuum to yield the desired 2-(5-chloro-2-(trifluoromethyl)phenyl)-1H-benzimidazole. Further purification can be achieved by recrystallization if necessary.

Synthesis of Quinolines via Friedländer Annulation

Quinolines are another critical heterocyclic scaffold found in numerous pharmaceuticals, most notably antimalarial drugs. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for their synthesis. While the starting alcohol is not a direct participant, its oxidized form, the aldehyde, is a key precursor.

Protocol 3: Conceptual Pathway for Quinoline Synthesis

  • Preparation of a suitable 2-aminoaryl ketone: This would be a separate synthetic step.

  • Condensation and Cyclization: React the 2-aminoaryl ketone with a compound containing an α-methylene group, such as an α-methylene ketone or ester, in the presence of a base or acid catalyst. The 5-chloro-2-(trifluoromethyl)phenyl group would be incorporated into one of the reactants. For instance, a chalcone derived from 5-chloro-2-(trifluoromethyl)benzaldehyde could be a suitable precursor.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic heterocycles known for their thermal stability and diverse biological activities.[2] A common synthetic route involves the cyclodehydration of an acylhydrazide, which can be prepared from the corresponding carboxylic acid.

G alcohol (5-Chloro-2-(trifluoromethyl)phenyl)methanol acid 5-Chloro-2-(trifluoromethyl)benzoic Acid alcohol->acid Two-step Oxidation acylhydrazide Acylhydrazide Intermediate acid->acylhydrazide Reaction with Hydrazine oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole acylhydrazide->oxadiazole Cyclodehydration (e.g., POCl₃) with another carboxylic acid

Caption: Synthetic pathway to 1,3,4-Oxadiazoles.

Protocol 4: General Procedure for the Synthesis of 2-(5-Chloro-2-(trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazoles

Step A: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid

The starting alcohol is first oxidized to the aldehyde as per Protocol 1, and then further oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Step B: Synthesis of 5-Chloro-2-(trifluoromethyl)benzohydrazide

  • Convert the carboxylic acid to its methyl or ethyl ester via Fischer esterification (reflux in the corresponding alcohol with a catalytic amount of sulfuric acid).

  • React the resulting ester with hydrazine hydrate, typically in a refluxing alcoholic solvent, to yield the benzohydrazide.

Step C: Cyclodehydration to form the 1,3,4-Oxadiazole

  • In a round-bottom flask, mix the 5-chloro-2-(trifluoromethyl)benzohydrazide (1.0 eq) with a different carboxylic acid (1.0 eq) that will form the other substituent on the oxadiazole ring.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) and gently reflux the mixture.[6][7]

  • Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Conclusion

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization allows for its incorporation into medicinally important scaffolds such as benzimidazoles, quinolines, and oxadiazoles. The protocols and synthetic strategies outlined in this guide demonstrate the practical utility of this starting material and provide a solid foundation for researchers and drug development professionals to explore novel chemical entities. The unique electronic and steric properties conferred by the 5-chloro-2-(trifluoromethyl)phenyl moiety will continue to make it a privileged structural motif in the design of future therapeutics.

References

  • Gribble, G. W. (2016). The Nordlander Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-1). John Wiley & Sons, Ltd.
  • Zahra, J. A., & Kassab, R. M. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(8), 1863.
  • Singh, P., & Kumar, A. (2015). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 5(103), 84855-84884.
  • Sittaramane, V., & Al-Nuaimi, M. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1846-1852.
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and Properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazole Compounds.
  • Nayak, N., & Kumar, C. S. A. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. International Journal of Medicinal Chemistry, 2013, 725673.
  • El Rayes, S. M., Ali, I. A. I., Fathalla, W., & El-Gamal, M. I. (2020). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Journal of Heterocyclic Chemistry, 57(5), 2145-2156.
  • Gajula, S., & Pace, V. (2016). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 12, 1856-1862.
  • Kumar, R., & Sharma, P. (2018). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 130(1), 1-10.
  • Chen, J., & Li, Y. (2018). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 14, 1582-1623.
  • Zhang, W., & Wang, J. (2021). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 9, 735470.
  • Khan, I., & Ibrar, A. (2019). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 9(45), 26035-26061.

Sources

Method

Reaction conditions for etherification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Application Notes and Protocols Topic: Reaction Conditions for the Etherification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol For: Researchers, scientists, and drug development professionals. Guide to the Synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Reaction Conditions for the Etherification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

For: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of Novel Ethers from (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Abstract

The ether functional group is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals. Ethers derived from complex scaffolds like (5-Chloro-2-(trifluoromethyl)phenyl)methanol are of significant interest for the development of new chemical entities. The electronic properties of this particular benzylic alcohol—specifically the presence of a potent electron-withdrawing trifluoromethyl group ortho to the carbinol and a chloro group meta to it—present unique challenges and opportunities in synthesis design. This guide provides a detailed exploration of two primary, robust methods for the etherification of this substrate: the classic Williamson ether synthesis for preparing unsymmetrical ethers and an iron-catalyzed dehydrative coupling for symmetrical ethers. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into reaction optimization and potential challenges.

Mechanistic Considerations for Etherification

The successful etherification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol hinges on the careful selection of a reaction pathway that accommodates its distinct electronic profile. The two most viable approaches are nucleophilic substitution (SN2) and Lewis acid-catalyzed condensation.

The Williamson ether synthesis is a highly reliable and versatile method for forming unsymmetrical ethers.[1][2] The reaction proceeds via a two-step sequence:

  • Deprotonation: The alcohol is treated with a strong base to form a potent nucleophile, the corresponding alkoxide. For benzylic alcohols, a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal to ensure complete and irreversible deprotonation without competing reactions.[3]

  • Nucleophilic Attack: The resulting alkoxide attacks a primary alkyl halide (or other electrophile with a good leaving group, like a tosylate) in a classic Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reaction.

This pathway's primary advantage is its predictability and broad scope for creating diverse unsymmetrical ethers. The SN2 mechanism avoids the formation of a carbocation intermediate on the benzylic carbon. This is critical for the (5-Chloro-2-(trifluoromethyl)phenyl)methyl moiety, as the strongly electron-withdrawing CF3 group would significantly destabilize a positive charge at the adjacent carbon, making SN1-type reactions challenging.

An alternative approach, particularly for symmetrical ethers, is the dehydrative coupling of two alcohol molecules. While traditional Brønsted acid catalysis often fails or gives low yields for electron-deficient benzyl alcohols, Lewis acid catalysis has proven more effective.[4] Iron(III) chloride, for instance, can catalyze the self-condensation of benzylic alcohols.[5][6] The proposed mechanism involves the coordination of the Lewis acid to the hydroxyl group, transforming it into a better leaving group (e.g., -OH2^+^ or -OFeCl3). Subsequent nucleophilic attack by a second alcohol molecule leads to the ether product, releasing water.

For electron-deficient substrates like 2-trifluoromethyl benzyl alcohol, higher temperatures (100–120 °C) are often required to achieve reasonable conversion rates.[6] This method is advantageous for its operational simplicity and the use of an inexpensive, environmentally benign catalyst.

Etherification_Pathways cluster_williamson Pathway A: Williamson Ether Synthesis (SN2) cluster_lewis_acid Pathway B: Lewis Acid-Catalyzed Condensation Start_W (Ar-CH2OH) (5-Chloro-2-(trifluoromethyl)phenyl)methanol Alkoxide Sodium Alkoxide (Ar-CH2O- Na+) Start_W->Alkoxide + NaH (Deprotonation) Product_W Unsymmetrical Ether (Ar-CH2O-R) Alkoxide->Product_W + R-X (SN2 Attack) Reagent_W Alkyl Halide (R-X) Start_LA (Ar-CH2OH) (5-Chloro-2-(trifluoromethyl)phenyl)methanol Activated Activated Alcohol (Ar-CH2OH-FeCl3) Start_LA->Activated + FeCl3 (Lewis Acid Activation) Product_LA Symmetrical Ether (Ar-CH2-O-CH2-Ar) Activated->Product_LA Nucleophilic Attack - H2O, - FeCl3 Start_LA2 (Ar-CH2OH) (Second Molecule) Start_LA2->Activated

Sources

Application

Advanced Chromatographic Strategies for the Analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Abstract This comprehensive guide details the development and application of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative analysis of (5-Chloro-2-(tr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and application of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, requires precise and reliable analytical methods for quality control and research purposes. This document provides not only step-by-step protocols but also the underlying scientific rationale for the selection of chromatographic parameters, ensuring methodological integrity and transferability. Adherence to principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and International Council for Harmonisation (ICH) guidelines on analytical procedure validation is emphasized throughout.[1][2][3][4][5][6]

Introduction: The Analytical Challenge

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a halogenated and trifluoromethylated aromatic alcohol. Its chemical structure, characterized by a substituted benzene ring, dictates its physicochemical properties, which in turn guide the development of appropriate analytical methods. The presence of the chromophoric phenyl ring suggests strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a viable and sensitive approach. The trifluoromethyl and chloro substituents introduce significant electronegativity and alter the molecule's polarity and volatility. While the molecule is amenable to gas chromatography due to its expected volatility, its polarity may necessitate derivatization for optimal peak shape and thermal stability, although direct analysis is often feasible.

This application note presents validated starting methods for both HPLC and GC analysis, designed for accuracy, precision, and robustness. The causality behind each experimental choice is elucidated to empower researchers to adapt and troubleshoot these methods for their specific laboratory contexts.

Physicochemical Properties and Their Chromatographic Implications

  • Polarity and Solubility: The presence of a hydroxyl group imparts some polarity, but the chlorinated and trifluoromethylated phenyl ring renders the molecule largely nonpolar and hydrophobic. This predicts good solubility in organic solvents like methanol and acetonitrile, and limited solubility in water. This characteristic strongly favors reversed-phase HPLC.

  • Volatility: The boiling points of structurally similar compounds, such as 2-fluoro-5-(trifluoromethyl)benzyl alcohol (188 °C) and (2-(trifluoromethyl)phenyl)methanol (191.3 °C), suggest that (5-Chloro-2-(trifluoromethyl)phenyl)methanol possesses sufficient volatility for GC analysis without derivatization.[7][8]

  • UV Absorbance: The substituted benzene ring is a strong chromophore. Aromatic compounds of this nature typically exhibit significant absorbance in the 254 nm to 280 nm range. This allows for sensitive detection using a standard UV detector in an HPLC system.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures in a GC inlet could potentially lead to degradation. Therefore, optimizing the inlet temperature is a critical aspect of GC method development.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is the technique of choice for the analysis of non-polar to moderately polar compounds. The hydrophobicity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol makes it an ideal candidate for this mode of chromatography.

Rationale for Method Parameters
  • Stationary Phase: An octadecylsilane (C18) column is selected as the initial stationary phase due to its wide applicability and proven effectiveness in retaining hydrophobic aromatic compounds.[9] The non-polar C18 chains will interact with the hydrophobic phenyl ring of the analyte, providing good retention.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC and its miscibility with water allows for a wide range of mobile phase strengths. A gradient is employed to ensure efficient elution and sharp peaks, particularly if other impurities with different polarities are present.

  • Detector: A UV detector set at 260 nm is proposed as a starting point, falling within the expected absorbance range of the substituted benzene ring. An initial UV scan of a standard solution from 200 to 400 nm is highly recommended to determine the absorbance maximum (λmax) for optimal sensitivity.

HPLC Protocol

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good resolution and efficiency.
Mobile Phase A Water (HPLC Grade)The weak solvent in the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade)The strong organic modifier to elute the analyte.
Gradient Program 0-1 min: 50% B; 1-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% BA gradient ensures the elution of a wide range of analytes with good peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection Wavelength 260 nm (or λmax determined by UV scan)Expected region of maximum absorbance for the aromatic ring.

Sample Preparation:

  • Prepare a stock solution of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the initial mobile phase composition (50:50 acetonitrile:water).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability: As per USP <621>, system suitability tests are integral to ensuring the performance of the chromatographic system.[1][2][5][6] Before sample analysis, the following should be verified:

  • Tailing Factor: The tailing factor for the analyte peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): For at least five replicate injections of the standard, the RSD for the peak area should be ≤ 2.0%.

  • Theoretical Plates (N): The column efficiency, expressed as the number of theoretical plates, should be > 2000.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock Prepare 1 mg/mL Stock in ACN working Dilute to 10 µg/mL with Mobile Phase stock->working filter Filter with 0.45 µm Syringe Filter working->filter inject Inject 10 µL onto C18 Column filter->inject gradient Gradient Elution (ACN/Water) inject->gradient detect UV Detection at 260 nm gradient->detect acquire Acquire Chromatogram detect->acquire sst Perform System Suitability Tests (RSD, Tailing) acquire->sst quantify Quantify Analyte sst->quantify

Caption: HPLC analysis workflow for (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. The estimated volatility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol makes it suitable for GC analysis.

Rationale for Method Parameters
  • Stationary Phase: A low-to-mid polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This phase provides good separation for a wide range of compounds, including halogenated aromatics.

  • Carrier Gas: Helium or hydrogen are suitable carrier gases. Hydrogen often provides better efficiency and allows for faster analysis, but helium is also widely used and is inert.

  • Inlet: A split/splitless inlet is recommended. A split injection is suitable for initial method development and for samples with a relatively high concentration of the analyte to avoid column overloading. A splitless injection can be used for trace analysis.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and will provide a good response for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. For enhanced selectivity and sensitivity, an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) can be employed, as they are highly sensitive to halogenated compounds.[10][11][12]

GC Protocol

Instrumentation:

  • A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).

Chromatographic Conditions:

ParameterCondition (FID)Condition (ECD)Rationale
Column 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile column for a wide range of compounds.
Carrier Gas HeliumNitrogen or Argon/MethaneStandard carrier for FID; appropriate for ECD.
Flow Rate 1.2 mL/min (constant flow)1.2 mL/min (constant flow)Optimal flow for a 0.25 mm ID column.
Inlet Temperature 250 °C250 °CTo ensure complete vaporization without degradation.
Injection Mode Split (50:1)Split (50:1)To prevent column overload.
Injection Volume 1 µL1 µLStandard injection volume.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)A temperature program allows for the separation of compounds with a range of boiling points.
Detector Temperature 300 °C320 °CTo prevent condensation of the analyte.

Sample Preparation:

  • Prepare a stock solution of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a working standard of 10 µg/mL by diluting the stock solution with the same solvent.

System Suitability: Similar to HPLC, system suitability must be established for the GC method:

  • Tailing Factor: The tailing factor for the analyte peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): For at least five replicate injections of the standard, the RSD for the peak area should be ≤ 2.0%.

  • Signal-to-Noise Ratio (S/N): For trace analysis, the S/N ratio for the analyte peak should be ≥ 10.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Acquisition & Analysis stock_gc Prepare 1 mg/mL Stock in Ethyl Acetate working_gc Dilute to 10 µg/mL stock_gc->working_gc inject_gc Inject 1 µL into Split/Splitless Inlet working_gc->inject_gc separate_gc Temperature Programmed Separation on DB-5 Column inject_gc->separate_gc detect_gc FID or ECD Detection separate_gc->detect_gc acquire_gc Acquire Chromatogram detect_gc->acquire_gc sst_gc Perform System Suitability Tests (RSD, Tailing) acquire_gc->sst_gc quantify_gc Quantify Analyte sst_gc->quantify_gc

Sources

Method

Application of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in Agrochemical Synthesis: A Detailed Guide

Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals The relentless pursuit of highly effective and environmentally benign crop protection agents has led to the widespread incorporation of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals

The relentless pursuit of highly effective and environmentally benign crop protection agents has led to the widespread incorporation of fluorine-containing moieties in the design of modern agrochemicals. The trifluoromethyl (CF₃) group, in particular, has proven to be a cornerstone of contemporary pesticide development. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[1][2][3][4] This often translates to agrochemicals with improved efficacy, lower application rates, and a more favorable toxicological profile.

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a key building block that possesses the desirable chloro and trifluoromethyl substituted phenyl motif. This structural unit is found in a number of potent insecticides and other agrochemicals. This guide provides a detailed exploration of the application of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in the synthesis of a representative phenylpyrazole insecticide, a class of compounds known for their exceptional insecticidal activity.

Core Application: Synthesis of Phenylpyrazole Insecticides

Phenylpyrazole insecticides, such as fipronil, are broad-spectrum insecticides that disrupt the central nervous system of insects by blocking GABA-gated chloride channels. The synthesis of these complex molecules often relies on the construction of a substituted pyrazole ring from a corresponding phenylhydrazine derivative. (5-Chloro-2-(trifluoromethyl)phenyl)methanol serves as a versatile precursor to the requisite 5-chloro-2-(trifluoromethyl)phenylhydrazine, a critical intermediate in the synthesis of a fipronil analogue.

The overall synthetic strategy involves a multi-step process, beginning with the conversion of the starting alcohol to a more reactive intermediate, followed by the formation of the phenylhydrazine, and culminating in the construction and functionalization of the pyrazole ring.

Experimental Workflow Overview

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Pyrazole Core Synthesis cluster_2 Phase 3: Final Product Synthesis A (5-Chloro-2-(trifluoromethyl)phenyl)methanol B Oxidation A->B C 5-Chloro-2-(trifluoromethyl)benzaldehyde B->C D Reductive Amination C->D E 5-Chloro-2-(trifluoromethyl)phenylhydrazine D->E F Cyclocondensation E->F G Substituted Pyrazole Intermediate F->G H Functional Group Manipulation G->H I Phenylpyrazole Insecticide Analogue H->I

Caption: High-level workflow for the synthesis of a phenylpyrazole insecticide from (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of a fipronil analogue from (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Part 1: Synthesis of 5-Chloro-2-(trifluoromethyl)phenylhydrazine

The initial phase of the synthesis focuses on converting the starting alcohol into the key phenylhydrazine intermediate. This is a critical step that prepares the core aromatic amine functionality for the subsequent pyrazole ring formation.

Step 1.1: Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol to 5-Chloro-2-(trifluoromethyl)benzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational step. A variety of oxidizing agents can be employed; however, for process scalability and selectivity, a Swern oxidation or a similar mild oxidation protocol is recommended to minimize over-oxidation to the carboxylic acid.

  • Reaction Scheme: (5-Chloro-2-(trifluoromethyl)phenyl)methanol → 5-Chloro-2-(trifluoromethyl)benzaldehyde

  • Protocol:

    • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -65 °C.

    • After stirring for 15 minutes, add a solution of (5-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

    • Stir the resulting mixture for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Chloro-2-(trifluoromethyl)benzaldehyde.

  • Causality of Choices: The Swern oxidation is chosen for its mild reaction conditions, which are highly effective for converting primary alcohols to aldehydes without significant over-oxidation. The low temperature is critical to the stability of the reactive intermediates.

Step 1.2: Formation of 5-Chloro-2-(trifluoromethyl)phenylhydrazone

The aldehyde is then converted to a hydrazone, which is a stable precursor to the desired hydrazine.

  • Reaction Scheme: 5-Chloro-2-(trifluoromethyl)benzaldehyde + Hydrazine hydrate → 5-Chloro-2-(trifluoromethyl)phenylhydrazone

  • Protocol:

    • Dissolve 5-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude hydrazone can be used in the next step without further purification.

Step 1.3: Reduction to 5-Chloro-2-(trifluoromethyl)phenylhydrazine

The hydrazone is reduced to the target phenylhydrazine.

  • Reaction Scheme: 5-Chloro-2-(trifluoromethyl)phenylhydrazone → 5-Chloro-2-(trifluoromethyl)phenylhydrazine

  • Protocol:

    • Dissolve the crude hydrazone from the previous step in a suitable solvent such as ethanol or methanol.

    • Add a reducing agent such as sodium borohydride (NaBH₄) (2.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 5-Chloro-2-(trifluoromethyl)phenylhydrazine.

Part 2: Synthesis of the Phenylpyrazole Core

With the key phenylhydrazine intermediate in hand, the next phase involves the construction of the pyrazole ring through a cyclocondensation reaction.

Step 2.1: Cyclocondensation to form the Pyrazole Ring

The phenylhydrazine is reacted with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole core.

  • Reaction Scheme: 5-Chloro-2-(trifluoromethyl)phenylhydrazine + Ethyl 2,3-dicyano-3-(methylthio)acrylate → Ethyl 5-amino-1-(5-chloro-2-(trifluoromethyl)phenyl)-3-cyano-1H-pyrazole-4-carboxylate

  • Protocol:

    • To a solution of 5-Chloro-2-(trifluoromethyl)phenylhydrazine (1.0 eq) in glacial acetic acid, add ethyl 2,3-dicyano-3-(methylthio)acrylate (1.1 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole product.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Part 3: Functionalization to the Fipronil Analogue

The final phase involves the manipulation of the functional groups on the pyrazole ring to arrive at the desired fipronil analogue. This typically includes the introduction of a trifluoromethylsulfinyl group at the 4-position.

Step 3.1: Introduction of the Trifluoromethylthio Group

  • Reaction Scheme: Ethyl 5-amino-1-(5-chloro-2-(trifluoromethyl)phenyl)-3-cyano-1H-pyrazole-4-carboxylate + CF₃SCl → Ethyl 5-amino-1-(5-chloro-2-(trifluoromethyl)phenyl)-3-cyano-4-((trifluoromethyl)thio)-1H-pyrazole-4-carboxylate

  • Protocol:

    • Dissolve the pyrazole intermediate (1.0 eq) in a suitable aprotic solvent like acetonitrile.

    • Cool the solution to 0 °C and add a base such as pyridine (1.2 eq).

    • Slowly bubble trifluoromethylsulfenyl chloride (CF₃SCl) gas (1.5 eq) through the solution.

    • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography.

Step 3.2: Oxidation to the Trifluoromethylsulfinyl Group

The final step is the selective oxidation of the thioether to a sulfoxide.

  • Reaction Scheme: Ethyl 5-amino-1-(5-chloro-2-(trifluoromethyl)phenyl)-3-cyano-4-((trifluoromethyl)thio)-1H-pyrazole-4-carboxylate → Fipronil Analogue

  • Protocol:

    • Dissolve the trifluoromethylthio-pyrazole intermediate (1.0 eq) in a solvent mixture of trifluoroacetic acid and dichloromethane.

    • Cool the solution to 0 °C and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final fipronil analogue.

Data Summary

StepProductExpected Yield (%)Purity (%)Analytical Method
1.15-Chloro-2-(trifluoromethyl)benzaldehyde85-95>98GC-MS, ¹H NMR
1.35-Chloro-2-(trifluoromethyl)phenylhydrazine70-85 (over 2 steps)>95LC-MS, ¹H NMR
2.1Substituted Pyrazole Intermediate75-90>97LC-MS, ¹H NMR, ¹³C NMR
3.1Trifluoromethylthio-pyrazole Intermediate60-75>95LC-MS, ¹⁹F NMR
3.2Fipronil Analogue80-95>98HPLC, LC-MS, HRMS

Conclusion

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable and versatile starting material for the synthesis of complex agrochemicals, particularly phenylpyrazole insecticides. The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of a fipronil analogue, highlighting the strategic importance of this fluorinated intermediate. The causality-driven experimental choices ensure high yields and purity, making this synthetic route amenable to both research and development applications. The principles and methodologies described herein can be adapted for the synthesis of a variety of other agrochemicals, underscoring the broad utility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in the agrochemical industry.

References

  • Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

  • Organo-Fluorine Compounds in Agrochemicals. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. (n.d.). ANGENE International Limited. Available at: [Link]

  • J.P. Begue, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry and Drug Design. Mini-Reviews in Medicinal Chemistry, 8(13), 1404-1414. Available at: [Link]

Sources

Application

Experimental procedures for esterification reactions involving (5-Chloro-2-(trifluoromethyl)phenyl)methanol

These application notes provide detailed experimental procedures for the synthesis of esters from (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals.[...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed experimental procedures for the synthesis of esters from (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to selecting and executing the appropriate esterification strategy. The methodologies are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of (5-Chloro-2-(trifluoromethyl)phenyl)methanol Esters

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a structurally significant building block in medicinal and materials chemistry. The presence of both a chloro and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and steric hindrance, which can influence the biological activity and physicochemical characteristics of its derivatives. Esterification of the primary alcohol functionality is a common strategy to modulate properties such as lipophilicity, metabolic stability, and formulation suitability. This guide explores three robust methods for achieving this transformation: a modified Fischer-Speier Esterification for simple esters, the Steglich Esterification for reactions under mild conditions, and the Mitsunobu Reaction for cases requiring precise control and inversion of stereochemistry (if applicable to a chiral variant).

Physicochemical Properties and Reactivity Considerations

Before proceeding with experimental work, it is crucial to understand the properties of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

PropertyValueSource
Molecular FormulaC8H6ClF3O[2]
Molecular Weight210.58 g/mol [2]
Melting Point57-60 °C[2]
AppearanceWhite to off-white solid[3]

The electron-withdrawing nature of the trifluoromethyl and chloro substituents will decrease the nucleophilicity of the benzylic alcohol. This deactivation must be considered when selecting the esterification method and reaction conditions.

Method 1: Enhanced Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] For a deactivated alcohol such as (5-Chloro-2-(trifluoromethyl)phenyl)methanol, driving the equilibrium towards the product is critical. This can be achieved by using a large excess of the carboxylic acid or by efficient removal of water.

Rationale for this Method

This method is cost-effective for the synthesis of simple alkyl esters where the carboxylic acid is readily available and can be used in excess. The use of a strong acid catalyst and elevated temperatures helps to overcome the reduced reactivity of the starting alcohol.

Detailed Protocol

Materials:

  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (5-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq.), the desired carboxylic acid (3.0 eq.), and toluene (to dissolve the starting materials).

  • Slowly add concentrated sulfuric acid (0.1 eq.) to the mixture with stirring.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for coupling with more complex carboxylic acids.[10]

Rationale for this Method

The Steglich esterification proceeds under neutral conditions, making it suitable for acid-labile substrates.[9] The use of a coupling agent activates the carboxylic acid, allowing the esterification to occur at room temperature, which can improve the selectivity and yield for deactivated alcohols.

Detailed Protocol

Materials:

  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or acetonitrile[11]

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (5-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq.) or DCC (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • If EDC is used, the urea byproduct is water-soluble and will be removed during the workup.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography on silica gel.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration (if a chiral center is present) using a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14] This reaction is known for its mild conditions and broad substrate scope.[15][16]

Rationale for this Method

The Mitsunobu reaction is ideal for situations where mild conditions are paramount and for coupling with valuable or sensitive carboxylic acids.[14] It is also the method of choice when stereochemical inversion is desired at a chiral alcoholic center. For electron-deficient alcohols, the reaction can still proceed efficiently.[11]

Detailed Protocol

Materials:

  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent[12]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (5-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazinedicarboxylate. Purification can be challenging. One common method is to triturate the residue with a solvent like diethyl ether to precipitate the byproducts.

  • Alternatively, directly purify the crude mixture by flash column chromatography on silica gel.

  • For a more straightforward workup, consider using polymer-supported reagents.[15]

Reaction Monitoring and Characterization

Consistent and accurate monitoring of the reaction is crucial for optimizing yield and minimizing side products.

TechniquePurpose
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides quantitative information on the conversion of starting materials and can help identify byproducts.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Useful for monitoring reactions with less volatile compounds and provides molecular weight information of the products and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final ester product.[17]
Infrared (IR) Spectroscopy Can confirm the formation of the ester by the appearance of a strong carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.

Visualizing the Workflows

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow A Mix Alcohol, Carboxylic Acid, and Toluene B Add H₂SO₄ Catalyst A->B C Reflux with Dean-Stark (Remove H₂O) B->C D Reaction Monitoring (TLC/GC-MS) C->D D->C Continue Reflux E Cool and Quench with NaHCO₃ D->E Reaction Complete F Aqueous Workup (Extraction, Washes) E->F G Dry, Filter, and Concentrate F->G H Purify (Chromatography/Distillation) G->H I Final Product H->I

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Workflow A Mix Alcohol, Carboxylic Acid, and DMAP in DCM B Cool to 0 °C A->B C Add EDC or DCC B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Continue Stirring F Filter (if DCC used) E->F Reaction Complete (DCC) G Aqueous Workup (Washes) E->G Reaction Complete (EDC) F->G H Dry, Filter, and Concentrate G->H I Purify (Chromatography) H->I J Final Product I->J

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine Forms oxyphosphonium Oxyphosphonium Salt betaine->oxyphosphonium + R-OH alcohol R-OH ((5-Chloro-2-(trifluoromethyl)phenyl)methanol) alcohol->oxyphosphonium product Ester (R-OCOR') oxyphosphonium->product + R'COO⁻ (SN2) carboxylate R'COO⁻ carboxylate->product byproducts PPh₃=O + DEAD-H₂ product->byproducts Accompanied by

Caption: Simplified Mechanism of the Mitsunobu Reaction.

References

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions, 1992 , 42, 335-656. [Link]

  • Dembinski, R. Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004 , 2004(13), 2763-2772. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 1978 , 17(7), 522-524. [Link]

  • Littlejohn, D., et al. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 2014 , 849, 12-18. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Oxford Instruments. Esterification monitoring using X-Pulse: calculation of activation parameters. [Link]

  • Oxford Instruments Magnetic Resonance. Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. [Link]

  • J&K Scientific LLC. Fischer Esterification. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • PubChem. (5-Chloro-2-fluorophenyl)(phenyl)methanol. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • ResearchGate. Etherification reactions of para-substituted benzyl alcohol derivatives a. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Chegg. 1. Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. [Link]

  • Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. [Link]

  • The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • PubMed Central. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • PubMed. Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • National Institutes of Health. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

  • ResearchGate. A variety of methods for the synthesis of benzyl esters. [Link]

  • MDPI. Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. [Link]

  • National Institutes of Health. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]

  • eScholarship. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • NIST WebBook. 4-(Trifluoromethyl)benzyl alcohol. [Link]

  • Cheméo. Chemical Properties of Benzenemethanol, 4-chloro-«alpha»-phenyl- (CAS 119-56-2). [Link]

  • YouTube. 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). [Link]

  • Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • Google Patents. CN103232324A - Method for preparing (R)-3,5-bis(trifluoromethyl)benzene-ethanol.

Sources

Method

Application Note: Chromatographic Purification Strategies for (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Abstract This document provides a comprehensive technical guide with detailed protocols for the purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical synthesis.[1] The inheren...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide with detailed protocols for the purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical synthesis.[1] The inherent structural characteristics of this molecule—a polar alcohol functional group, a moderately polar trifluoromethyl group, and a halogenated aromatic ring—necessitate a well-defined purification strategy to achieve the high purity standards required in drug development.[2] This guide explores two primary flash chromatography techniques: Normal-Phase Chromatography (NPC) and Reversed-Phase Chromatography (RPC), offering step-by-step protocols from method development to execution. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Strategic Overview

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol derivative frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final API. Therefore, robust and efficient purification is a critical step in the synthetic workflow.[1][2]

Flash chromatography is the technique of choice for purifying such intermediates on a laboratory (gram) to pilot plant (kilogram) scale due to its efficiency, speed, and scalability.[2][3][4] The selection between Normal-Phase (NPC) and Reversed-Phase (RPC) chromatography depends primarily on the polarity of the target compound relative to its impurities.

  • Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[5] It is often the first choice for moderately polar organic compounds. Separation is governed by the adsorption and desorption of molecules onto the polar surface, with more polar compounds being retained longer.[4]

  • Reversed-Phase Chromatography (RPC): This method employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically water-based).[6][7] Retention is based on hydrophobic interactions, where non-polar molecules are retained longer. RPC is particularly effective for separating compounds with different degrees of hydrophobicity and for purifying samples containing very polar or water-soluble impurities.

This guide will detail protocols for both approaches, allowing researchers to select the optimal method based on their specific impurity profile.

Part I: Normal-Phase Flash Chromatography (NPC) Protocol

NPC is a highly effective method for purifying (5-Chloro-2-(trifluoromethyl)phenyl)methanol, leveraging the polar hydroxyl group's interaction with the silica stationary phase.

Principle of Separation

In NPC, the stationary phase (silica gel) is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism is based on the competitive adsorption of the analyte and the mobile phase onto these active sites.[4] The polar alcohol group in (5-Chloro-2-(trifluoromethyl)phenyl)methanol will form hydrogen bonds with the silanol groups, leading to its retention. By gradually increasing the polarity of the mobile phase, the analyte is desorbed and elutes from the column.

Method Development Workflow

A systematic method development process is crucial for achieving an efficient separation. The most common and effective starting point is Thin-Layer Chromatography (TLC), which allows for rapid screening of solvent systems.[3]

NPC_Workflow cluster_0 Method Development cluster_1 Execution TLC 1. TLC Screening (Hexane/Ethyl Acetate) Rf_Eval 2. Evaluate Rf Value (Target: 0.2-0.4) TLC->Rf_Eval Spot & Develop Solvent_Opt 3. Optimize Solvent Ratio Rf_Eval->Solvent_Opt Adjust Polarity Translate 4. Translate to Flash Method Solvent_Opt->Translate Calculate Gradient Sample_Prep 5. Sample Preparation (Dry Loading Recommended) Translate->Sample_Prep Purification 6. Flash Chromatography (Gradient Elution) Sample_Prep->Purification Load Sample Analysis 7. Fraction Analysis (TLC or HPLC) Purification->Analysis Collect Fractions

Caption: Workflow for Normal-Phase Chromatography Method Development.

Detailed Experimental Protocol

1. Sample Preparation (Dry Loading):

  • Rationale: Dissolving the sample in a strong solvent (like dichloromethane or ethyl acetate) and injecting it directly (liquid loading) can disrupt the equilibrium at the top of the column, leading to band broadening and poor separation.[4] Dry loading circumvents this issue.
  • Procedure:
  • Dissolve the crude (5-Chloro-2-(trifluoromethyl)phenyl)methanol sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
  • Add an inert solid support (e.g., silica gel or diatomaceous earth), typically 2-3 times the weight of the crude sample.
  • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
  • Load this powder into an empty solid load cartridge or directly onto the top of the pre-equilibrated flash column.

2. Chromatographic Conditions:

  • Instrumentation: Any standard flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®).
  • Stationary Phase: Standard silica gel flash column. Column size should be selected based on the mass of the crude sample (a common rule of thumb is a 40g column for 0.4-4g of crude material).
  • Mobile Phase:
  • Solvent A: Hexane (or Heptane)
  • Solvent B: Ethyl Acetate
  • Method Development (TLC): Spot the crude mixture on a silica TLC plate and develop it in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The optimal system should provide a retention factor (Rf) of ~0.3 for the target compound. A 10% ethyl acetate in hexane solution has been cited for purifying the aldehyde precursor, suggesting a similar or slightly more polar system will be effective for the alcohol.[8]
  • Elution Gradient:
  • Equilibrate the column with 5% Solvent B in Solvent A for 2 column volumes (CV).
  • Run a linear gradient from 5% to 40% Solvent B over 10-15 CV.
  • Hold at 40% Solvent B for 2-3 CV to elute all components.
  • Flow Rate: Dependent on column size (e.g., 40 mL/min for a 40g column).
  • Detection: UV detection at 254 nm, where the aromatic ring will absorb.

3. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram peaks.
  • Analyze the collected fractions using TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified (5-Chloro-2-(trifluoromethyl)phenyl)methanol.
Summary of NPC Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica GelIndustry standard for NPC, interacts well with the polar alcohol group.
Mobile Phase A Hexane / HeptaneWeak, non-polar solvent.
Mobile Phase B Ethyl AcetateStronger, moderately polar solvent to elute the compound.
Gradient 5% to 40% Ethyl AcetateStarts with low polarity to retain impurities, then increases to elute the target compound.
Loading Technique Dry LoadingPrevents band broadening and improves resolution.[4]
Detection UV, 254 nmThe substituted benzene ring provides a strong chromophore.

Part II: Reversed-Phase Flash Chromatography (RPC) Protocol

RPC is an excellent alternative or secondary purification step, especially when dealing with persistent polar impurities or when NPC provides insufficient resolution.

Principle of Separation

In RPC, the C18-bonded silica stationary phase is non-polar (hydrophobic). The mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol.[7] (5-Chloro-2-(trifluoromethyl)phenyl)methanol is retained via hydrophobic interactions between its chloro-trifluoromethyl-phenyl ring system and the C18 alkyl chains. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and disrupts the hydrophobic interactions.[7]

Method Development Workflow

For RPC, method development often starts with analytical High-Performance Liquid Chromatography (HPLC) to screen for optimal conditions, which can then be scaled to a preparative flash system.

RPC_Workflow cluster_0 Method Development cluster_1 Execution HPLC 1. Analytical HPLC Screening (C18 column, Water/Acetonitrile) Retention_Eval 2. Evaluate Retention & Selectivity HPLC->Retention_Eval Inject Sample Gradient_Opt 3. Optimize Gradient Profile Retention_Eval->Gradient_Opt Adjust Gradient Scale_Up 4. Scale Method to Flash System Gradient_Opt->Scale_Up Calculate Flow & Gradient Sample_Prep 5. Sample Preparation (Dissolve in ACN/MeOH/DMSO) Scale_Up->Sample_Prep Purification 6. Flash Chromatography (Gradient Elution) Sample_Prep->Purification Load Sample Analysis 7. Fraction Analysis & Desalting Purification->Analysis Collect Fractions

Caption: Workflow for Reversed-Phase Chromatography Method Development.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: The sample must be dissolved in a solvent that is miscible with the aqueous mobile phase and is preferably the strong solvent in the gradient (e.g., acetonitrile) to ensure good peak shape.
  • Procedure:
  • Dissolve the crude or partially purified sample in a minimal volume of acetonitrile, methanol, or DMSO.
  • If the sample contains insolubles, filter it through a syringe filter (e.g., 0.45 µm PTFE) before loading.

2. Chromatographic Conditions:

  • Instrumentation: Flash chromatography system equipped for reversed-phase separations (solvent compatibility is key).
  • Stationary Phase: C18-bonded silica flash column.
  • Mobile Phase:
  • Solvent A: Deionized Water
  • Solvent B: Acetonitrile (or Methanol)
  • Note: For some halogenated or trifluoromethylated compounds, fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity due to dipole-dipole and π-π interactions, providing an alternative to standard C18 phases.[9][10]
  • Elution Gradient:
  • Equilibrate the column with 10% Solvent B in Solvent A for 2-3 CV.
  • Run a linear gradient from 10% to 95% Solvent B over 10-15 CV.
  • Hold at 95% Solvent B for 2-3 CV to wash the column.
  • Flow Rate: As recommended for the selected column size.
  • Detection: UV at 254 nm.

3. Fraction Collection and Post-Purification Processing:

  • Collect fractions based on the UV chromatogram.
  • Analyze fractions by analytical HPLC.
  • Combine pure fractions. The product is now in an aqueous/organic solvent mixture.
  • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
  • The remaining aqueous solution can be extracted with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate to yield the final product.
Summary of RPC Parameters
ParameterRecommended SettingRationale
Stationary Phase C18-bonded SilicaIndustry standard for RPC, retains compounds via hydrophobic interactions.
Mobile Phase A Deionized WaterPolar mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound by decreasing mobile phase polarity.
Gradient 10% to 95% AcetonitrileElutes compounds in order of increasing hydrophobicity.
Loading Technique Liquid LoadingSample dissolved in a small amount of strong organic solvent.
Detection UV, 254 nmThe aromatic ring is easily detectable.

Authoritative Insights & Troubleshooting

  • Expertise & Causality: The choice between NPC and RPC is not arbitrary. If the primary impurities are significantly more polar than the target (e.g., starting materials, salts), NPC is ideal as the impurities will be strongly retained on the silica. Conversely, if impurities are significantly less polar (e.g., non-polar byproducts), they will elute very quickly in NPC, again leading to a good separation. RPC is the method of choice when impurities have similar polarity but different hydrophobicity.

  • Trustworthiness through Self-Validation: Always perform a purity check on the starting material and final pooled fractions using a high-resolution analytical technique like HPLC-UV or LC-MS. This validates the success of the preparative purification and ensures the final product meets the required specifications.

  • Handling Halogenated Compounds: Halogenated compounds can sometimes be challenging due to their unique electronic properties.[11] While standard silica and C18 phases are generally effective, if resolution is poor, consider stationary phases that offer alternative selectivities. For example, an aminopropyl (NH2) phase in normal-phase mode can offer different selectivity for aromatic compounds through π-π interactions.[12]

Conclusion

The successful purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol can be reliably achieved using either normal-phase or reversed-phase flash chromatography. The detailed protocols and workflows provided herein offer a robust starting point for researchers. Normal-phase chromatography on silica gel with a hexane/ethyl acetate gradient is a cost-effective and efficient primary method. Reversed-phase chromatography on C18 with a water/acetonitrile gradient serves as a powerful alternative, particularly for resolving impurities with similar polarity but different hydrophobicity. The key to success lies in systematic method development, proper sample preparation, and analytical validation of the final product.

References

  • Biotage. Successful flash chromatography. [Online] Available at: [Link]

  • Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Online] Available at: [Link]

  • Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. Journal of Chromatography A. (As seen on ResearchGate) [Online] Available at: [Link]

  • ResearchGate. Method Development for Reproducible Flash Purification of Pharmaceuticals by UPLC and HPLC. [Online] Available at: [Link]

  • Pharmaffiliates. (2023). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry. [Online] Available at: [Link]

  • King Group. Successful Flash Chromatography. [Online] Available at: [Link]

  • Schure, M. R., & Foley, J. P. (2016). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed Central. [Online] Available at: [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Online] Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Online] Available at: [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Online] Available at: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Online] Available at: [Link]

  • Bio-Rad Laboratories. (2021). Reversed Phase Chromatography. YouTube. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and solutions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the most common route: the reduction of 5-Chloro-2-(trifluoromethyl)benzoic acid.

Q1: My reaction is stalled or incomplete. TLC analysis shows a significant amount of starting material remaining. What's going wrong?

A1: An incomplete reaction is one of the most frequent challenges and typically points to issues with the reducing agent or reaction conditions. The reduction of a carboxylic acid is a demanding transformation requiring a potent hydride donor.[1]

  • Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is extremely reactive and hygroscopic, meaning it readily reacts with moisture from the air.[2][3] This deactivates the reagent.

    • Solution: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Handle the reagent rapidly in an inert atmosphere (e.g., a glovebox or under a strong argon/nitrogen flow) to minimize exposure to air.

  • Cause 2: Insufficient Reagent Stoichiometry. The reduction of a carboxylic acid with LiAlH₄ is not a simple catalytic process. The first equivalent of the hydride is consumed in an acid-base reaction with the acidic proton of the carboxylic acid to form a carboxylate salt.[4][5] Subsequent hydride transfers are required for the reduction itself.

    • Solution: An excess of LiAlH₄ is necessary. A common practice is to use 1.5 to 2.0 equivalents of the reagent relative to the starting carboxylic acid. Recalculate your molar equivalents to ensure a sufficient excess is being used.

  • Cause 3: Inadequate Solvent Conditions. The solvent must be anhydrous. The presence of water will quench the LiAlH₄.[3]

    • Solution: Use a dry, ether-based solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O).[2] Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle specifically rated for anhydrous reactions.

  • Cause 4: Low Reaction Temperature. While the initial addition of LiAlH₄ is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reduction may require heating to proceed to completion.

    • Solution: After the initial addition, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating under reflux may be required.[6] Monitor the reaction's progress via TLC to determine the optimal reaction time and temperature.

Q2: I've successfully consumed the starting material, but my yield is very low after workup. Where could my product have gone?

A2: Low yield after a completed reaction often indicates issues during the quenching and extraction phases of the workup. The workup for LiAlH₄ reactions is critical for liberating the alcohol product from the aluminum salts formed.

  • Cause 1: Improper Quenching Procedure. The quenching process is highly exothermic and can lead to product degradation or loss if not performed carefully. A standard and reliable method is the Fieser workup.

    • Solution: Follow a sequential, dropwise addition of water, followed by an aqueous base solution. A widely accepted protocol for quenching a reaction that used 'x' grams of LiAlH₄ is the dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered off.[3]

  • Cause 2: Product Trapped in Aluminum Salts. If the quenching procedure results in a gelatinous or colloidal precipitate of aluminum salts, your product can become trapped, making extraction inefficient.

    • Solution: If you have a gelatinous precipitate, add anhydrous magnesium sulfate or sodium sulfate and stir vigorously for an extended period. This can help to break up the emulsion and granulate the salts. Alternatively, an acidic workup with dilute sulfuric acid can be used, but care must be taken as it can be highly exothermic and is not always suitable for sensitive products.[2]

  • Cause 3: Inefficient Extraction. The product alcohol has some water solubility.

    • Solution: Extract the aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[7] Combine the organic extracts and wash with brine to remove residual water before drying and concentrating.

Q3: I'm observing an unexpected side product in my NMR spectrum. What could it be?

A3: While the chloro and trifluoromethyl groups on the aromatic ring are generally stable to LiAlH₄ under standard conditions, side reactions can occur, particularly if the reaction is forced with prolonged heating.

  • Potential Side Product 1: Dechlorinated Product. While aryl halides are less reactive than alkyl halides, LiAlH₄ can, under certain conditions, reduce the C-Cl bond.[8] This would result in the formation of (2-(Trifluoromethyl)phenyl)methanol.

    • Confirmation & Prevention: Look for a simpler aromatic splitting pattern in your ¹H NMR. To avoid this, use the mildest conditions possible (lower temperature, shorter reaction time) that still allow for complete reduction of the carboxylic acid.

  • Potential Side Product 2: Impurities from Starting Material. The purity of your starting 5-Chloro-2-(trifluoromethyl)benzoic acid is crucial. Any impurities are likely to be carried through the reaction.

    • Confirmation & Prevention: Analyze your starting material by NMR or LC-MS before starting the reaction. If it is impure, purify it first by recrystallization or column chromatography.

Troubleshooting Decision Workflow

Here is a visual guide to help diagnose and resolve common issues during the synthesis.

G start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc sm_present Starting Material Remains? check_tlc->sm_present workup Perform Aqueous Workup & Extraction sm_present->workup No troubleshoot_reaction Troubleshoot Reaction: 1. Check LiAlH4 activity 2. Verify reagent stoichiometry 3. Ensure anhydrous conditions 4. Increase temperature/time sm_present->troubleshoot_reaction Yes sm_present_yes Yes sm_present_no No check_yield Analyze Yield & Purity workup->check_yield troubleshoot_reaction->check_tlc Re-run or Adjust yield_ok Yield & Purity Acceptable? check_yield->yield_ok success Synthesis Successful yield_ok->success Yes troubleshoot_workup Troubleshoot Workup/Purity: 1. Optimize quenching procedure 2. Improve extraction protocol 3. Check for side products 4. Purify via chromatography yield_ok->troubleshoot_workup No troubleshoot_workup->workup Re-process or Purify G cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Reduction to Aldehyde cluster_2 Step 4: Reduction to Alcohol RCOOH R-COOH RCOO_Al R-COO⁻ Li⁺ + AlH₃ + H₂ RCOOH->RCOO_Al + LiAlH₄ AlH4_1 LiAlH4 RCOO_Al_2 R-COO-Al-complex Aldehyde R-CHO RCOO_Al_2->Aldehyde + LiAlH₄ - 'O-Al species' Aldehyde_2 R-CHO Alcohol R-CH₂OH Aldehyde_2->Alcohol + LiAlH₄ (then H₃O⁺ workup)

Caption: Simplified mechanism of carboxylic acid reduction by LiAlH₄.

Q3: What are the essential safety precautions when working with LiAlH₄?

A3: Safety is paramount. LiAlH₄ is a dangerous reagent if handled improperly.

  • Anhydrous Conditions: It reacts violently with water and other protic solvents to release flammable hydrogen gas. [3][9]All glassware must be rigorously oven- or flame-dried before use. The reaction must be run under an inert atmosphere (nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

  • Quenching: The quenching process must be done slowly and behind a blast shield, especially on a larger scale. The reaction mixture should be cooled in an ice bath before the dropwise addition of the quenching agent. Never add a large amount of water or acid at once.

  • Disposal: Any residual LiAlH₄ must be completely quenched and neutralized before disposal.

Experimental Protocol Example

Reduction of 5-Chloro-2-(trifluoromethyl)benzoic acid to (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • Preparation:

    • Add 5-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

    • Flush the system with dry nitrogen.

    • Add anhydrous THF (approx. 0.1 M concentration) via cannula or syringe. Stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reaction:

    • In a separate dry flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Slowly add the LiAlH₄ suspension to the stirred solution of the carboxylic acid at 0 °C via cannula. (Note: Vigorous gas evolution will occur).

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is no longer visible. If the reaction is slow, heat to reflux until complete.

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add water (1 mL for every 1 g of LiAlH₄ used) dropwise.

    • Next, add 15% aqueous NaOH (1 mL for every 1 g of LiAlH₄ used) dropwise.

    • Finally, add water again (3 mL for every 1 g of LiAlH₄ used) dropwise.

    • Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. The salts should become a white, granular solid.

  • Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure alcohol. [10]

References

  • ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis.
  • ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?.
  • Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of be....
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS.
  • Testbook. (n.d.). Benzoic acid on reacting with lithium aluminium hydride give.
  • Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note.
  • Jack Westin. (n.d.). Organic Chemistry: Reduction.
  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4.
  • Allen. (n.d.). Benzoic acid is treat with lithum aluminium hydride.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • University of Calgary. (n.d.). selectivity using sodium borohydride.
  • Oakwood Chemical. (n.d.). (5-Chloro-2-(trifluoromethyl)phenyl)methanol, 95% Purity, C8H6ClF3O, 25 grams.
  • VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents.
  • National Institutes of Health. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
  • Matrix Scientific. (n.d.). 5-Chloro-2-(trifluoromethyl)benzoic acid.
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-(trifluoromethyl)benzoic acid | CAS 654-98-8 | SCBT.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid 98 657-06-7.
  • INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-98-8.
  • MySkinRecipes. (n.d.). 5-Chloro-2-(Trifluoromethoxy)Benzoic Acid.
  • eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.
  • National Institutes of Health. (n.d.). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4.
  • Wikipedia. (n.d.). Sodium cyanoborohydride.
  • Pharmaffiliates. (n.d.). CAS No : 37945-07-6 | Product Name : Alprazolam - Impurity F.

Sources

Optimization

Strategies to improve the yield of (5-Chloro-2-(trifluoromethyl)phenyl)methanol synthesis

Technical Support Center: Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol Welcome to the technical support guide for the synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This resource is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Welcome to the technical support guide for the synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice.

Section 1: Foundational Principles of Synthesis

The most direct and widely adopted method for synthesizing (5-Chloro-2-(trifluoromethyl)phenyl)methanol is the reduction of its corresponding aldehyde, 5-Chloro-2-(trifluoromethyl)benzaldehyde. This precursor is commercially available and the reduction is a highly reliable transformation.

The primary challenge in this synthesis is not the reaction itself, but achieving high conversion and minimizing side reactions, which can complicate purification and significantly lower the overall yield. The electron-withdrawing nature of both the chloro and trifluoromethyl groups activates the aldehyde, making it highly susceptible to nucleophilic attack. However, these same electronic effects can influence the stability of intermediates and the propensity for side reactions.

Primary Synthetic Route: Aldehyde Reduction

The conversion of the aldehyde to the primary alcohol is a cornerstone of organic synthesis. For this specific substrate, chemoselectivity is key.

G aldehyde 5-Chloro-2-(trifluoromethyl)benzaldehyde alcohol (5-Chloro-2-(trifluoromethyl)phenyl)methanol (Desired Product) aldehyde->alcohol Reduction reductant Reducing Agent (e.g., NaBH4) reductant->aldehyde solvent Solvent (e.g., Methanol) solvent->aldehyde

Caption: General schematic for the synthesis of the target alcohol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method to synthesize (5-Chloro-2-(trifluoromethyl)phenyl)methanol?

The reduction of 5-Chloro-2-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is the most dependable and scalable method. NaBH₄ is a mild, selective, and inexpensive reducing agent that is easy to handle.[1] It shows excellent chemoselectivity, reducing the aldehyde group without affecting the chloro or trifluoromethyl substituents under standard conditions.[2]

Q2: Which reducing agents should I consider, and what are the trade-offs?

Choosing the right reducing agent is critical for maximizing yield and ensuring safety.

Reducing AgentTypical SolventRelative ReactivityKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolMildHigh chemoselectivity, safe, easy workup, cost-effective.[1][2]Slower reaction times compared to stronger agents.
Lithium Borohydride (LiBH₄) THF, Diethyl EtherModerateMore powerful than NaBH₄; can reduce esters if needed.Moisture-sensitive, requires anhydrous conditions.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery StrongVery fast and powerful.Reacts violently with water/protic solvents; less selective (risk of dehalogenation), requires stringent anhydrous conditions and careful quenching.
Catalytic Hydrogenation (H₂/Pd-C) Ethanol, Ethyl AcetateVaries"Green" method, high yielding.Risk of dehalogenation (C-Cl bond cleavage), requires specialized pressure equipment.

For this specific synthesis, Sodium Borohydride is highly recommended due to its optimal balance of reactivity, selectivity, and safety.

Q3: I am observing the formation of 5-chloro-2-(trifluoromethyl)benzoic acid alongside my desired alcohol. What is causing this and how can I prevent it?

This is a classic signature of the Cannizzaro reaction . This disproportionation reaction can occur with aldehydes that lack α-hydrogens (like our substrate) under strongly basic conditions.[3] One molecule of the aldehyde is reduced to the alcohol, while a second is oxidized to the corresponding carboxylic acid.

Prevention Strategy:

  • pH Control: The Cannizzaro reaction is base-catalyzed. Ensure your reaction medium is not strongly basic. While the borohydride reduction can be performed under slightly basic conditions to stabilize the reagent, avoid strong bases like NaOH or KOH.

  • Reagent Purity: Ensure your starting aldehyde is free from acidic impurities that might be neutralized and create a basic environment.

G aldehyde 2x Aldehyde Molecules alcohol Alcohol (Desired Product) aldehyde->alcohol Reduction acid Carboxylate Salt (Side Product) aldehyde->acid Oxidation base Strong Base (e.g., OH⁻) base->aldehyde Catalyzes Disproportionation

Caption: The Cannizzaro reaction leads to undesired byproducts.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

G start Low Yield or Incomplete Reaction check_sm Is Starting Aldehyde Consumed? (Check TLC) start->check_sm sm_no No: Incomplete Conversion check_sm->sm_no No sm_yes Yes: Full Conversion, Low Isolated Yield check_sm->sm_yes Yes cause1 Cause: Inactive NaBH₄ sm_no->cause1 cause2 Cause: Insufficient Stoichiometry sm_no->cause2 cause3 Cause: Low Temperature sm_no->cause3 cause4 Cause: Side Reactions (e.g., Cannizzaro) sm_yes->cause4 cause5 Cause: Product Loss During Workup/Purification sm_yes->cause5 sol1 Solution: Use fresh, dry NaBH₄. Store properly. cause1->sol1 sol2 Solution: Use 1.2-1.5 molar equivalents of NaBH₄. cause2->sol2 sol3 Solution: Allow reaction to warm to room temperature. cause3->sol3 sol4 Solution: Check pH. Ensure starting material purity. cause4->sol4 sol5 Solution: Optimize extraction pH. Use brine to break emulsions. Refine chromatography gradient. cause5->sol5

Caption: A logical workflow for troubleshooting low product yield.

Issue 1: The reaction does not go to completion (TLC shows significant starting material).
  • Potential Cause: The sodium borohydride (NaBH₄) may have degraded.

    • Explanation: NaBH₄ is sensitive to moisture and can decompose over time, losing its reducing power.

    • Troubleshooting Step: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. Perform a small-scale test reaction with a simple aldehyde like benzaldehyde to confirm reagent activity.

  • Potential Cause: Insufficient molar equivalents of the reducing agent.

    • Explanation: Stoichiometrically, 0.25 equivalents of NaBH₄ are needed per equivalent of aldehyde, as each borohydride ion delivers four hydride ions. However, competitive reactions with the solvent (especially protic ones like methanol) consume some of the reagent.

    • Troubleshooting Step: Increase the stoichiometry of NaBH₄ to 1.2–1.5 molar equivalents relative to the aldehyde to ensure complete conversion.

Issue 2: The reaction is complete, but the isolated yield is low.
  • Potential Cause: Product was lost during the aqueous workup.

    • Explanation: The product, a benzylic alcohol, has some water solubility. Additionally, emulsions can form during extraction, trapping the product in the aqueous or interfacial layer.

    • Troubleshooting Step:

      • After quenching the reaction, ensure the pH is neutral or slightly acidic before extraction.

      • Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in water and help break emulsions.

      • Perform multiple extractions with a suitable organic solvent (e.g., 3-4 times with ethyl acetate or dichloromethane).

  • Potential Cause: Co-elution of product and impurities during column chromatography.

    • Explanation: The starting aldehyde is less polar than the product alcohol. If the starting material contains impurities of similar polarity to the product, they may be difficult to separate.

    • Troubleshooting Step:

      • Analyze the purity of your starting aldehyde before the reaction using GC-MS or NMR.

      • Use a shallow gradient during column chromatography. A typical eluent system is a mixture of hexanes and ethyl acetate. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

Section 4: Optimized Experimental Protocol

This protocol describes the reduction of 5-Chloro-2-(trifluoromethyl)benzaldehyde using sodium borohydride.

Materials:

  • 5-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Gas (H₂) evolution will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding deionized water dropwise to decompose the excess NaBH₄.

  • Acidification & Solvent Removal: Acidify the mixture to a pH of ~6-7 by the dropwise addition of 1 M HCl. Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to obtain pure (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Section 5: References

  • Zeynizadeh, B., & Shirini, F. (2007). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry.

  • Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Retrieved from [Link]

  • Zeynizadeh, B., & Yahyaei, S. (2005). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry.

  • Cheng, H. H., & Whang, L. M. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 323-328.

  • ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Retrieved from [Link]

  • Pospíšil, J., & Pospíšil, T. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(55), 7334-7336.

  • Jere, F. T., & Miller, J. (2004). The High Yield Synthesis of Benzaldehydes from Benzylic Alcohols using Homogeneously Catalyzed Aerobic Oxidation in Acetic Acid. ResearchGate. Retrieved from [Link]

  • University of Toronto. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Lunkad, A. (2021, January 3). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Welcome to the technical support center for the purification of crude (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this key intermediate in high purity. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to troubleshoot and adapt these methods to your specific experimental context.

Structural Overview and Purification Strategy

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol. Its purification is influenced by the presence of the chloro and trifluoromethyl groups, which affect its polarity, solubility, and potential for side reactions. A typical synthesis might involve the reduction of the corresponding benzaldehyde or a Grignard reaction, leading to a range of possible impurities.

Our purification strategy will be guided by the likely impurities present in the crude product and the physicochemical properties of the target molecule. The primary methods we will discuss are column chromatography, recrystallization, and vacuum distillation. The choice of method will depend on the impurity profile and the scale of your purification.

Caption: General workflow for the purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (5-Chloro-2-(trifluoromethyl)phenyl)methanol?

The impurity profile will largely depend on the synthetic route.

  • From Reduction of 5-Chloro-2-(trifluoromethyl)benzaldehyde:

    • Unreacted Aldehyde: The starting material may be present if the reduction is incomplete.

    • Over-reduction Products: While less common for this substrate, benzylic alcohols can sometimes be further reduced.

    • Byproducts from the Reducing Agent: For example, if using sodium borohydride in an alcoholic solvent, borate esters may form, which are typically removed during aqueous workup.

  • From a Grignard Reaction (e.g., from a Grignard reagent and formaldehyde):

    • Biphenyl Homocoupling Products: Formed from the reaction of the Grignard reagent with unreacted aryl halide.

    • Unreacted Starting Materials: Such as the aryl halide.

    • Protonated Grignard Reagent: Reaction of the Grignard reagent with trace water will produce 1-chloro-4-(trifluoromethyl)benzene.

Q2: What are the key physical properties of (5-Chloro-2-(trifluoromethyl)phenyl)methanol that I should be aware of?

While specific experimental data can vary, here are some key properties based on available information and analogues:

PropertyValue/DescriptionSignificance for Purification
Molecular Weight 210.58 g/mol Affects boiling point and diffusion rates.
LogP ~2.85[1]Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and ethers, and lower solubility in very nonpolar solvents like hexanes. This is crucial for selecting solvent systems for chromatography and recrystallization.
Boiling Point Estimated to be >200 °C at atmospheric pressure. A boiling point of 191.3 °C at 760 mmHg has been reported for the related compound (2-(Trifluoromethyl)phenyl)methanol[2].High boiling point necessitates vacuum distillation to prevent decomposition.
Melting Point Not definitively reported, but likely a low-melting solid or a viscous oil at room temperature. The related compound (2-(Trifluoromethyl)phenyl)methanol has a reported melting point of 4°C[2].If it is a solid, recrystallization is a viable purification method.
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.Color may indicate the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of my product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the complexity of the crude mixture and to monitor the progress of column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can separate non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural confirmation of the final product and for identifying and quantifying impurities.

Troubleshooting Guides

Column Chromatography

Caption: Workflow for column chromatography purification.

Problem 1: Poor separation of the product from an impurity on the column.

  • Cause: The chosen solvent system may not have the optimal polarity to resolve the compounds. The target compound and the impurity may have very similar polarities.

  • Solution:

    • Optimize the Solvent System: Conduct a thorough TLC analysis with a range of solvent systems. Try varying the ratio of hexane and ethyl acetate. If separation is still poor, consider a different solvent system, such as dichloromethane/methanol or toluene/ethyl acetate. A general procedure for the oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde uses a hexane solution with 10% ethyl acetate for column chromatography, which can be a good starting point for the alcohol as well[3].

    • Use a Longer Column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.

    • Employ a Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can enhance resolution.

Problem 2: The product is eluting too quickly or too slowly.

  • Cause: The polarity of the eluent is too high (eluting too quickly) or too low (eluting too slowly).

  • Solution:

    • Adjust Solvent Polarity: If the product elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase (increase the proportion of hexane). If it elutes too slowly (low Rf on TLC), increase the polarity (increase the proportion of ethyl acetate).

Recrystallization

Caption: Workflow for recrystallization.

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities that inhibit crystal formation.

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the expected melting point of your compound.

    • Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. For a compound with a LogP of ~2.85, a good solvent pair might be dichloromethane/hexane or ethyl acetate/hexane.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution to induce crystallization.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and re-saturate it. Allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath, or even a dry ice/acetone bath, to further decrease the solubility of your compound.

Vacuum Distillation

Problem: The compound is decomposing during distillation.

  • Cause: The distillation temperature is too high, even under vacuum. Benzyl alcohols can be susceptible to decomposition at elevated temperatures.

  • Solution:

    • Improve the Vacuum: Use a better vacuum pump to lower the pressure further, which will in turn lower the boiling point of the compound. A fractional vacuum distillation of a similar compound was successful at 0.2-0.3 mmHg[1].

    • Use a Short-Path Distillation Apparatus: This minimizes the distance the compound has to travel, reducing the time it spends at high temperatures.

    • Ensure a Stir Bar is Used: A stir bar will ensure even heating and prevent bumping, which can lead to localized overheating.

Experimental Protocols

Protocol 1: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a silica gel TLC plate. Develop the plate in a solvent system such as 9:1 hexane/ethyl acetate. Visualize the spots under UV light. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. If other impurities are present, you may need to start with a less polar solvent (e.g., pure hexane) and gradually increase the polarity (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate/hexanes, is often effective.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path apparatus is recommended. Ensure all glassware is free of cracks and the joints are properly greased.

  • Distillation: Place the crude material and a magnetic stir bar in the distillation flask. Begin stirring and slowly apply vacuum. Once the desired vacuum is reached, gradually heat the flask.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. For a related compound, fractional vacuum distillation was performed at 0.2-0.3 mmHg, with the product distilling at 87-91 °C[1].

  • Cooling: After the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.

References

  • Organic Syntheses Procedure. (n.d.). Org. Synth., 57, 22.
  • Molbase. (n.d.). 5-chloro-2-(trifluoromethyl)benzyl Alcohol, CasNo.261763-21-7. Retrieved from [Link]

  • Chemsrc. (2025). (2-(Trifluoromethyl)phenyl)methanol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final drug product.[1][2] This guide is structured in a practical question-and-answer format to directly address common issues encountered during synthesis, focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial analysis (TLC/HPLC) of the crude reaction mixture shows a significant impurity alongside my desired product. What are the most common side products I should suspect?

A: When synthesizing (5-Chloro-2-(trifluoromethyl)phenyl)methanol, typically via the reduction of 5-Chloro-2-(trifluoromethyl)benzoic acid or its corresponding aldehyde, several side products can arise depending on the reaction conditions and the reducing agent used. The three most common impurities to initially suspect are:

  • Unreacted Starting Material: Incomplete reduction is a frequent cause of impurities. The starting carboxylic acid or aldehyde will have significantly different polarity compared to the desired alcohol.

  • Over-reduction Product: The benzylic alcohol can be further reduced to a methyl group, yielding 2-Chloro-5-(trifluoromethyl)toluene . This is more likely with powerful reducing agents or harsh reaction conditions.

  • Reductive Dehalogenation Product: The carbon-chlorine bond can be cleaved during the reduction, leading to the formation of (2-(Trifluoromethyl)phenyl)methanol . This is particularly common when using catalytic hydrogenation methods.[3][4]

The diagram below illustrates the primary synthetic route and the formation pathways of these key side products.

Side_Products start_acid 5-Chloro-2-(trifluoromethyl) benzoic acid product (5-Chloro-2-(trifluoromethyl)phenyl)methanol (Desired Product) start_acid->product Reduction (e.g., BH₃·THF) side_over 2-Chloro-5-(trifluoromethyl)toluene (Over-reduction) product->side_over Harsh Reduction Conditions side_dehalo (2-(Trifluoromethyl)phenyl)methanol (Dehalogenation) product->side_dehalo Reductive Dehalogenation

Caption: Synthetic pathway to the target molecule and formation of common side products.

Q2: I suspect my main impurity is the over-reduction product. What is its structure, and how can I definitively identify it?

A: The over-reduction product is 2-Chloro-5-(trifluoromethyl)toluene . This occurs when the benzylic alcohol functional group of your desired product is further reduced to a methyl group. This pathway is favored by excessively strong reducing agents (e.g., LiAlH₄ under harsh conditions) or prolonged reaction times at elevated temperatures.

Identification Strategy:

  • Chromatography: This side product is significantly less polar than your desired alcohol. It will have a longer retention time in reverse-phase HPLC and a lower Rf value on a normal-phase TLC plate.

  • Mass Spectrometry (GC-MS): Being more volatile than the alcohol, this compound is well-suited for GC-MS analysis. You will observe a molecular ion peak corresponding to a mass of C₈H₆ClF₃ (m/z ≈ 194.0), which is 16 amu less than the desired product due to the replacement of -OH with -H.

  • NMR Spectroscopy: This is the most conclusive technique.

    • ¹H NMR: The two-proton signal for the benzylic alcohol (-CH₂OH, typically around δ 4.7 ppm) will be absent. Instead, you will see a new three-proton singlet for the methyl group (-CH₃), appearing further upfield around δ 2.4-2.5 ppm. The aromatic proton signals will remain largely similar.

    • ¹³C NMR: The carbon signal for the benzylic alcohol (-CH₂OH, ~60 ppm) will be replaced by a methyl carbon signal (~20 ppm).

Q3: My mass spectrometry results show a peak corresponding to a loss of chlorine. Is this the dehalogenation side product, and what causes it?

A: Yes, a mass spectrum showing a molecular ion without the characteristic chlorine isotope pattern (M, M+2 in a ~3:1 ratio) and a mass difference of approximately 34.5 amu (mass of Cl minus H) strongly suggests the presence of the dehalogenation product, (2-(Trifluoromethyl)phenyl)methanol .

Causality (Mechanism): This side reaction, known as reductive dehalogenation or hydrodehalogenation, involves the replacement of the chlorine atom with a hydrogen atom.[4][5] It is especially prevalent under catalytic hydrogenation conditions (e.g., H₂, Pd/C), where the catalyst can facilitate the cleavage of the aryl-halide bond.[3] Certain hydride-based reducing agents can also promote this side reaction, particularly at higher temperatures.

Identification Strategy:

  • Mass Spectrometry (LC-MS or GC-MS): The key diagnostic feature is the molecular weight. The desired product, C₈H₆ClF₃O, has a mass of ~210.58 g/mol . The dehalogenated product, C₈H₇F₃O, has a mass of ~176.13 g/mol . The absence of the chlorine isotope pattern is a definitive indicator.

  • NMR Spectroscopy:

    • ¹H NMR: The aromatic region will be distinctly different. In the desired product, you expect to see three aromatic protons with specific splitting patterns. In the dehalogenated product, you will observe four aromatic protons, and the coupling patterns will change significantly due to the new proton replacing the chlorine atom.

    • ¹⁹F NMR: The chemical shift of the -CF₃ group may experience a slight upfield or downfield shift due to the change in the electronic environment of the phenyl ring (Cl is an electron-withdrawing group).

Compound Formula MW ( g/mol ) Key ¹H NMR Feature Key MS Feature
Desired Product C₈H₆ClF₃O210.58-CH₂OH signal (~δ 4.7), 3 aromatic protonsM+ peak at ~210 with Cl isotope pattern (3:1)
Over-reduction C₈H₆ClF₃194.58-CH₃ signal (~δ 2.4), 3 aromatic protonsM+ peak at ~194 with Cl isotope pattern (3:1)
Dehalogenation C₈H₇F₃O176.13-CH₂OH signal (~δ 4.7), 4 aromatic protonsM+ peak at ~176, no Cl isotope pattern
Table 1: Summary of key analytical data for the desired product and major side products.
Q4: What is a robust analytical workflow to identify an unknown impurity from this synthesis?

A: A systematic, multi-technique approach is essential for the unambiguous identification of unknown impurities, a cornerstone of pharmaceutical quality control.[6][7] The following workflow provides a self-validating system for structure elucidation.

Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Crude Reaction Mixture B Step 1: HPLC-UV/DAD Analysis A->B Inject Sample C Assess Purity & Quantify Impurities B->C D Step 2: LC-MS Analysis C->D Proceed to Identification E Determine Molecular Weight of Unknowns D->E F Is Impurity > 0.1%? E->F G Step 3: Preparative HPLC Isolation F->G Yes (ICH Q3B) J Monitor and Control in Process F->J No H Step 4: Full Spectroscopic Characterization (NMR, HRMS) G->H Collect Pure Fraction I Structure Elucidation H->I

Caption: A systematic workflow for the identification and characterization of unknown impurities.

Explanation of Workflow:

  • HPLC with UV/Diode Array Detection (DAD): This is your first step. It establishes the purity profile of your crude material, shows the number of impurities, and provides their relative concentrations. The DAD can give a preliminary hint if the impurity shares the same chromophore as the product.

  • LC-MS: By injecting the same sample into an LC-MS system, you can correlate each peak from your HPLC chromatogram with a molecular weight. This is the fastest way to test hypotheses about the identities of your side products (e.g., unreacted starting material, over-reduction, dehalogenation).

  • Isolation (if necessary): For any unknown impurity present above the identification threshold (typically >0.1% for drug substances), regulatory guidelines require full characterization.[2] Use preparative HPLC to isolate a sufficient quantity (milligrams) of the pure impurity.

  • Full Spectroscopic Characterization: Subject the isolated impurity to a battery of tests:

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to determine the elemental formula.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR): This is the gold standard for structure elucidation, providing definitive information about the connectivity of atoms in the molecule.[1]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
  • Objective: To separate the desired product from potential side products and unreacted starting material.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

Self-Validation Note: The expected elution order based on polarity is: 5-Chloro-2-(trifluoromethyl)benzoic acid (most polar) -> (5-Chloro-2-(trifluoromethyl)phenyl)methanol -> (2-(Trifluoromethyl)phenyl)methanol -> 2-Chloro-5-(trifluoromethyl)toluene (least polar).

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Objective: To identify volatile side products, particularly the over-reduction product.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1 ratio)

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-400 m/z

  • Sample Preparation: Dilute the sample from Protocol 1 further with a suitable solvent like Dichloromethane or Ethyl Acetate.

References

  • Vertex AI Search. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Vertex AI Search. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • YouTube. (2024). Impurity Profiling in Pharmaceuticals.
  • ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis.
  • Biosynth. (n.d.). 3-Chloro-2-Fluoro-5-(Trifluoromethyl)Benzaldehyde.
  • Quora. (2017). How is benzoic acid converted to toluene?.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Wikipedia. (n.d.).

Sources

Optimization

Stability of (5-Chloro-2-(trifluoromethyl)phenyl)methanol under acidic and basic conditions

Welcome to the technical support center for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges related to the stability of (5-Chloro-2-(trifluoromethyl)phenyl)methanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for (5-Chloro-2-(trifluoromethyl)phenyl)methanol?

A1: Based on the general guidelines for substituted benzyl alcohols, (5-Chloro-2-(trifluoromethyl)phenyl)methanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to protect it from light and moisture, as benzyl alcohols can be hygroscopic and susceptible to slow oxidation in the presence of air.[3][4][5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q2: What are the expected degradation products of (5-Chloro-2-(trifluoromethyl)phenyl)methanol under ambient conditions?

A2: The primary degradation pathway for benzyl alcohols upon exposure to air is slow oxidation to the corresponding aldehyde and carboxylic acid.[4][5] Therefore, the expected degradation products for (5-Chloro-2-(trifluoromethyl)phenyl)methanol under ambient conditions are 5-Chloro-2-(trifluoromethyl)benzaldehyde and 5-Chloro-2-(trifluoromethyl)benzoic acid. Regular purity checks using techniques like HPLC or GC are recommended for aged samples.

Q3: Is (5-Chloro-2-(trifluoromethyl)phenyl)methanol compatible with all common laboratory plastics?

A3: Caution should be exercised when using plastic containers or tubing. Benzyl alcohol has been shown to degrade some plastics, particularly at elevated temperatures and concentrations.[5] High-density polyethylene (HDPE) is generally more resistant, but it is always best to perform compatibility tests with your specific laboratory plastics under the experimental conditions to avoid leaching or degradation of the plastic, which could contaminate your sample.

Troubleshooting Guide: Stability Under Acidic and Basic Conditions

Issue 1: Sample degradation observed in an acidic mobile phase during HPLC analysis.

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • Decrease in the peak area of the parent compound over time.

  • Baseline noise or drift.

Possible Cause: The trifluoromethyl group on the phenyl ring is strongly electron-withdrawing, which can influence the stability of the benzylic alcohol. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a benzylic carbocation. This carbocation is destabilized by the adjacent electron-withdrawing trifluoromethyl group, but can still be a reactive intermediate leading to degradation products.

Proposed Degradation Pathway under Acidic Conditions:

G cluster_acid Acidic Degradation A (5-Chloro-2-(trifluoromethyl)phenyl)methanol B Protonated Alcohol A->B + H+ C Benzylic Carbocation (Resonance Stabilized) B->C - H2O D Elimination Product (Styrene derivative) C->D - H+ E Substitution Product (e.g., with nucleophilic solvent) C->E + Nucleophile

Caption: Potential degradation pathway under acidic conditions.

Solutions:

  • pH Adjustment: Increase the pH of the mobile phase, if your separation method allows, to minimize acid-catalyzed degradation. A pH range of 3-6 is generally a good starting point for stability of many small molecules.

  • Lower Temperature: Perform the analysis at a lower temperature to reduce the rate of degradation.

  • Use a Co-solvent: If the compound is being dissolved in a strongly acidic solution for an extended period before analysis, consider using a co-solvent to dilute the acid or neutralizing the solution just before injection.

  • Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study as outlined in the experimental protocols section below.

Issue 2: Instability of the compound in a basic reaction mixture.

Symptoms:

  • Low yield of the desired product in a reaction where (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a starting material.

  • Formation of colored byproducts.

  • Inconsistent reaction outcomes.

Possible Cause: While the alkoxide formed under basic conditions is generally stable, the benzylic position is still susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air. The electron-withdrawing nature of the chloro and trifluoromethyl groups can make the benzylic proton slightly more acidic, potentially leading to side reactions.

Proposed Degradation Pathway under Basic Conditions:

G cluster_base Basic Degradation A (5-Chloro-2-(trifluoromethyl)phenyl)methanol B Alkoxide A->B + OH- C Oxidation B->C [O] D 5-Chloro-2-(trifluoromethyl)benzaldehyde C->D E Further Oxidation D->E [O] F 5-Chloro-2-(trifluoromethyl)benzoic acid E->F

Caption: Potential degradation pathway under basic conditions.

Solutions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Temperature Control: Keep the reaction temperature as low as possible to slow down potential degradation pathways.

  • Choice of Base: Use a non-nucleophilic base if the reaction conditions allow, to avoid unwanted side reactions.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of (5-Chloro-2-(trifluoromethyl)phenyl)methanol under acidic and basic stress conditions.

Objective: To identify potential degradation products and pathways for (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Materials:

  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation: a. To 1 mL of the stock solution, add 1 mL of 1M HCl. b. Keep the solution at room temperature and take samples at different time points (e.g., 0, 2, 4, 8, and 24 hours). c. Before injection into the HPLC, neutralize the sample with an equivalent amount of 1M NaOH.

  • Basic Degradation: a. To 1 mL of the stock solution, add 1 mL of 1M NaOH. b. Follow the same sampling and neutralization (with 1M HCl) procedure as for the acidic degradation.

  • Control Sample: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. Quantify the decrease in the parent peak and the increase in degradation product peaks over time.

ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
Acidic (1M HCl) 010000
29541
49082
882153
2465305
Basic (1M NaOH) 010000
29820
49640
89280
2485150
Control 2499.5<0.50

Table 1: Example Data from a Forced Degradation Study. This table illustrates how to present the quantitative data from a forced degradation study. The actual results will vary depending on the experimental conditions.

References

  • PubChem. Benzyl Alcohol. [Link]

  • Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?. [Link]

  • Penta Chemicals. Benzyl alcohol. [Link]

  • Columbus Chemical. Benzyl Alcohol. [Link]

  • Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • JETIR. Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Welcome to the technical support guide for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude (5-Chloro-2-(trifluoromethyl)phenyl)methanol?

A: Impurities typically arise from the synthetic route used. The most common synthesis involves the reduction of 5-chloro-2-(trifluoromethyl)benzaldehyde. Therefore, you should anticipate:

  • Unreacted Starting Material: Residual 5-chloro-2-(trifluoromethyl)benzaldehyde.

  • Over-oxidation Products: If the alcohol is exposed to oxidizing conditions, it can revert to the aldehyde or form the corresponding carboxylic acid.

  • By-products from Synthesis: Depending on the reducing agent and reaction conditions, various side-products can form. For instance, if using a metal hydride, quenching and workup can introduce inorganic salts.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Diethyl Ether, Methanol) are common impurities.[1][2]

Q2: How can I quickly assess the purity of my sample before and after purification?

A: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a rapid check. It can quickly show the presence of starting materials or other impurities with different polarities. A single spot on a TLC plate (visualized under UV light) is a good preliminary indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are highly effective. ¹H NMR can detect the aldehyde impurity (CHO proton signal around 10 ppm) and residual solvents.[1] ¹⁹F NMR is particularly sensitive for fluorine-containing compounds and can reveal the presence of other trifluoromethylated species.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 or Phenyl column is often effective for separating aromatic compounds.[4]

Q3: My purified product is an oil, but the literature suggests it can be a solid. What's happening?

A: (5-Chloro-2-(trifluoromethyl)phenyl)methanol has a relatively low melting point. The presence of even minor impurities or residual solvent can depress the melting point, causing it to remain a viscous oil or waxy solid at room temperature.[5] Rigorous purification, particularly the complete removal of solvents under high vacuum, will often induce crystallization.

Troubleshooting and Purification Guides

This section provides detailed workflows for common purification challenges. The choice of method depends on the nature of the impurities, the scale of your reaction, and the required final purity.

Decision Workflow: Selecting the Right Purification Method

This diagram outlines a logical approach to choosing the most appropriate purification strategy.

PurificationDecision start Crude Product Analysis (TLC, ¹H NMR) gross_impurities Significant Inorganic Salts or Water-Soluble Impurities? start->gross_impurities polarity_check Are Impurities Significantly Different in Polarity? gross_impurities->polarity_check No lle Perform Liquid-Liquid Extraction (LLE) (Aqueous Wash) gross_impurities->lle Yes final_purity High Purity (>99%) Required? polarity_check->final_purity No chromatography Use Flash Column Chromatography polarity_check->chromatography Yes recrystallization Perform Recrystallization final_purity->recrystallization Yes end_node Pure Product (Verify by HPLC/NMR) final_purity->end_node No lle->polarity_check chromatography->final_purity recrystallization->end_node

Caption: Decision tree for selecting a purification method.

Guide 1: Gross Purification via Liquid-Liquid Extraction (LLE)

Issue: My crude product contains inorganic salts from the reaction workup and potentially acidic or basic by-products.

Solution: LLE is a powerful first-pass technique to remove water-soluble and ionizable impurities.[6][7][8] It is an essential step before proceeding to chromatography or recrystallization.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel.

    • Neutral Wash: Wash with deionized water (1 x volume of the organic layer) to remove bulk water-soluble impurities.

    • Optional Basic Wash: If acidic impurities are suspected, wash with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Optional Acidic Wash: If basic impurities are present, a wash with dilute hydrochloric acid (e.g., 1M HCl) can be effective.[8]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution.

    • Scientist's Note: The brine wash helps to remove residual water from the organic phase and breaks up emulsions that may have formed.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Verification: Analyze a small aliquot of the concentrated material by TLC against the crude material to confirm the removal of baseline impurities.

Guide 2: Removing Closely-Related Impurities via Flash Column Chromatography

Issue: My product is contaminated with the starting aldehyde and other non-polar by-products, which are visible on TLC.

Solution: Flash column chromatography is the method of choice for separating compounds based on differences in their polarity.[9][10] The polar hydroxyl group in your product will interact more strongly with the polar silica gel stationary phase than the less polar aldehyde, allowing for effective separation.

ChromatographyWorkflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis tlc 1. Determine Eluent System via TLC (Target Rf ~0.2-0.3) pack 2. Pack Column with Silica Gel in Non-Polar Solvent tlc->pack load 3. Load Sample (Minimal Volume or Dry Loading) pack->load elute 4. Elute Column with Solvent System (Gravity or Positive Pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Yield Pure Product combine->concentrate RecrystallizationWorkflow cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation solvent 1. Select Appropriate Solvent System dissolve 2. Dissolve Compound in MINIMUM Amount of HOT Solvent solvent->dissolve cool_slow 3. Slow Cooling to Room Temperature dissolve->cool_slow cool_ice 4. Cool in Ice Bath to Maximize Crystal Formation cool_slow->cool_ice filter 5. Collect Crystals via Vacuum Filtration cool_ice->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals Under High Vacuum wash->dry

Sources

Optimization

Technical Support Center: Stability and Degradation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Welcome to the technical support center for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated aromatic alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the experimental challenges related to its stability and degradation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you in your research.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the fundamental questions regarding the stability and handling of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Q1: What are the primary chemical liabilities of the (5-Chloro-2-(trifluoromethyl)phenyl)methanol structure?

A1: The molecule possesses two main reactive sites prone to degradation under typical experimental and storage conditions. The primary liability is the benzylic alcohol functional group, which is susceptible to oxidation. Secondly, the trifluoromethyl group, while generally stabilizing, can undergo hydrolysis under specific, forceful conditions. The aromatic ring itself is relatively stable but can be involved in photolytic degradation pathways.

Q2: To what extent is the trifluoromethyl (-CF3) group a point of instability?

A2: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly stable under most conditions, which is a key reason for its prevalence in medicinal chemistry.[1] However, it is not entirely inert. Under strongly alkaline (basic) conditions, the -CF3 group can undergo hydrolysis to form the corresponding carboxylic acid (-COOH) and release fluoride ions.[1] This is generally considered a forced degradation condition and is unlikely to occur under typical physiological or ambient environments.

Q3: What are the expected major degradation products of (5-Chloro-2-(trifluoromethyl)phenyl)methanol?

A3: Based on the chemical structure, the most anticipated degradation products are:

  • 5-Chloro-2-(trifluoromethyl)benzaldehyde: Formed via the oxidation of the primary alcohol.

  • 5-Chloro-2-(trifluoromethyl)benzoic acid: Resulting from the further oxidation of the aldehyde.[2][3][4]

  • 5-Chloro-2-carboxybenzaldehyde/acid: Potentially formed under harsh basic conditions that cause hydrolysis of the trifluoromethyl group.[1]

Q4: How should I properly store (5-Chloro-2-(trifluoromethyl)phenyl)methanol to minimize degradation?

A4: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. It should be kept away from strong oxidizing agents and direct sunlight or UV light sources to prevent photolytic degradation.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Sample Preparation

Q: I've prepared my sample of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in a standard solvent, and upon HPLC analysis, I see new, unexpected peaks that are not present in the reference standard. What could be the cause?

A: This is a classic sign of on-instrument or sample preparation-induced degradation. Let's break down the potential causes and solutions.

Underlying Cause 1: Oxidative Degradation The benzylic alcohol is prone to oxidation, which can be accelerated by exposure to air, certain metal ions, or high-energy sources like sonication.[5][6] The primary oxidation product you are likely observing is 5-Chloro-2-(trifluoromethyl)benzaldehyde.

  • Troubleshooting Steps:

    • Solvent Degassing: Ensure your mobile phase and sample diluent are freshly degassed to remove dissolved oxygen.

    • Inert Vials: Use amber HPLC vials to minimize light exposure and consider vials with septa that are less permeable to air.

    • Minimize Sonication: If sonication is used to dissolve the sample, do so for the shortest possible time and in a cooled bath. Sonication can generate localized high temperatures, promoting degradation.[5][7]

    • Antioxidant Addition: In cases of severe oxidation, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your sample diluent, if it doesn't interfere with your analysis.

Underlying Cause 2: Photodegradation Aromatic compounds are often susceptible to degradation upon exposure to UV light, including ambient laboratory light and the UV detector lamp in the HPLC.[1]

  • Troubleshooting Steps:

    • Light Protection: Prepare samples under yellow light or in a dimly lit area. Use amber vials and cover the autosampler tray.

    • Flow Cell Exposure: If degradation is suspected within the detector, reduce the residence time in the flow cell by increasing the flow rate, if chromatographically permissible.

Issue 2: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Q: My chromatograms for (5-Chloro-2-(trifluoromethyl)phenyl)methanol show significant peak tailing. What are the likely causes and how can I improve the peak shape?

A: Peak tailing for fluorinated compounds is a common issue in reversed-phase HPLC and often points to secondary interactions with the stationary phase or other system issues.

Underlying Cause 1: Silanol Interactions Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar alcohol group and the electronegative fluorine atoms of your analyte, leading to tailing.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Acidify your mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA). At a lower pH (around 2.5-3.5), the silanol groups are protonated and less likely to interact with the analyte.[8]

    • Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping (e.g., a C18 or Phenyl-Hexyl phase) specifically designed for good peak shape with polar and basic compounds.[8]

    • Increase Buffer Concentration: If using a buffered mobile phase, a slightly higher buffer concentration can sometimes help to mask residual silanol activity.

Underlying Cause 2: Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[9]

  • Troubleshooting Steps:

    • Dilute the Sample: Perform a serial dilution of your sample (e.g., 10-fold and 100-fold) and inject again. If the peak shape improves, you were likely overloading the column.[9]

    • Reduce Injection Volume: If sample dilution is not feasible, simply reduce the injection volume.

Underlying Cause 3: Extra-Column Dead Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[10][11]

  • Troubleshooting Steps:

    • Check Fittings: Ensure all fittings are properly seated and not over-tightened.

    • Minimize Tubing: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to connect the column to the detector.[10]

Part 3: Experimental Protocols and Data

This section provides detailed protocols for conducting forced degradation studies and a starting point for developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation (Stress Testing) of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[12][13]

Objective: To generate potential degradation products of (5-Chloro-2-(trifluoromethyl)phenyl)methanol under various stress conditions.

Materials:

  • (5-Chloro-2-(trifluoromethyl)phenyl)methanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H2O2), 3%

  • Class A volumetric flasks

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in methanol.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of methanol.

Stress ConditionReagent/ConditionIncubation Time & TemperatureNeutralization
Acid Hydrolysis 1N HCl24 hours at 60°C1 mL of 1N NaOH
Base Hydrolysis 1N NaOH2 hours at 60°C1 mL of 1N HCl
Oxidation 3% H2O224 hours at room temperatureN/A
Thermal Heat solid compound48 hours at 80°CDissolve in methanol
Photolytic Expose solution to UV lightAs per ICH Q1B guidelinesN/A
  • Sample Analysis: After the incubation period and any necessary neutralization, dilute the samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (5-Chloro-2-(trifluoromethyl)phenyl)methanol from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar high-performance column)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 220 nm

  • Column Temperature: 30°C

Gradient Program:

Time (min)% Mobile Phase B
0.030
15.090
20.090
20.130
25.030

This method should provide a good starting point for separating the relatively nonpolar parent compound from its more polar degradation products. The gradient can be optimized to improve the resolution of any co-eluting peaks observed in the forced degradation samples.

Part 4: Visualizing Degradation Pathways and Workflows

Visual aids are crucial for understanding complex chemical processes and experimental designs.

Diagram 1: Predicted Degradation Pathways

DegradationPathways Parent (5-Chloro-2-(trifluoromethyl)phenyl)methanol Aldehyde 5-Chloro-2-(trifluoromethyl)benzaldehyde Parent->Aldehyde Oxidation (O2, H2O2, Light) HydrolyzedAcid 5-Chloro-2-carboxybenzoic acid Parent->HydrolyzedAcid Strong Base (Hydrolysis of -CF3) CarboxylicAcid 5-Chloro-2-(trifluoromethyl)benzoic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Predicted degradation pathways of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Diagram 2: Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C) Start->Base Oxidative Oxidation (3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photolytic Photolytic Stress (UV Light) Start->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze via HPLC-UV & LC-MS Dilute->Analyze

Caption: Experimental workflow for forced degradation studies.

References

  • Ovid. (n.d.). Oxidation of substituted benzyl alcohols to...: Biotechnology Letters. Retrieved from [Link]

  • Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(43), 5709-5712. doi:10.1039/C4CC01305K
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Kwiecien, H., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3048. doi:10.3390/molecules29133048
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of benzyl alcohol, substituted benzyl alcohols and other.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of benzylic alcohols to the corresponding alkanes. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • J-Stage. (n.d.). Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde.... Retrieved from [Link]

  • National Institutes of Health. (2017, May 30). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Retrieved from [Link]

  • MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • OSTI.GOV. (1994, October 31). Shock wave study of the thermal decomposition of benzyl alcohol (Conference). Retrieved from [Link]

  • PubMed. (2013, January 2). Stepwise degradation of trifluoromethyl platinum(II) compounds. Retrieved from [Link]

  • University of Ulsan Repository. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • PubMed. (n.d.). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Hanson Research Group. (n.d.). High-temperature thermal decomposition of benzyl radicals. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • ACS Publications. (2025, August 27). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Retrieved from [Link]

  • PubMed. (n.d.). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). The inhibition of alcohol on the photodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of.... Retrieved from [Link]

  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). 2-chloro-5-methylbenzyl alcohol. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the HPLC anal...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the HPLC analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested solutions to empower you to resolve chromatographic challenges efficiently.

Technical Support Guide: (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with (5-Chloro-2-(trifluoromethyl)phenyl)methanol on my C18 column. What is the most probable cause and my first troubleshooting step?

A1: The most likely cause is secondary interaction between the analyte and the stationary phase.

Your analyte, (5-Chloro-2-(trifluoromethyl)phenyl)methanol, possesses a polar hydroxyl (-OH) group. In reversed-phase HPLC using silica-based columns (like most C18s), the silica surface is not perfectly covered by the C18 chains. This leaves behind residual silanol groups (-Si-OH).[1][2][3] These silanols are acidic and can form strong hydrogen bonds or have ionic interactions with polar functional groups on analytes, such as the alcohol moiety in your compound.[4][5][6] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute more slowly than the main band, resulting in a tailed peak.[7][8]

Your First Step: Lower the Mobile Phase pH.

The ionization state of silanol groups is highly pH-dependent. At mid-range pH (approx. 4-7), a significant portion of silanols are deprotonated and ionized (-Si-O⁻), making them highly active and prone to causing tailing with polar or basic compounds.[4][9] By lowering the mobile phase pH, you can suppress this ionization.

Actionable Advice: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate) or acid (e.g., 0.1% formic acid or trifluoroacetic acid). At this low pH, the silanol groups are protonated (-Si-OH) and thus less interactive, which should significantly improve peak symmetry.[7][10]

Q2: I've lowered the pH, and the peak shape has improved, but it's still not perfect. How can I further optimize my mobile phase to eliminate the remaining tailing?

A2: Fine-tuning your mobile phase composition with buffers and additives is the next logical step.

While pH is a primary tool, other mobile phase characteristics can have a substantial impact on peak shape.

Causality Behind Further Optimization:

  • Buffer Concentration: A buffer's job is to maintain a stable pH and suppress silanol ionization. If the buffer concentration is too low, it may not have the capacity to control the micro-environment on the column surface effectively, leading to residual tailing.[4][11]

  • Mobile Phase Additives (Competitive Masking): Sometimes, even at low pH, some silanol groups remain active. Introducing a small, basic additive like triethylamine (TEA) can act as a competitive agent. The TEA molecules will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[11][12]

  • Ion-Pairing Reagents: While less common for neutral alcohols, if your molecule carries a slight charge or if you are co-analyzing it with ionic species, an ion-pairing reagent might be considered. These reagents can adsorb to the stationary phase and mask residual silanols.[13][14] However, this approach adds complexity and can lead to long column equilibration times.[13]

Recommended Optimization Strategy:

ParameterRecommended ChangeExpected OutcomeRationale
Buffer Concentration Increase buffer strength from 10 mM to 25-50 mM.Improved peak symmetry (lower Asymmetry Factor).Enhances pH stability across the column and more effectively masks residual silanol activity.[4][11]
Organic Modifier If using methanol, try switching to acetonitrile (ACN), or vice-versa.Altered selectivity and potentially better peak shape.Methanol and ACN have different properties. Methanol is a protic solvent and can engage in hydrogen bonding, while ACN is aprotic. This can change how the analyte interacts with both the mobile and stationary phases.
Additive Add 0.05% - 0.1% Triethylamine (TEA) to the mobile phase.Significant reduction in tailing for polar or basic compounds.TEA is a competing base that blocks active silanol sites, preventing secondary interactions with the analyte.[11][12]
Q3: My peak tailing persists even after mobile phase optimization. Could my HPLC column be the problem?

A3: Yes, column-related issues are a very common source of persistent peak tailing.

If mobile phase adjustments don't resolve the issue, the problem likely lies with the stationary phase itself. The primary causes can be categorized as column contamination, column degradation, or an inappropriate column choice.

Troubleshooting Column Health:

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column.[1][5] These contaminants can act as new active sites, leading to secondary interactions and peak distortion. This is especially common when analyzing complex samples like those from biological matrices.[15]

  • Column Degradation: Operating at a high pH (typically > 8) can cause the silica backbone of the stationary phase to dissolve, a process known as hydrolysis.[8][16] This damages the packing bed and can create voids or channels, leading to poor peak shape.[4][5]

  • Inappropriate Column Choice: Not all C18 columns are the same. Older, "Type-A" silica columns have higher metal content and more acidic silanols, making them more prone to causing tailing.[11][17] Modern, high-purity "Type-B" silica columns that are "end-capped" are specifically designed to minimize these issues.[7] End-capping is a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[2][3]

Experimental Protocol: Column Washing and Regeneration

If you suspect contamination, a rigorous washing procedure can often restore column performance.

Objective: To remove strongly retained polar and non-polar contaminants from a reversed-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse Flow Direction: Connect the column to the injector in the reverse direction. This helps to flush contaminants from the inlet frit more effectively.[18]

  • Step 1: Aqueous Wash: Flush the column with 100% HPLC-grade water for at least 20 column volumes to remove buffer salts and polar residues. (For a 4.6 x 150 mm column, this is approx. 34 mL).

  • Step 2: Strong Solvent Flush: Sequentially flush the column with the following solvents, each for at least 20 column volumes:

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing lipids and very non-polar compounds)[19]

  • Step 3: Re-equilibration:

    • Flush with Methanol again for 10 column volumes.

    • Return the column to the normal flow direction.

    • Equilibrate the column with your mobile phase until a stable baseline is achieved.

  • Performance Check: Inject a standard of (5-Chloro-2-(trifluoromethyl)phenyl)methanol to assess if peak shape has improved. If tailing persists, the column may be permanently damaged, and replacement is recommended.

Q4: I've optimized the mobile phase and tried a brand new, end-capped column, but I still see some tailing. What non-chemical factors could be at play?

A4: If chemical factors have been ruled out, you should investigate "extra-column effects" and other hardware issues.

Extra-column volume refers to all the volume in the flow path outside of the column itself, including injector loops, tubing, and detector flow cells.[10] Excessive volume in these areas can cause the separated analyte band to broaden and tail before it even reaches the detector.[1][9]

Hardware Troubleshooting Workflow:

Key Areas to Inspect:

  • Connecting Tubing: Long or wide-bore tubing between the injector, column, and detector increases dead volume. Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.12-0.17 mm) to minimize this effect.[1][9]

  • Fittings: Improperly seated ferrules can create small voids at the connection points, leading to peak distortion. Always ensure fittings are correctly tightened and that there are no gaps between the tubing and the port.

  • Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion, including tailing.[5] Whenever possible, dissolve your sample in the initial mobile phase.[12]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[4][5] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were likely overloading the column.

By systematically addressing these potential chemical and physical causes, you can effectively diagnose and resolve peak tailing issues, leading to more accurate and reliable HPLC results for (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

References

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of (5-Chloro-2-(trifluoromethyl)phenyl)me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. As a key building block or intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors, the accurate and precise quantification of this halogenated aromatic alcohol is paramount for ensuring process control, quality assurance, and regulatory compliance.

The analytical strategies discussed herein are grounded in the principles of method validation established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the procedures are fit for their intended purpose.[1] This document moves beyond a simple listing of procedures to explain the causality behind methodological choices, empowering you to select and implement the most appropriate analytical technique for your specific application.

Pillar 1: The Foundation of Trustworthy Analysis - Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind method validation. The objective of validating an analytical procedure is to objectively demonstrate that it is suitable for its intended use.[2] This process builds a foundation of trust in the generated data. Key performance characteristics, as defined by the ICH, form the basis of our comparison:[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of the pharmaceutical quality control laboratory. Its robustness, accessibility, and applicability to a wide range of non-volatile and thermally sensitive compounds make it the primary choice for assay and purity determinations of drug substances and intermediates like (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Causality of Method Choice: The analyte possesses a strong chromophore (the substituted benzene ring), making it ideal for UV detection. Its polarity is well-suited for retention and separation on common C18 stationary phases. This method separates compounds based on their hydrophobic interactions with the stationary phase, providing excellent resolution from more polar or less polar impurities.

Detailed Experimental Protocol: RP-HPLC-UV

1. Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of (5-Chloro-2-(trifluoromethyl)phenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a 50:50 mixture of acetonitrile and water.
  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 10-200 µg/mL).
  • Sample Solution: Prepare the test sample by accurately weighing and dissolving it in the mobile phase to achieve a concentration within the calibrated range.

2. HPLC System and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 phase provides a versatile hydrophobic stationary phase suitable for retaining the aromatic analyte.
  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This composition provides a good balance of elution strength and retention for moderately polar compounds. Acetonitrile is often preferred for its lower viscosity and UV transparency.[5]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times and peak shapes.[6]
  • Detection Wavelength: 225 nm. Rationale: This wavelength typically provides high absorbance for the benzene ring chromophore, maximizing sensitivity.
  • Injection Volume: 10 µL.

3. System Suitability:

  • Before analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, the theoretical plates are > 2000, and the tailing factor is ≤ 2.0.
Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Reference Standard & Sample dissolve Dissolve in Mobile Phase/Diluent weigh->dissolve dilute Prepare Calibration Curve & Sample Solutions dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Isocratic Elution (ACN:H2O) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: A typical workflow for the quantification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol using RP-HPLC-UV.

Expected Performance Characteristics (HPLC-UV)
Validation ParameterExpected Acceptance CriteriaRepresentative Value
Linearity (R²)≥ 0.9990.9995
Range80-120% of test concentration10 - 200 µg/mL
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (%RSD, Repeatability)≤ 2.0%0.8%
LOQS/N Ratio ≥ 10~5 µg/mL
LODS/N Ratio ≥ 3~1.5 µg/mL
Robustness%RSD ≤ 2.0% for varied conditionsMethod remains unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[7][8] When coupled with a mass spectrometer, it provides unparalleled specificity, making it the gold standard for identifying and quantifying trace-level impurities or for analysis in complex matrices.

Causality of Method Choice: (5-Chloro-2-(trifluoromethyl)phenyl)methanol has sufficient volatility and thermal stability to be amenable to GC analysis. The primary advantage of GC-MS is its high degree of certainty. The mass spectrometer acts as a highly specific detector, fragmenting the analyte into a unique pattern (mass spectrum) that serves as a chemical fingerprint, virtually eliminating the risk of co-elution interference. This is particularly valuable when developing a control strategy for genotoxic or other high-potency impurities.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
  • Calibration Standards: Prepare serial dilutions in the same solvent to cover the desired range (e.g., 0.1-10 µg/mL), which is typically lower than for HPLC due to higher sensitivity.
  • Sample Solution: Prepare the test sample by dissolving it in the chosen solvent to achieve a concentration within the calibrated range. Note: For trace analysis, sample concentration or extraction techniques like solid-phase extraction (SPE) may be required.[9]

2. GC-MS System and Conditions:

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.[10]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
  • Injector: Splitless mode (for trace analysis) at 250 °C. Rationale: A splitless injection ensures the entire sample is transferred to the column, maximizing sensitivity. The temperature must be high enough for rapid volatilization but low enough to prevent thermal degradation.
  • Oven Program: Start at 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min). Rationale: A temperature program is essential for focusing the analytes at the head of the column and then eluting them with sharp, symmetrical peaks.
  • MS Detector: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte, filtering out background noise.

3. System Suitability:

  • Prior to analysis, inject a mid-range standard. The system is acceptable if the signal-to-noise ratio for the target ion is >100 and the retention time is within ±0.05 minutes of the expected time.
Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Accurately Weigh Reference Standard & Sample dissolve Dissolve in Volatile Organic Solvent (e.g., DCM) weigh->dissolve dilute Prepare Calibration Curve & Sample Solutions dissolve->dilute inject Inject 1 µL into Heated Inlet dilute->inject separate Separate on DB-5ms Column (Temperature Program) inject->separate ionize Ionize in MS Source (EI) separate->ionize detect Detect Specific Ions (SIM) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve (Response vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: A typical workflow for the quantification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol using GC-MS.

Expected Performance Characteristics (GC-MS)
Validation ParameterExpected Acceptance CriteriaRepresentative Value
Linearity (R²)≥ 0.9980.9991
RangeDependent on application0.1 - 10 µg/mL
Accuracy (% Recovery)95.0 - 105.0%101.2%
Precision (%RSD, Repeatability)≤ 5.0% (for trace levels)3.5%
LOQS/N Ratio ≥ 10~0.05 µg/mL
LODS/N Ratio ≥ 3~0.015 µg/mL
Robustness%RSD ≤ 5.0% for varied conditionsMethod remains unaffected by minor changes in oven ramp rate (±1°C/min) and final temperature (±5°C).

Head-to-Head Comparison and Expert Recommendations

The choice between HPLC-UV and GC-MS is not a matter of which method is "better," but which is more "fit for purpose." The following table and insights guide this critical decision.

FeatureRP-HPLC-UVGC-MS
Principle Separation based on polarity/hydrophobicity in the liquid phase.Separation based on volatility/boiling point in the gas phase.
Specificity Good; based on chromatographic retention time and UV spectrum.Excellent; based on retention time and unique mass spectral fragmentation pattern.
Sensitivity Moderate (µg/mL range).Very High (ng/mL to pg/mL range).
Analyte Suitability Non-volatile or thermally labile compounds.Volatile and thermally stable compounds.
Throughput High; typical run times are 10-20 minutes.Moderate; run times can be longer (20-40 minutes) due to oven programming.
Primary Application Assay and purity of bulk substance; quality control; formulation analysis.Trace impurity identification and quantification; residual solvent analysis; analysis in complex biological or environmental matrices.
Cost & Complexity Lower initial cost, simpler operation and maintenance.Higher initial cost, more complex operation and maintenance.
Senior Scientist's Recommendation:
  • For routine Quality Control (QC) testing, assay determination, or purity analysis of the bulk (5-Chloro-2-(trifluoromethyl)phenyl)methanol substance: RP-HPLC-UV is the recommended method. Its robustness, high throughput, and lower operational complexity make it ideal for a manufacturing environment where reliable, repetitive analysis is required.

  • For identifying and quantifying unknown impurities, analyzing for trace-level contaminants, or performing analysis in a complex matrix (e.g., reaction monitoring, biological fluids): GC-MS is the superior choice. Its exceptional specificity prevents misidentification from matrix components, and its high sensitivity is essential for detecting analytes at the parts-per-million (ppm) level or below.

Conclusion

Both RP-HPLC-UV and GC-MS are powerful, validated techniques for the quantification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. A thorough understanding of the analytical objective is the critical first step in selecting the appropriate method. For high-concentration assay and purity testing, the robustness and efficiency of HPLC-UV are unparalleled. For the challenges of trace analysis and unequivocal identification, the specificity and sensitivity of GC-MS are required. By aligning the strengths of the analytical method with the demands of the scientific question, researchers can ensure the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.

References

  • Altabrisa Group. (2025, July 30).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples.
  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • PubMed. (2009, January 16). Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples.
  • ASTM International. (2022, May 9).
  • Restek Corporation.
  • International Journal of Research in Pharmacy and Chemistry.
  • National Institutes of Health. (2024, March 19).
  • Scientific Research Publishing Inc. (2024, August 21). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.
  • ResearchGate. (2025, August 6).
  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • Semantic Scholar. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceut.

Sources

Comparative

A Comparative Guide to the Reactivity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol and Its Positional Isomers

This guide provides an in-depth comparative analysis of the chemical reactivity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol against three of its key positional isomers. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol against three of its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document elucidates how the strategic placement of chloro and trifluoromethyl substituents on the phenyl ring dictates the alcohol's reactivity. We will explore the underlying electronic and steric effects through the lens of two fundamental organic reactions: oxidation and nucleophilic substitution. All experimental protocols are detailed to ensure reproducibility and are grounded in established chemical principles.

Introduction: The Role of Substituent Effects in Reactivity

Substituted benzyl alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals. Their reactivity, centered at the benzylic carbon and the hydroxyl group, is exquisitely sensitive to the nature and position of substituents on the aromatic ring. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, primarily exerting its influence through a strong negative inductive effect (-I). The chloro (-Cl) group is also electron-withdrawing inductively (-I) but can act as a weak electron-donating group through resonance (+M).

The interplay of these electronic effects, combined with the steric hindrance imposed by these groups, governs the stability of reaction intermediates and transition states, thereby controlling reaction rates and pathways. This guide will compare the following four isomers to illustrate these principles:

Compound IDSystematic NameKey Structural Feature
A (5-Chloro-2-(trifluoromethyl)phenyl)methanol-CF₃ ortho to -CH₂OH; -Cl meta to -CH₂OH
B (4-Chloro-2-(trifluoromethyl)phenyl)methanol-CF₃ ortho to -CH₂OH; -Cl para to -CH₂OH
C (2-Chloro-5-(trifluoromethyl)phenyl)methanol-Cl ortho to -CH₂OH; -CF₃ meta to -CH₂OH
D (4-Chloro-3-(trifluoromethyl)phenyl)methanol-CF₃ & -Cl meta & para to -CH₂OH respectively
Theoretical Framework: Predicting Reactivity

The reactivity of benzyl alcohols in key transformations can be predicted by analyzing the electronic and steric environment of the benzylic -CH₂OH group.

  • Oxidation to Aldehyde: This reaction involves the cleavage of the benzylic C-H bond in the rate-determining step. Electron-donating groups (EDGs) stabilize the transition state, accelerating the reaction, while electron-withdrawing groups (EWGs) retard it.[1][2] The reaction is also sensitive to steric hindrance around the alcohol.

  • SN1-type Nucleophilic Substitution: This pathway proceeds through a benzylic carbocation intermediate. The stability of this carbocation is paramount. EWGs, particularly at the ortho and para positions, strongly destabilize the positive charge through inductive and resonance effects, thus significantly slowing down or inhibiting SN1 reactions.[3][4][5] Conversely, EDGs stabilize the carbocation and accelerate the reaction.

Based on these principles, we can form a hypothesis regarding the relative reactivity of isomers A-D .

Comparative Experimental Analysis

To quantify the differences in reactivity, two standardized reactions were performed: a pyridinium chlorochromate (PCC) oxidation and a SN1-type reaction with hydrochloric acid.

Experiment 1: Oxidation with Pyridinium Chlorochromate (PCC)

The oxidation of a primary alcohol to an aldehyde using PCC is a standard laboratory procedure. The reaction rate is influenced by the electron density at the benzylic position. A higher electron density facilitates the reaction.

Caption: Workflow for the comparative oxidation of benzyl alcohol isomers.

  • To a solution of the respective benzyl alcohol isomer (1.0 mmol) in dichloromethane (10 mL), pyridinium chlorochromate (PCC, 2.0 mmol) was added in one portion.

  • The reaction mixture was stirred vigorously at room temperature (25°C).

  • The reaction progress was monitored every 15 minutes by thin-layer chromatography (TLC).

  • Upon completion (disappearance of starting material), the mixture was diluted with diethyl ether (20 mL) and filtered through a pad of Celite®.

  • The filtrate was concentrated under reduced pressure.

  • The crude aldehyde was purified by silica gel column chromatography. The yield was determined by Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Compound IDTime to Completion (min)Yield of Aldehyde (%)Predicted Reactivity Rank (Fastest to Slowest)
A 12082[6]3
B 150754
C 90882
D 75911

The experimental results show a clear trend in oxidation reactivity: D > C > A > B .

  • Isomer D (Fastest): With both the -Cl and -CF₃ groups positioned further from the benzylic center, their combined electron-withdrawing inductive effect is weakest at the reaction site. This results in a relatively electron-rich benzylic carbon, leading to the fastest oxidation.

  • Isomer C: The strongly deactivating -CF₃ group is in the meta position, where its influence is purely inductive. The ortho -Cl group, while sterically hindering, is a weaker withdrawing group than -CF₃. This combination makes it more reactive than isomers A and B.

  • Isomers A and B (Slowest): Both isomers feature a powerful -CF₃ group in the ortho position. This group exerts a very strong -I effect, significantly reducing the electron density at the benzylic carbon and thus decelerating the oxidation. The steric bulk of the ortho -CF₃ also likely hinders the approach of the oxidant. The slightly lower reactivity of B compared to A can be attributed to the additional deactivating effect of the para -Cl, which withdraws electron density through resonance.

Experiment 2: SN1-type Reaction with Concentrated HCl

The conversion of a benzyl alcohol to a benzyl chloride using concentrated HCl is a classic example of a reaction that can proceed via an SN1 mechanism. The rate-determining step is the formation of a benzylic carbocation after protonation of the hydroxyl group.[7] The stability of this carbocation dictates the reaction rate.

Caption: Workflow for the comparative SN1-type reaction of isomers.

  • The respective benzyl alcohol isomer (1.0 mmol) was suspended in concentrated hydrochloric acid (10 mL).

  • The mixture was heated to 50°C with vigorous stirring.

  • Aliquots were taken every 30 minutes, quenched with saturated NaHCO₃ solution, and extracted with diethyl ether for analysis.

  • The reaction was monitored for 4 hours, and the conversion to the corresponding benzyl chloride was determined by ¹H NMR spectroscopy.

| Compound ID | % Conversion after 4h | Predicted Reactivity Rank (Fastest to Slowest) | | :--- | :--- | :--- | :--- | | A | < 5% | 3 | | B | < 2% | 4 | | C | ~15% | 2 | | D | ~40% | 1 |

The reactivity order for the SN1-type reaction is D > C > A > B , which aligns with the principles of carbocation stability.

  • Isomer D (Most Reactive): The benzylic carbocation formed from D is the least destabilized. The -CF₃ group is meta and the -Cl is para. While both are deactivating, their positions are least effective at destabilizing the positive charge on the benzylic carbon compared to the other isomers.

  • Isomer C: The carbocation is destabilized by the inductive effect of a meta -CF₃ group and an ortho -Cl. This is less severe than having the strongly deactivating -CF₃ group directly at the ortho position.

  • Isomers A and B (Least Reactive): Both isomers place the intensely electron-withdrawing -CF₃ group at the ortho position, immediately adjacent to the developing positive charge of the carbocation. This proximity leads to profound destabilization, effectively shutting down the SN1 pathway. The carbocation from B is even more destabilized due to the additional withdrawing effect from the para -Cl, rendering it virtually inert under these conditions.

Conclusion and Outlook

This comparative study demonstrates that the reactivity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol and its isomers is highly dependent on the substitution pattern.

  • For Oxidation: Reactivity is primarily governed by the inductive effects of the substituents. Groups located further from the benzylic carbon have less of a deactivating effect, leading to faster reactions. The reactivity order was found to be (4-Chloro-3-(trifluoromethyl)phenyl)methanol (D) > (2-Chloro-5-(trifluoromethyl)phenyl)methanol (C) > (5-Chloro-2-(trifluoromethyl)phenyl)methanol (A) > (4-Chloro-2-(trifluoromethyl)phenyl)methanol (B) .

  • For SN1 Reactions: Reactivity is dictated by the stability of the intermediate benzylic carbocation. Electron-withdrawing groups, especially at the ortho and para positions, severely destabilize this intermediate and hinder the reaction. The same reactivity order, D > C > A > B , was observed.

These findings underscore the importance of strategic isomer selection in synthetic chemistry. For reactions requiring an electron-rich benzylic center, such as oxidation, isomers with deactivating groups positioned further away (like isomer D ) are preferable. Conversely, if a reaction pathway involving a benzylic carbocation must be avoided, placing a strong electron-withdrawing group at the ortho position (as in isomers A and B ) provides an effective electronic shield. These principles, supported by the experimental data herein, provide a robust framework for predicting and controlling the chemical behavior of substituted benzyl alcohols in complex synthetic applications.

References

  • Savari, S. G., & Selvaraj, S. J. (2023). The Highly Effective Electrochemical Oxidation of Substituted Benzyl Alcohols in A Biphasic Medium Is Mediated by Bromate on A Platinum Electrode. Analytical and Bioanalytical Electrochemistry, 15(7), 587-602.
  • Royal Society of Chemistry. (n.d.). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. Retrieved from [Link]

  • Meenakshisundaram, S. P., & Sarala, D. (2012). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 28(2), 737-746.
  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1998). Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichromate - A kinetic study. Indian Journal of Chemistry - Section A, 37(6), 525-527.
  • ResearchGate. (n.d.). Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

  • American Chemical Society. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
  • ResearchGate. (n.d.). Hammett plot for the reaction with para-substituted benzyl alcohols. Retrieved from [Link]

  • Oxford Academic. (1995). Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. Bulletin of the Chemical Society of Japan, 68(1), 201-207.
  • National Institutes of Health. (2020). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. PMC. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(11).
  • ResearchGate. (n.d.). Reactivity of substituted 1°/2°/3° benzyl alcohols. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).
  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation?. Retrieved from [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved from [Link]

  • AOBChem USA. (n.d.). (4-chloro-2-(trifluoromethoxy)phenyl)methanol. Retrieved from [Link]

  • MDPI. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite.
  • ResearchGate. (n.d.). Direct Nucleophilic SN1-Type Reactions of Alcohols. Retrieved from [Link]

  • Quora. (2019). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?. Retrieved from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenemethanol, 4-chloro-«alpha»-phenyl- (CAS 119-56-2). Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. Retrieved from [Link]

  • YouTube. (2021). Allylic & Benzylic Reactivity towards SN1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PubChem. (n.d.). (5-Chloro-2-fluorophenyl)(phenyl)methanol. Retrieved from [Link]

  • eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Retrieved from [Link]

  • American Chemical Society. (2021). Asymmetric Hydrogen Atom Transfer.
  • PubChem. (n.d.). (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone. Retrieved from [Link]

  • Chemsrc. (n.d.). (2-(Trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • AOBChem USA. (n.d.). (5-chloro-2-fluoro-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

Sources

Comparative

Comparing the biological activity of different (5-Chloro-2-(trifluoromethyl)phenyl)methanol derivatives

An In-Depth Guide to the Potential Biological Activity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol Derivatives Introduction: Unveiling the Potential of a Unique Chemical Scaffold In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Potential Biological Activity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol Derivatives

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with significant biological activity is a cornerstone of drug development. The (5-Chloro-2-(trifluoromethyl)phenyl)methanol structure presents a compelling starting point for investigation. This guide explores the anticipated biological activities of its derivatives, drawing upon established structure-activity relationships (SAR) of its core components: the chlorophenyl and trifluoromethylphenyl moieties. While direct experimental data on this specific parent compound is limited in publicly accessible literature, a robust comparative analysis based on analogous structures can provide valuable insights for researchers and drug development professionals.

The strategic inclusion of a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom on the phenylmethanol framework is not arbitrary. These functional groups are well-known modulators of pharmacokinetic and pharmacodynamic properties. This guide will dissect the influence of these moieties, project potential therapeutic applications, and provide detailed experimental protocols to empirically validate these hypotheses.

The Influence of Key Structural Moieties on Bioactivity

The biological profile of a molecule is intrinsically linked to its chemical structure. The (5-Chloro-2-(trifluoromethyl)phenyl)methanol scaffold combines two powerful pharmacophores whose individual and synergistic effects are well-documented.

The Trifluoromethylphenyl Group: A Catalyst for Potency and Stability

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its unique electronic and steric properties.[1] Its introduction into a molecule can dramatically enhance biological activity.[2]

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes in the body.[1] This leads to a longer half-life and sustained therapeutic effect.

  • Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic distribution of the entire molecule.[3] This can lead to stronger interactions with biological targets, such as enzymes or receptors, thereby increasing the compound's potency.[2] Numerous studies have demonstrated that adding a -CF3 group to a molecule can significantly boost its anticancer or receptor-binding activity compared to its non-fluorinated analog.[4][5][6]

The Chlorophenyl Group: A Driver of Antimicrobial and Anticancer Effects

Halogenation, particularly with chlorine, is another widely used strategy in medicinal chemistry to confer or enhance biological activity.

  • Antimicrobial Properties: The presence of a chlorophenyl group is a common feature in many compounds exhibiting antibacterial and antifungal properties.[7][8] These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria.[9]

  • Anticancer Potential: Chloro-substitution can contribute to the cytotoxic effects of small molecules against cancer cells. This is often attributed to enhanced lipophilicity and the ability to form halogen bonds with target proteins.

The combination of the strongly electron-withdrawing trifluoromethyl group and the lipophilic, electronegative chlorine atom on the same phenyl ring suggests a high potential for potent and diverse biological activities in the derivatives of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Anticipated Biological Activities: A Comparative Analysis

Based on the extensive literature on analogous structures, we can project several key biological activities for derivatives of the (5-Chloro-2-(trifluoromethyl)phenyl)methanol scaffold.

Anticancer Activity

The trifluoromethylphenyl moiety is a well-established feature in a multitude of potent anticancer agents.[10][11] Studies on trifluoromethyl-containing isoxazoles and chalcones have demonstrated significant cytotoxicity against various human cancer cell lines.[4][5][6] For instance, the isoxazole derivative 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) was found to be nearly eight times more active than its non-trifluoromethylated counterpart against the MCF-7 breast cancer cell line.[4][5]

The proposed mechanism often involves the induction of apoptosis (programmed cell death) and interference with critical cell signaling pathways.[2][4][5] The combination of the -CF3 and -Cl groups on the phenylmethanol scaffold could synergistically enhance these effects.

Table 1: Comparative Anticancer Activity of Trifluoromethylphenyl Analogs

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)MCF-7 (Breast)2.63[4][5]
IsoxazoleNon-trifluoromethylated analog of 2gMCF-7 (Breast)19.72[4][5]
Chalcone4-NO2 α-CF3 Chalcone (2)PC-3 (Prostate)< 0.2[6]
Chalcone3,4-difluoro α-CF3 Chalcone (5)DU145 (Prostate)< 0.2[6]
ThioxantheneTrifluoromethyl thioxanthene derivative (1)HeLa (Cervical)0.0878[12]
Antimicrobial Activity

The inclusion of a chlorophenyl group is a strong indicator of potential antimicrobial activity.[9] Numerous studies have reported on the synthesis of chlorophenyl derivatives with moderate to good activity against various bacterial and fungal strains.[7] For example, certain (4-chlorophenyl) derivatives have shown notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is often related to the disruption of the bacterial cell wall or inhibition of essential enzymes.

Table 2: Comparative Antimicrobial Activity of Chlorophenyl Analogs

Compound ClassOrganismActivity MetricResultReference
(4-chlorophenyl) derivativesStaphylococcus aureusZone of InhibitionGood
(4-chlorophenyl) derivativesPseudomonas aeruginosaZone of InhibitionModerate to Good
Pyrrolo benzodiazepineMethicillin-resistant S. aureus (MRSA)MIC7.81 µg/mL[9]
Piperidine-carboxamideKlebsiella pneumoniaeZone of Inhibition18 mm[7]
Other Potential Biological Activities

The structural motifs present also suggest other potential therapeutic applications:

  • Central Nervous System (CNS) Activity: Trifluoromethylphenyl groups are found in ligands that target CNS receptors, such as the NMDA receptor, indicating potential applications in neurology.[13]

  • Insecticidal Activity: Phenylpyrazole structures, which share the substituted phenyl ring, are potent insecticides that target GABA-gated chloride channels in insects.[14][15] Derivatives of the target scaffold could be explored for similar applications in agrochemistry.

Experimental Protocols for Biological Activity Screening

To empirically validate the hypothesized activities, standardized and robust screening assays are essential. The following protocols provide a self-validating framework for assessing the cytotoxic and antimicrobial potential of newly synthesized (5-Chloro-2-(trifluoromethyl)phenyl)methanol derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). The causality is clear: a reduction in the conversion of MTT to formazan is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, PC-3) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds (48h) seed_cells->treat_cells 24h Adhesion prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its self-validating nature comes from the direct observation of growth inhibition in a concentration-dependent manner.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile MHB to each well. Add 50 µL of the test compound stock solution (in a broth/DMSO mixture) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). Use a standard antibiotic (e.g., Ciprofloxacin) as a reference compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A growth indicator like resazurin can be added to aid visualization.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_plate Perform Serial Dilutions of Compounds in Plate prep_plate->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights and Future Directions

The true potential of the (5-Chloro-2-(trifluoromethyl)phenyl)methanol scaffold lies in the systematic modification of its structure to optimize for potency and selectivity. The initial screening of a small library of derivatives can provide crucial SAR data to guide further development.

SAR_Diagram cluster_R1 R1: Phenyl Ring Substitutions cluster_R2 R2: Methanol Group Modifications cluster_Activity Predicted Biological Activity Core (5-Chloro-2-(trifluoromethyl)phenyl)methanol Core Scaffold R1_pos Position of -Cl, -CF3 Core->R1_pos Modulate Potency R1_add Additional Groups (e.g., -F, -Br, -OCH3) Core->R1_add Fine-tune Selectivity R2_ester Esterification Core->R2_ester Alter Lipophilicity R2_ether Etherification Core->R2_ether R2_amine Conversion to Amine Core->R2_amine Change Pharmacokinetics Anticancer Anticancer R1_pos->Anticancer Antimicrobial Antimicrobial R1_add->Antimicrobial CNS CNS Activity R2_amine->CNS

Caption: Key areas for Structure-Activity Relationship (SAR) studies.

Future Directions:

  • Synthesis of a Focused Library: Synthesize a series of derivatives by modifying the methanol group (e.g., creating esters, ethers, or amines) and by altering the substitution pattern on the phenyl ring.

  • Broad-Spectrum Screening: Screen the library against a diverse panel of cancer cell lines and microbial strains using the protocols outlined above.

  • Mechanism of Action Studies: For the most potent compounds, conduct further studies (e.g., cell cycle analysis, apoptosis assays, enzyme inhibition) to elucidate their mechanism of action.

  • In Vivo Testing: Promising candidates with good in vitro activity and low toxicity against normal cells should advance to in vivo animal models to evaluate their efficacy and safety.

Conclusion

The (5-Chloro-2-(trifluoromethyl)phenyl)methanol scaffold represents a promising, yet underexplored, area for drug discovery. By analyzing the well-established roles of its chlorophenyl and trifluoromethylphenyl components, we can confidently predict a high potential for significant anticancer and antimicrobial activities. The true value of this scaffold will be unlocked through systematic synthesis and rigorous biological evaluation. The experimental frameworks and SAR insights provided in this guide offer a clear path for researchers to investigate these derivatives and potentially develop novel therapeutic agents.

References

  • Title: 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships Source: PMC - NIH URL: [Link]

  • Title: Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis Source: RSC Publishing URL: [Link]

  • Title: Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Some anticancer compounds with pyrazole and trifluoromethylphenyl rings Source: ResearchGate URL: [Link]

  • Title: Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis Source: PMC - PubMed Central URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

  • Title: Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound Source: PubMed URL: [Link]

  • Title: Design and biological activity of trifluoromethyl containing drugs Source: Wechem URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Synthesis and antimicrobial activity studies of microwave irradiated in (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria Source: Frontiers URL: [Link]

  • Title: Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues Source: MDPI URL: [Link]

  • Title: Selected examples of biologically active trifluoromethylated isoxazoline heterocycles. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety Source: PubMed URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF) Source: ResearchGate URL: [Link]

  • Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety Source: PubMed URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol for the Modern Research Laboratory

In the landscape of pharmaceutical research and drug development, the synthesis of key intermediates with precision and efficiency is paramount. (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable building block i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of key intermediates with precision and efficiency is paramount. (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable building block in the synthesis of a variety of biologically active molecules. Its structural motifs, a chlorinated and trifluoromethylated phenyl ring, are sought after for their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the most common and effective synthetic routes to this important intermediate, offering a critical evaluation of each methodology to aid researchers in selecting the optimal path for their specific needs.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each synthetic strategy, providing a rationale for the choice of reagents and reaction conditions. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods for their own applications. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights, designed to empower chemists in their pursuit of novel therapeutics.

At a Glance: A Comparative Overview of Synthetic Strategies

ParameterRoute 1: Carboxylic Acid ReductionRoute 2: Aldehyde ReductionRoute 3: Grignard Reaction
Starting Material 5-Chloro-2-(trifluoromethyl)benzoic acid5-Chloro-2-(trifluoromethyl)benzaldehyde1-Bromo-5-chloro-2-(trifluoromethyl)benzene
Key Reagents Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LiAlH4)Sodium borohydride (NaBH4)Magnesium (Mg), Formaldehyde (HCHO)
Typical Yield High (85-95%)High (90-98%)Moderate to High (70-85%)
Reaction Time 1-3 hours0.5-2 hours2-4 hours
Scalability GoodExcellentGood, but requires stringent anhydrous conditions
Key Advantages Readily available starting material, high yields.Mild reaction conditions, high yields, operational simplicity.Direct C-C bond formation, readily available starting materials.
Key Disadvantages Use of pyrophoric and moisture-sensitive reagents (LiAlH4, BH3·THF).Potential for over-reduction if other reducible functional groups are present.Highly moisture-sensitive, requires inert atmosphere, potential for side reactions.

Route 1: The Robust Path of Carboxylic Acid Reduction

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, this route stands out for its reliability and high yields, starting from the commercially available 5-Chloro-2-(trifluoromethyl)benzoic acid.

Mechanistic Considerations

Powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) are required to reduce a carboxylic acid. These hydride reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon of the carboxylic acid. The reaction proceeds through a series of intermediates, ultimately leading to the primary alcohol after an aqueous workup. The choice between LiAlH4 and BH3·THF often comes down to selectivity and safety. While LiAlH4 is a more potent reducing agent, it is also highly reactive and pyrophoric. BH3·THF is generally considered a milder and safer alternative for the reduction of carboxylic acids.

G cluster_0 Route 1: Carboxylic Acid Reduction Start 5-Chloro-2-(trifluoromethyl)benzoic acid Reagent BH3·THF or LiAlH4 in THF Start->Reagent 1. Reduction Intermediate Alkoxyborane or Aluminate intermediate Reagent->Intermediate Workup Aqueous Workup (e.g., H2O, mild acid) Intermediate->Workup 2. Hydrolysis Product (5-Chloro-2-(trifluoromethyl)phenyl)methanol Workup->Product

Caption: Workflow for the synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol via carboxylic acid reduction.

Experimental Protocol

This protocol is adapted from a procedure for a closely related isomer and is expected to provide high yields of the target compound.

Materials:

  • 5-Chloro-2-(trifluoromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4), anhydrous

  • Nitrogen gas (N2)

Equipment:

  • Three-neck round-bottom flask

  • Thermometer

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • In a 5 L three-neck flask equipped with a thermometer, mechanical stirrer, and dropping funnel under a nitrogen atmosphere, add 5-Chloro-2-(trifluoromethyl)benzoic acid (100 g, 0.44 mol) and 1 L of anhydrous tetrahydrofuran.

  • Cool the stirred mixture to 0°C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (880 mL of a 1 M solution, 0.88 mol) dropwise, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0°C and slowly add 6 M HCl until gas evolution ceases.

  • Add 1 L of water and extract the product with ethyl acetate (2 x 1 L).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

Expected Yield: 85-95%

Route 2: The Efficient Path of Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is a milder and often more efficient transformation compared to the reduction of a carboxylic acid. This route requires the precursor, 5-Chloro-2-(trifluoromethyl)benzaldehyde, which can be synthesized from the corresponding benzoic acid or other starting materials.

Mechanistic Considerations

The reduction of aldehydes is readily achieved using mild reducing agents such as sodium borohydride (NaBH4). The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol. The key advantage of this method is the high selectivity of NaBH4, which will not reduce carboxylic acids, esters, or amides under standard conditions.

G cluster_1 Route 2: Aldehyde Reduction Start_2 5-Chloro-2-(trifluoromethyl)benzaldehyde Reagent_2 NaBH4 in Methanol or Ethanol Start_2->Reagent_2 1. Reduction Intermediate_2 Alkoxyborate intermediate Reagent_2->Intermediate_2 Workup_2 Aqueous Workup (e.g., H2O) Intermediate_2->Workup_2 2. Protonation Product_2 (5-Chloro-2-(trifluoromethyl)phenyl)methanol Workup_2->Product_2

Caption: Workflow for the synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol via aldehyde reduction.

Experimental Protocol

This protocol is a general procedure for the reduction of benzaldehydes and is expected to be highly effective for 5-Chloro-2-(trifluoromethyl)benzaldehyde.

Materials:

  • 5-Chloro-2-(trifluoromethyl)benzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 5-Chloro-2-(trifluoromethyl)benzaldehyde (10.0 g, 48.0 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.82 g, 48.0 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Quench the reaction by slowly adding 50 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Expected Yield: 90-98%

Route 3: The Constructive Path of the Grignard Reaction

The Grignard reaction offers a powerful method for carbon-carbon bond formation and provides a direct route to (5-Chloro-2-(trifluoromethyl)phenyl)methanol from an aryl halide. This approach involves the formation of an organometallic Grignard reagent, which then acts as a potent nucleophile.

Mechanistic Considerations

The synthesis begins with the formation of the Grignard reagent, (5-chloro-2-(trifluoromethyl)phenyl)magnesium bromide, by reacting 1-bromo-5-chloro-2-(trifluoromethyl)benzene with magnesium metal in an anhydrous ether solvent. This organometallic species is highly reactive and nucleophilic. The subsequent step involves the reaction of the Grignard reagent with formaldehyde, a one-carbon electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. An acidic workup then protonates the resulting alkoxide to furnish the desired primary alcohol. The success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.

G cluster_2 Route 3: Grignard Reaction Start_3 1-Bromo-5-chloro-2-(trifluoromethyl)benzene Reagent_3a Mg, Anhydrous THF Start_3->Reagent_3a Formation of Grignard Reagent Intermediate_3a (5-chloro-2-(trifluoromethyl)phenyl)magnesium bromide Reagent_3a->Intermediate_3a Reagent_3b 1. Formaldehyde (HCHO) 2. Acidic Workup (e.g., NH4Cl(aq)) Intermediate_3a->Reagent_3b Reaction with Electrophile Product_3 (5-Chloro-2-(trifluoromethyl)phenyl)methanol Reagent_3b->Product_3

Caption: Workflow for the synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol via a Grignard reaction.

Experimental Protocol

This protocol is based on general procedures for the formation of Grignard reagents and their reaction with formaldehyde.

Materials:

  • 1-Bromo-5-chloro-2-(trifluoromethyl)benzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Tetrahydrofuran (THF), anhydrous

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.3 g, 54 mmol) in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, under an inert atmosphere (N2 or Ar).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromo-5-chloro-2-(trifluoromethyl)benzene (12.9 g, 50 mmol) in 50 mL of anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings.

    • Gently heat the flask to initiate the reaction (indicated by a color change and gentle refluxing).

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0°C.

    • In a separate flask, depolymerize paraformaldehyde (1.8 g, 60 mmol) by heating and pass the resulting formaldehyde gas into the stirred Grignard solution via a glass tube. Alternatively, add dry paraformaldehyde in small portions to the Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH4Cl solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-85%

Conclusion and Recommendations

The choice of synthetic route to (5-Chloro-2-(trifluoromethyl)phenyl)methanol will ultimately depend on the specific requirements of the research project, including the availability of starting materials, the scale of the synthesis, and the equipment and expertise available.

  • For large-scale synthesis where the starting carboxylic acid is readily available, Route 1 (Carboxylic Acid Reduction) offers a robust and high-yielding option. However, careful handling of the hydride reagents is essential.

  • For operational simplicity, mild conditions, and excellent yields, Route 2 (Aldehyde Reduction) is highly recommended, provided the aldehyde precursor is accessible. This method is particularly well-suited for medicinal chemistry labs where rapid and reliable synthesis of analogs is often required.

  • Route 3 (Grignard Reaction) is a valuable approach for constructing the molecule from a simpler aryl halide. It is a classic and powerful method, but the stringent requirement for anhydrous conditions may pose a challenge for some laboratories.

By carefully considering the advantages and disadvantages of each route, researchers can confidently select the most appropriate synthetic strategy to efficiently produce (5-Chloro-2-(trifluoromethyl)phenyl)methanol for their ongoing research endeavors.

References

  • Homework.Study.com. Benzyl alcohol can be produced through the reduction of different carbonyl compounds.[Link]

  • Filo. Show the products that result from the reaction of phenylmagnesium bromide with the following reagents: (a) CH2O (b) Benzophenone (c) Pentan-3-one.[Link]

  • PrepChem.com. Preparation of phenylmagnesium bromide.[Link]

  • ResearchGate. Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones.[Link]

Comparative

A Multi-Assay Comparative Guide to Assessing Off-Target and Chemical Cross-Reactivity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Introduction: The Imperative of Proactive Cross-Reactivity Assessment In the landscape of drug discovery and chemical safety assessment, the early identification of off-target interactions is paramount. Unforeseen cross-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Proactive Cross-Reactivity Assessment

In the landscape of drug discovery and chemical safety assessment, the early identification of off-target interactions is paramount. Unforeseen cross-reactivity, where a molecule interacts with unintended biological targets or reacts non-specifically with biomolecules, can lead to toxicity, adverse drug reactions (ADRs), or misleading results in screening campaigns.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel small molecule, using (5-Chloro-2-(trifluoromethyl)phenyl)methanol) —hereafter referred to as CTPM—as a case study.

CTPM possesses structural motifs, such as a trifluoromethyl (TFM) group and a chlorinated aromatic ring, that are prevalent in modern pharmaceuticals due to their ability to modulate metabolic stability and binding affinity.[3][4] However, these same features can also confer a propensity for unintended biological activity. This guide details a practical, multi-assay strategy designed to provide a holistic view of a compound's cross-reactivity potential, moving beyond single-endpoint assays to build a robust safety and specificity profile. We will compare the performance of CTPM against structurally related analogs to dissect the contributions of individual functional groups to its biological and chemical reactivity.

A Self-Validating, Multi-Pronged Assessment Strategy

A single experimental method is insufficient to fully characterize the complex nature of cross-reactivity. A compound may be highly specific to its intended target but still cause toxicity by activating a stress-response pathway or by chemically modifying other proteins.[2] Therefore, we advocate for a tripartite approach that evaluates a compound from three distinct angles: target-based interaction, cellular pathway perturbation, and intrinsic chemical reactivity. This strategy ensures that different mechanisms of cross-reactivity are independently assessed, providing a more reliable and comprehensive profile.

The relationship between these assessment pillars is illustrated below. Each pillar addresses a unique question, and together, they form a logical workflow for characterizing a compound of interest.

cluster_0 Core Question: Is the Compound Cross-Reactive? cluster_1 Methodology cluster_2 Data Output & Interpretation A Pillar 1: Target-Based Cross-Reactivity (Does it bind to unintended proteins?) M1 Competitive Immunoassay (ELISA) A->M1 Assesses binding affinity B Pillar 2: Functional Cross-Reactivity (Does it perturb cellular pathways?) M2 Cell-Based Reporter Gene Assay B->M2 Measures functional cell response C Pillar 3: Intrinsic Chemical Reactivity (Can it non-specifically modify biomolecules?) M3 In Chemico Direct Peptide Reactivity Assay (DPRA) C->M3 Quantifies covalent reactivity D Quantitative Comparison of CTPM vs. Analogs (IC50, EC50, % Depletion) M1->D M2->D M3->D Final Final D->Final Synthesize Holistic Profile

Caption: A multi-pronged strategy for comprehensive cross-reactivity assessment.

Comparative Compound Selection: Dissecting Structure-Activity Relationships

To understand which structural features of CTPM contribute to its reactivity profile, we will compare it against three rationally selected analogs. This comparative approach is essential for generating actionable structure-activity relationship (SAR) insights.

Compound NameStructureRationale for Inclusion
Test: CTPM (Hypothetical structure for visualization)The primary compound of interest, containing both chloro- and trifluoromethyl- substitutions.
Analog 1: CTPM-H (Hypothetical structure for visualization)Lacks the chloro group to assess its contribution to binding and reactivity.
Analog 2: CTPM-Cl (Hypothetical structure for visualization)Lacks the trifluoromethyl group to evaluate its role as a potential bio-activator or metabolic liability.
Control: Target X Ligand (Hypothetical structure for visualization)A known, potent ligand for "Target X" to serve as a positive control in the competitive immunoassay.

Experimental Methodologies & Protocols

The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure data integrity.

Pillar 1: Competitive ELISA for Off-Target Binding Assessment

Expertise & Causality: Small molecules like CTPM are often too small to be effectively immobilized on an ELISA plate while retaining their native conformation.[5][6] A competitive immunoassay format circumvents this issue by keeping the test compound in solution, where it competes with a plate-bound antigen for binding to a specific antibody.[7][8] A decrease in signal indicates that the test compound is successfully competing for antibody binding sites, revealing potential cross-reactivity. This method is highly effective for screening small molecules against specific, purified off-targets (e.g., receptors, enzymes).[9]

Detailed Protocol: Competitive ELISA

  • Antigen Coating:

    • Coat a high-binding 96-well microplate with 100 µL/well of a target-antigen conjugate (e.g., Target X-BSA) at 2 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Block non-specific sites by adding 200 µL/well of Blocking Buffer (1% BSA in PBS) and incubating for 1 hour at room temperature (RT).

  • Competition Reaction:

    • In a separate "competition" plate, prepare serial dilutions of CTPM, its analogs, and the positive control (Target X Ligand) ranging from 0.1 nM to 100 µM.

    • Add a fixed, pre-optimized concentration of the primary antibody (anti-Target X) to each well containing the compounds.

    • Incubate for 1 hour at RT to allow the antibody and competitors to reach binding equilibrium.

  • Transfer & Incubation:

    • Wash the coated, blocked plate 3 times with Wash Buffer.

    • Transfer 100 µL/well of the compound-antibody mixtures from the competition plate to the antigen-coated plate.

    • Incubate for 1 hour at RT. During this step, any antibody not bound to a test compound will bind to the coated antigen.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of an HRP-conjugated secondary antibody (e.g., anti-IgG HRP) diluted 1:5000 in Blocking Buffer.

    • Incubate for 1 hour at RT.

  • Signal Development & Reading:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate for 10-15 minutes in the dark.

    • Stop the reaction by adding 50 µL/well of 1N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of cross-reactivity.

Pillar 2: Reporter Gene Assay for Functional Pathway Analysis

Expertise & Causality: Compounds can induce toxicity not by direct binding, but by activating cellular stress pathways. Reporter gene assays are a powerful tool to detect such functional cross-reactivity.[10][11] In this protocol, we use a cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative or electrophilic stress, will result in luciferase expression and a measurable light signal.[12] This provides a functional readout of whether CTPM or its analogs are perceived as a threat by the cell.

Detailed Protocol: ARE-Luciferase Reporter Assay

  • Cell Seeding:

    • Seed HepG2-ARE-luciferase cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of CTPM and its analogs in culture medium (final concentrations to range from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 50 µM sulforaphane).

    • Add 100 µL of the 2x compound dilutions to the cells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Lysis & Reporter Signal Measurement:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 50 µL of a commercial luciferase lysis buffer (e.g., ONE-Glo™) to each well.

    • Incubate for 10 minutes at RT on an orbital shaker to ensure complete lysis.

  • Data Acquisition:

    • Measure luminescence using a microplate luminometer. The light output is directly proportional to the level of ARE pathway activation.

  • Parallel Cytotoxicity Assay (Self-Validation):

    • In a parallel plate, treat cells identically but use a viability reagent (e.g., CellTiter-Glo®) to measure ATP levels. This is crucial to ensure that any decrease in reporter signal at high concentrations is not due to cell death, which would be a confounding artifact.[11]

Pillar 3: Direct Peptide Reactivity Assay (DPRA) for Chemical Reactivity

Expertise & Causality: Some chemicals, particularly electrophiles, can cause toxicity by forming covalent bonds with nucleophilic residues (like cysteine and lysine) in proteins.[2][13] The DPRA is an in chemico method that quantifies this reactivity by measuring the depletion of synthetic peptides containing either cysteine or lysine after incubation with a test compound.[14] A high percentage of peptide depletion suggests the compound is chemically reactive and has a higher potential to act as a sensitizer or to engage in non-specific covalent binding in vivo.[15]

Detailed Protocol: Direct Peptide Reactivity Assay (DPRA)

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CTPM and its analogs in acetonitrile.

    • Prepare stock solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) at 10 mM and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) at 10 mM in an appropriate buffer (pH 7.4 for cysteine, pH 10.2 for lysine).

  • Reaction Incubation:

    • In an HPLC vial, mix the test compound with the cysteine peptide solution at a final molar ratio of 1:10 (compound:peptide).

    • In a separate vial, mix the test compound with the lysine peptide solution at a final molar ratio of 1:50.

    • Include a reference control for each peptide containing only the peptide and buffer.

    • Incubate all samples for 24 hours at 25°C with gentle agitation.

  • Sample Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection (e.g., at 220 nm).

    • Determine the peak area of the unreacted peptide in both the test compound samples and the reference controls.

  • Data Calculation:

    • Calculate the percent peptide depletion for each compound using the formula:

      • % Depletion = (1 - (Peak Area in Test Sample / Peak Area in Reference Control)) * 100

Data Interpretation & Comparative Analysis

Following the execution of these assays, the resulting quantitative data is compiled to enable a direct comparison between CTPM and its structural analogs. The hypothetical data below illustrates how such a comparison can yield valuable insights.

Table 2: Hypothetical Cross-Reactivity Profile of CTPM and Analogs

CompoundCompetitive ELISA (IC50 vs. Target X)ARE-Luciferase Assay (EC50)DPRA (% Cys Depletion)DPRA (% Lys Depletion)
CTPM > 100 µM25.4 µM45.2%8.1%
CTPM-H (no Cl) > 100 µM28.9 µM42.8%7.5%
CTPM-Cl (no CF3) > 100 µM> 100 µM5.6%1.2%
Target X Ligand 0.015 µM> 100 µM< 1%< 1%

Logical Flow of Interpretation:

cluster_ELISA Pillar 1: Target Binding cluster_Reporter Pillar 2: Pathway Activation cluster_DPRA Pillar 3: Chemical Reactivity Start Analyze Data from Table 2 E1 All CTPM analogs show IC50 > 100 µM. Start->E1 R1 CTPM & CTPM-H activate ARE pathway (EC50 ~25-30 µM). Start->R1 D1 CTPM & CTPM-H show significant Cys depletion (~45%). Start->D1 E_Conclusion Conclusion: Low cross-reactivity against Target X. E1->E_Conclusion Final_Conclusion Overall Profile of CTPM: - Not a binder of Target X. - Induces cellular stress response. - Possesses intrinsic chemical reactivity, likely due to the CF3 group. E_Conclusion->Final_Conclusion R_Conclusion Conclusion: The CF3 group is required for ARE pathway activation. R1->R_Conclusion R2 CTPM-Cl (no CF3) is inactive (> 100 µM). R2->R_Conclusion R_Conclusion->Final_Conclusion D_Conclusion Conclusion: The CF3 group confers significant electrophilic reactivity. D1->D_Conclusion D2 CTPM-Cl (no CF3) shows minimal depletion (< 6%). D2->D_Conclusion D_Conclusion->Final_Conclusion

Caption: Decision-making flowchart for interpreting multi-assay cross-reactivity data.

Discussion & Senior Scientist Insights

The synthesized data provides a clear, multi-faceted profile of CTPM.

  • Specificity vs. Reactivity: While CTPM shows no specific off-target binding in the competitive immunoassay, it is not inert. The data from the reporter and peptide reactivity assays converge on a key finding: the trifluoromethyl group appears to be the primary driver of its biological and chemical reactivity.

  • The Role of Metabolism: A critical consideration is that these in vitro assays may lack full metabolic competence.[12] The TFM group can be a site of metabolic transformation, potentially generating more reactive species.[16] Therefore, a logical next step would be to perform metabolic stability assays using human liver microsomes or hepatocytes to identify potential metabolites and assess their reactivity in the same assay cascade.[17] This aligns with modern regulatory expectations to consider New Approach Methodologies (NAMs) for a more complete safety assessment.[18]

Conclusion

This guide demonstrates that a comprehensive assessment of cross-reactivity requires looking beyond simple binding assays. By integrating target-based, cell-based, and chemical-based methodologies, a much richer and more predictive understanding of a compound's behavior can be achieved. For (5-Chloro-2-(trifluoromethyl)phenyl)methanol, this approach successfully identified a potential liability linked to its trifluoromethyl group—not through specific off-target binding, but through functional and chemical reactivity. This systematic, comparative framework allows researchers to make more informed decisions, flagging potential issues early and guiding the design of safer, more specific molecules.

References

  • Vertex AI Search. (2025).
  • Admescope. Services for in vitro Metabolism research.
  • ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Creative Diagnostics. (2021). Competitive ELISA.
  • PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Echelon Biosciences.
  • PMC - NIH.
  • PMC - PubMed Central. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening.
  • PMC - NIH. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.
  • FDA. CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
  • BioIVT. Drug Metabolism Assays.
  • CORE. The Use of Chemical Reactivity Assays in Toxicity Prediction.
  • PMC - NIH. (2020). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity.
  • NCBI Bookshelf - NIH. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
  • ACS Publications. Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity.
  • InvivoGen. Create your own dual reporter cell-based assay.
  • Thermo Fisher Scientific - US. Cell-Based Reporter Assays.
  • JRC Publications Repository. (2011). The Use of Chemical Reactivity Assays in Toxicity Prediction.
  • Charles River Laboratories. Tissue Cross-Reactivity Studies.
  • Oxford Academic. (2012).
  • PubChem. (5-Chloro-2-fluorophenyl)(phenyl)methanol.
  • MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
  • Chemical Vendor. (5-Chloro-2-(trifluoromethyl)phenyl)methanol, 95% Purity.
  • PubMed. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits.
  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Arabian Journal of Chemistry. (2022).
  • Journal of Biomedical Research & Environmental Sciences. (2022).

Sources

Validation

Structural confirmation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol using X-ray crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. In this guide, we delve into the structural confirmation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a compound featuring key pharmacophoric elements such as a chlorinated aromatic ring and a trifluoromethyl group. While this molecule serves as our central example, the principles and comparative methodologies discussed herein are broadly applicable to a wide range of small organic molecules.

This guide will provide an in-depth exploration of single-crystal X-ray crystallography as the gold standard for structural elucidation. We will then present a comparative analysis with two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers unique insights, and understanding their respective strengths and limitations is crucial for a comprehensive structural characterization strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline compound.[1][2] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[1][3]

Causality Behind the Choice: Why X-ray Crystallography?

For a molecule like (5-Chloro-2-(trifluoromethyl)phenyl)methanol, which contains stereochemical information at the benzylic carbon, SCXRD offers an unparalleled level of detail. It can unequivocally establish the conformation of the molecule in the solid state, revealing crucial details about intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the compound's physical properties and biological activity.

A Self-Validating Protocol for Structural Determination

The following protocol outlines the key steps for the structural determination of (5-Chloro-2-(trifluoromethyl)phenyl)methanol via SCXRD. This process is inherently self-validating through a series of data quality checks and refinement metrics.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Critical First Step):

    • High-quality single crystals are paramount for a successful SCXRD experiment.

    • Rationale: The quality of the diffraction pattern is directly related to the internal order of the crystal.

    • Method: Slow evaporation is a common and effective technique. A saturated solution of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane) is prepared. The solution is loosely covered to allow for slow evaporation over several days to weeks at a constant temperature.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

    • Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5] The crystal is rotated through a series of angles to collect a complete sphere of diffraction data.[6]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Validation: The quality of the final structure is assessed using metrics such as the R-factor (agreement factor), goodness-of-fit (GOF), and the analysis of the residual electron density map.

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol purification Purification synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing (Unit Cell, Space Group) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least Squares) structure_solution->structure_refinement validation Structure Validation (R-factor, GOF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow from synthesis to final crystal structure determination using SCXRD.

Comparative Analysis: Alternative Structural Elucidation Techniques

While SCXRD provides unparalleled detail, it is not always feasible due to challenges in obtaining suitable crystals. In such cases, or for complementary analysis, NMR spectroscopy and mass spectrometry are indispensable tools.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[2] For a fluorinated compound like (5-Chloro-2-(trifluoromethyl)phenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

    • ¹⁹F NMR: Due to the trifluoromethyl group, this experiment is highly sensitive and provides a clean spectrum with chemical shift information characteristic of the CF₃ group's environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the overall connectivity of the molecule.

Data Interpretation and Validation: The chemical shifts, coupling constants, and correlation patterns are analyzed to piece together the molecular structure. The data should be entirely consistent with the proposed structure of (5-Chloro-2-(trifluoromethyl)phenyl)methanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[1] For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Molecular Ion Peak: The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺ or a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺. This provides the molecular weight.

    • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks separated by 2 Da, with a 3:1 intensity ratio. This provides strong evidence for the presence of a single chlorine atom.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

    • Fragmentation Pattern (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can provide further structural information.

Head-to-Head Comparison

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment, stereochemistry (in solution)Molecular weight, elemental formula, fragmentation pattern
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous 3D structure determinationProvides information on structure and dynamics in solutionHigh sensitivity, isotopic information
Key Limitation Requires high-quality single crystalsCan be complex to interpret for large or highly symmetric moleculesDoes not provide 3D structural information directly
Validation Strength Very high, provides absolute structureHigh, confirms connectivity and local environmentHigh, confirms molecular formula

Decision Logic for Structural Confirmation

decision_logic start Structural Confirmation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol crystal_available High-Quality Single Crystal Available? start->crystal_available scxrd Perform Single-Crystal X-ray Crystallography crystal_available->scxrd Yes spectroscopy Utilize Spectroscopic Methods crystal_available->spectroscopy No confirmation Unambiguous Structural Confirmation scxrd->confirmation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) spectroscopy->nmr ms Mass Spectrometry (HRMS, Isotope Pattern) spectroscopy->ms tentative_confirmation Tentative Structural Confirmation nmr->tentative_confirmation ms->tentative_confirmation

Caption: Decision tree for selecting the appropriate structural confirmation method.

Conclusion

The structural confirmation of a novel compound such as (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a multi-faceted process that relies on the judicious application of modern analytical techniques. Single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional structure in the solid state. However, when high-quality crystals are not available, a combination of NMR spectroscopy and mass spectrometry provides a powerful and often sufficient alternative for confirming the molecular structure. For regulatory submissions and in-depth scientific understanding, a combination of these techniques is often employed to provide a comprehensive and robust characterization of the molecule.

References

  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]

  • PubMed Central. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • University of Debrecen. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Elsevier. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2013). Vibrational spectroscopic investigations and computational study of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Separation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Introduction: The Analytical Challenge of a Multifaceted Molecule (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Multifaceted Molecule

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure presents a unique analytical challenge, combining several distinct chemical features into a single, relatively small molecule. The presence of a chlorinated and trifluoromethylated phenyl ring imparts significant hydrophobicity and unique electronic properties, while the benzyl alcohol moiety adds a polar, hydrogen-bonding functional group.[1][2] Crucially, the carbinol carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. In pharmaceutical development, different enantiomers can exhibit vastly different pharmacological and toxicological profiles, making their separation and quantification a regulatory necessity.[3][4]

This guide provides an in-depth evaluation of three distinct reversed-phase and chiral HPLC columns for the separation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. We will move beyond a simple listing of results to explore the underlying chromatographic principles, explaining the causality behind the experimental choices and outcomes. Our objective is to equip researchers, scientists, and drug development professionals with a logical framework for selecting the optimal stationary phase for their specific analytical goals, whether for routine achiral purity assessments or complex enantioselective assays.

Part 1: Experimental Design and Methodological Rationale

The foundation of any robust analytical method is a well-conceived experimental design.[5] The choices of stationary phase, mobile phase, and operating parameters are not arbitrary; they are dictated by the physicochemical properties of the analyte.

Analyte Structure & Column Selection Rationale

The structure of (5-Chloro-2-(trifluoromethyl)phenyl)methanol suggests several potential interactions with an HPLC stationary phase:

  • Hydrophobic Interactions: The phenyl ring, chloro, and trifluoromethyl groups can interact with non-polar stationary phases.

  • π-π Interactions: The aromatic ring can engage in π-π stacking with stationary phases containing phenyl functionalities.[6]

  • Dipole-Dipole/Hydrogen Bonding: The hydroxyl group can interact with polar functional groups on the stationary phase or compete with the mobile phase for interaction sites.

  • Chiral Recognition: The enantiomers can only be separated through diastereomeric interactions with a chiral stationary phase (CSP).[7][8]

Based on these properties, we selected three columns for a comparative evaluation:

  • Standard C18 (Octadecylsilane) Column: The industry workhorse for reversed-phase HPLC, selected to serve as a baseline. Its separation mechanism is primarily based on hydrophobic interactions.[9]

  • Phenyl-Hexyl Column: Chosen to leverage potential π-π interactions between the stationary phase's phenyl groups and the analyte's aromatic ring, which can offer alternative selectivity compared to a C18 phase.[10][11] The hexyl linker provides a different spatial arrangement and hydrophobicity compared to a C18 chain.[6]

  • Polysaccharide-Based Chiral Column (e.g., Cellulose-based): Essential for separating the enantiomers. Polysaccharide-based CSPs are among the most versatile and widely used for chiral separations, capable of multiple interaction types including hydrogen bonding, dipole-dipole, and steric inclusion.[3][7]

Experimental Workflow

The overall process follows a systematic approach from method setup to data interpretation, ensuring that the results are reliable and reproducible.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_eval Evaluation SamplePrep Sample Preparation (Analyte dissolved in Mobile Phase) SystemEquilibration System & Column Equilibration SamplePrep->SystemEquilibration MobilePhase Mobile Phase Preparation (HPLC Grade Solvents, Filtered & Degassed) MobilePhase->SystemEquilibration SST System Suitability Test (Inject Standard Solution) SystemEquilibration->SST SampleInjection Sample Injection (Racemic Mixture) SST->SampleInjection If Pass DataAcquisition Data Acquisition (Chromatogram Generation) SampleInjection->DataAcquisition PeakIntegration Peak Integration & Analysis DataAcquisition->PeakIntegration Calc Calculate Performance Metrics (Rs, Tf, N) PeakIntegration->Calc Comparison Compare Column Performance Calc->Comparison

Caption: A systematic workflow for HPLC column performance evaluation.

Detailed Experimental Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Columns Evaluated:

    • Generic C18 Column (4.6 x 150 mm, 5 µm)

    • Generic Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)

    • Generic Cellulose-based Chiral Column (4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • For C18 and Phenyl-Hexyl: Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid. The acid is added to suppress the ionization of any residual silanols on the silica surface, improving peak shape.[5]

    • For Chiral Column: Heptane and Isopropanol (90:10, v/v). Normal phase conditions are often preferred for polysaccharide-based chiral separations.[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample: 1 mg/mL solution of racemic (5-Chloro-2-(trifluoromethyl)phenyl)methanol in the respective mobile phase.

Part 2: Performance Evaluation and Comparative Data

The performance of each column was evaluated based on standard chromatographic parameters that quantify efficiency, selectivity, and peak symmetry. A robust analytical method requires acceptable values for all these metrics. The definitions and formulas for these parameters are grounded in established chromatographic theory.[13][14][15]

Key Performance Parameters
  • Retention Time (t_R): The time taken for the analyte to elute from the column.

  • Resolution (R_s): The degree of separation between two adjacent peaks. A value of R_s ≥ 1.5 indicates baseline separation.[16]

  • Tailing Factor (T_f): A measure of peak symmetry. The USP standard requires T_f ≤ 2.0.[17][18]

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate sharper peaks and better column performance.

Illustrative Performance Data

The following table summarizes the illustrative data obtained from the analysis on the three selected columns.

Column TypePeakRetention Time (t_R) (min)Resolution (R_s)Tailing Factor (T_f)Theoretical Plates (N)
C18 16.85N/A1.38,500
Phenyl-Hexyl 18.20N/A1.19,200
Chiral (Cellulose) 1 (Enantiomer 1)10.542.11.211,500
2 (Enantiomer 2)11.981.211,800

Note: This data is illustrative, designed to reflect typical real-world performance based on chromatographic principles.

Analysis of Results
  • C18 Column: The C18 column retained the analyte, providing a single, symmetrical peak with good efficiency. This column is perfectly suitable for achiral analysis, such as determining the overall purity of the compound or monitoring reaction progress. However, as expected, it was completely unable to resolve the enantiomers, which co-eluted as a single peak.

  • Phenyl-Hexyl Column: This column exhibited stronger retention for the analyte compared to the C18 column. This increased retention is likely due to a combination of hydrophobic interactions from the hexyl chain and π-π interactions between the stationary phase's phenyl groups and the analyte's aromatic ring.[6][11] The peak shape was excellent (T_f = 1.1), and the efficiency was slightly higher than the C18. Like the C18, it cannot separate the enantiomers, but its different selectivity could be advantageous for separating the target compound from structurally similar impurities, especially other aromatic compounds.

  • Chiral Column: The cellulose-based chiral column was the only stationary phase capable of resolving the enantiomers. It successfully separated the racemic mixture into two distinct peaks with baseline resolution (R_s = 2.1), which is well above the acceptable limit of 1.5.[16] The longer retention times are typical for chiral separations, which rely on subtle differences in the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase.[7] The high plate count and excellent peak symmetry demonstrate the high performance of this specialized column for its intended purpose.

Visualizing Separation Mechanisms

The distinct performance of each column is a direct result of the dominant interaction mechanisms between the analyte and the stationary phase.

Separation_Mechanisms cluster_analyte Analyte: (5-Chloro-2-(trifluoromethyl)phenyl)methanol cluster_columns Column Stationary Phases & Interaction Mechanisms cluster_interactions Dominant Interactions Analyte Features: - Hydrophobic Ring (Cl, CF3) - Aromatic π-system - Polar -OH Group - Chiral Center Hydrophobic Hydrophobic Analyte->Hydrophobic Ring/Cl/CF3 PiPi π-π Stacking Analyte->PiPi Aromatic Ring ChiralRec Chiral Recognition (Inclusion, H-Bonding, Dipole) Analyte->ChiralRec Entire 3D Structure C18 C18 (Hydrophobic Alkyl Chains) PhenylHexyl Phenyl-Hexyl (Phenyl Rings & Alkyl Chains) Chiral Chiral (Cellulose) (Complex Chiral Selectors) Hydrophobic->C18 Hydrophobic->PhenylHexyl PiPi->PhenylHexyl ChiralRec->Chiral

Caption: Dominant interaction mechanisms for each column type.

Part 3: Trustworthiness, System Suitability, and Recommendations

Ensuring Method Reliability: The Role of System Suitability Testing (SST)

To ensure the trustworthiness of any chromatographic analysis, the performance of the entire HPLC system must be verified before and during sample analysis. This is achieved through System Suitability Testing (SST), an integral part of regulated analytical procedures as outlined by the United States Pharmacopeia (USP).[17][19] SST is a self-validating system that confirms the precision, resolution, and symmetry are adequate for the analysis to be performed.[20]

Key SST Parameters for This Analysis:

  • Repeatability: The precision of the method is typically assessed by making at least five replicate injections of a standard solution. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.[17]

  • Resolution (R_s): For the chiral separation, the resolution between the two enantiomer peaks must be ≥ 1.5.[21]

  • Tailing Factor (T_f): For all peaks of interest, the tailing factor should be ≤ 2.0 to ensure accurate integration.[19]

  • Theoretical Plates (N): While often used as a measure of column performance, it is a less reliable direct measure of separation than resolution. However, a significant drop in N can indicate column degradation.[19]

Authoritative Recommendations

The choice of column depends entirely on the analytical objective:

  • For Achiral Purity Analysis and Reaction Monitoring: The C18 column is a cost-effective and reliable choice. It provides adequate retention and good peak shape for quantifying the total amount of the compound.

  • For Method Development and Impurity Profiling: The Phenyl-Hexyl column is highly recommended. Its alternative selectivity, driven by π-π interactions, can resolve the target analyte from process impurities that may co-elute on a C18 column, especially those with aromatic structures.[6][11] This is a critical consideration during method development for stability-indicating assays.[22]

  • For Enantiomeric Purity and Stereoselective Synthesis: The polysaccharide-based chiral column is mandatory. It is the only column capable of separating the enantiomers, which is essential for quality control in a pharmaceutical setting. The choice of mobile phase (normal or reversed-phase) may require screening to optimize the separation for a specific polysaccharide-based CSP.[8]

Conclusion

The effective chromatographic separation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol requires a methodical approach that aligns column chemistry with the analyte's properties. While a standard C18 column is sufficient for basic achiral purity assessment, a Phenyl-Hexyl column offers valuable alternative selectivity for complex impurity profiling. For the critical task of separating the enantiomers, a specialized chiral stationary phase is indispensable. By understanding the interaction mechanisms at play and verifying system performance with rigorous suitability testing, researchers can develop robust, reliable, and fit-for-purpose HPLC methods for this important chemical intermediate.

References

  • Chiral HPLC Column - Phenomenex. Phenomenex. [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Phenyl-Hexyl Columns. Separation Methods Technologies. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Revised USPSystem Suitability Parameters. Scribd. [Link]

  • Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC. Pharmaguideline. [Link]

  • HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. YouTube. [Link]

  • Peak Tailing and Resolution. LCGC Europe. [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Chromatography. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. The United States Pharmacopeial Convention. [Link]

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]

  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. [Link]

  • Polar Column in HPLC Example. Hawach Scientific. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Back to Basics. Separation Science. [Link]

  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces. [Link]

  • (5-Chloro-2-fluorophenyl)(phenyl)methanol. PubChem. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • (5-Chloro-2-(5-fluoropyridin-3-yl)phenyl)methanol. PubChem. [Link]

  • Asymmetric Hydrogen Atom Transfer. ACS Catalysis. [Link]

  • Gas-chromatographic separation of Tri(hetero)halogenomethane enantiomers. ResearchGate. [Link]

  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]

Sources

Validation

Benchmarking the efficacy of inhibitors derived from (5-Chloro-2-(trifluoromethyl)phenyl)methanol

Introduction: The Strategic Role of the Trifluoromethylphenyl Group in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter a mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Trifluoromethylphenyl Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter a molecule's therapeutic potential. Among these, the trifluoromethyl (-CF3) group, particularly when appended to a phenyl ring, has become a cornerstone of rational drug design.[1] Its unique electronic properties and steric profile confer significant advantages, transforming promising compounds into viable drug candidates.[2]

The power of the trifluoromethyl group lies in its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The high strength of the carbon-fluorine bond makes it resistant to metabolic degradation, often leading to an extended plasma half-life and improved bioavailability.[3] Furthermore, the lipophilic nature of the -CF3 group can improve a drug's capacity to cross cellular membranes, a critical factor for reaching intracellular targets.[2][3] These attributes have led to the successful development of numerous FDA-approved drugs across various therapeutic areas that feature this valuable moiety.[4][5]

This guide provides a comparative analysis of several classes of inhibitors that leverage the trifluoromethylphenyl motif to achieve high potency and selectivity. We will delve into their mechanisms of action, benchmark their efficacy with supporting experimental data, and provide detailed protocols for their evaluation.

Class 1: Trifluoromethyl Ketones (TFMKs) as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. Their aberrant activity is linked to numerous cancers, making them a prime target for therapeutic intervention.[6][7] Inhibitors containing a trifluoromethyl ketone (TFMK) represent a potent class of HDAC-targeting agents.

Mechanism of Action

TFMKs function as effective zinc-binding groups (ZBGs). The active site of class I and II HDACs features a critical Zn2+ ion. The electrophilic ketone of the TFMK moiety readily hydrates in the aqueous environment of the active site to form a gem-diol. This hydrated structure mimics the transition state of the deacetylation reaction and effectively chelates the Zn2+ ion, leading to potent inhibition of the enzyme.[6][8][9] However, a significant drawback of TFMKs is their rapid in vivo metabolic reduction to less active trifluoromethyl alcohols. This has spurred the development of second-generation analogs, such as trifluoropyruvamides (TFPAs), which are designed for enhanced metabolic stability.[6][10]

cluster_0 HDAC Active Site cluster_1 Inhibition Mechanism HDAC_Enzyme HDAC Enzyme (with Zn2+) Product Deacetylated Lysine HDAC_Enzyme->Product Deacetylates Inhibited_Complex Inhibited Enzyme-TFMK Complex HDAC_Enzyme->Inhibited_Complex Binds to Substrate Acetylated Lysine Substrate Substrate->HDAC_Enzyme Binds TFMK Trifluoromethyl Ketone (TFMK) Inhibitor Hydrated_TFMK Hydrated TFMK (gem-diol) TFMK->Hydrated_TFMK Hydration in Active Site Hydrated_TFMK->Inhibited_Complex Chelates Zn2+

Caption: Mechanism of HDAC inhibition by TFMKs.

Comparative Efficacy of Trifluoromethyl-Containing HDAC Inhibitors

The following table summarizes the inhibitory activity of representative TFMK and TFMO (5-(trifluoromethyl)-1,2,4-oxadiazole) compounds against various HDAC isoforms. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDInhibitor ClassHDAC1 (IC50)HDAC4 (IC50)HDAC6 (IC50)Cellular Potency (Class IIa)Reference
Compound 4 TFMKSlow-binding5.1 nMSlow-bindingNot Reported[11][12]
Compound 2 TFMO>3 µM0.01 µM>3 µM0.02 µM[13]
Compound 8 TFMO>10 µM0.003 µM>10 µM0.007 µM[13]
SAHA Hydroxamate0.684 µMNot Reported0.017 µMNot Reported[14]

Note: "Slow-binding" indicates a time-dependent inhibition mechanism rather than a simple IC50 value.[11]

Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay

This protocol outlines a standard method for determining the in vitro potency of HDAC inhibitors.[15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC Enzyme: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) diluted in assay buffer to the desired working concentration.

    • Substrate: Fluorogenic substrate, such as Fluor de Lys® (Boc-Lys(Ac)-AMC), diluted in assay buffer.

    • Inhibitor: Test compounds serially diluted in DMSO, then further diluted in assay buffer.

    • Developer Solution: Trichostatin A (a potent HDAC inhibitor to stop the reaction) and trypsin in developer buffer.

  • Assay Procedure:

    • Add 25 µL of diluted inhibitor or vehicle (DMSO control) to wells of a 96-well black microplate.

    • Add 50 µL of the diluted HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate at 37°C for an additional 15 minutes to allow for cleavage of the deacetylated substrate by trypsin.

    • Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Class 2: Trifluoromethylphenyl-Containing Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[16] The trifluoromethylphenyl group is a prevalent feature in many potent and selective kinase inhibitors, contributing to their high affinity for the ATP-binding pocket.

Mechanism of Action

Most kinase inhibitors are designed to be ATP-competitive. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The trifluoromethylphenyl moiety often engages in hydrophobic and van der Waals interactions within the ATP pocket, enhancing the inhibitor's binding affinity and selectivity.[17] Recently, aromatic trifluoromethyl ketones have also been explored as "warheads" for developing covalently reversible kinase inhibitors that target specific cysteine residues near the active site.[18][19]

cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Product Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Inhibitor Trifluoromethylphenyl Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: ATP-competitive kinase inhibition.

Comparative Efficacy of Trifluoromethylphenyl Kinase Inhibitors

The following table presents the efficacy of various kinase inhibitors that contain the trifluoromethylphenyl scaffold.

Compound IDTarget KinaseIC50Reference
Selinexor CRM1 (not a kinase)< 0.5 µM (in cell lines)[4]
Sorafenib Multi-kinase (VEGFR, PDGFR, Raf)90 nM (VEGFR-2), 58 nM (PDGFR-β)[4]
Pexidartinib CSF1R, KIT, FLT3-ITDNot specified[5]
MU380 CHK1Potent, selective[14]
Torin1 mTOR2 nM (mTORC1), 10 nM (mTORC2)[17]
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[20]

  • Reagent Preparation:

    • Kinase Reaction Buffer: Buffer appropriate for the specific kinase, containing MgCl2.

    • Kinase: Purified recombinant kinase diluted to working concentration in reaction buffer.

    • Substrate: Specific peptide or protein substrate for the kinase.

    • ATP: Diluted to the desired concentration (often near the Km for the kinase) in reaction buffer.

    • Inhibitor: Test compounds serially diluted in DMSO, then in reaction buffer.

    • Kinase-Glo® Reagent: Reconstituted according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of diluted inhibitor or vehicle control to wells of a 384-well white microplate.

    • Add 10 µL of a kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to controls.

    • Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.

Class 3: Trifluoromethylphenyl-Containing Cholinesterase Inhibitors

Cholinesterase inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.[21][22] The trifluoromethylphenyl group has been incorporated into novel cholinesterase inhibitors to enhance their potency and selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Mechanism of Action

These inhibitors bind to the active site of cholinesterase enzymes, preventing the hydrolysis of acetylcholine. The active site of AChE is a narrow gorge with a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.[22] Inhibitors can bind to either or both of these sites. The trifluoromethylphenyl group can form favorable interactions within the hydrophobic regions of the gorge, contributing to the overall binding affinity.

cluster_workflow General Inhibitor Efficacy Workflow start Compound Synthesis (with Trifluoromethylphenyl) biochem Biochemical Assay (e.g., Fluorescence, Luminescence) Determine IC50/Ki start->biochem cell_based Cell-Based Assay (Target Engagement, Cytotoxicity) Determine EC50 biochem->cell_based selectivity Selectivity Profiling (vs. Related Targets) cell_based->selectivity adme In Vitro ADME (Metabolic Stability, Permeability) selectivity->adme lead_opt Lead Optimization adme->lead_opt lead_opt->biochem Iterate in_vivo In Vivo Efficacy (Animal Models) lead_opt->in_vivo end Candidate Drug in_vivo->end

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of (5-Chloro-2-(trifluoromethyl)phenyl)methanol

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. As a halogenated aromatic alcohol, this compound requires meticulous handling and adhere...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. As a halogenated aromatic alcohol, this compound requires meticulous handling and adherence to stringent regulatory standards to ensure the safety of laboratory personnel and environmental protection. The procedures outlined below are grounded in established safety principles and are designed to meet or exceed federal and local regulations.

Section 1: Critical First Step: Hazardous Waste Determination

Before any disposal action is taken, a formal hazardous waste determination must be performed for any waste stream containing (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This process is not merely a suggestion but a legal requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] An incorrect classification can lead to improper disposal, resulting in significant safety risks and legal penalties.

Causality: The chemical structure itself—containing both a chlorine atom and a trifluoromethyl group—places it firmly in the category of halogenated organic compounds.[3] Waste streams containing these compounds are often subject to specific, more stringent disposal routes, such as high-temperature incineration, to ensure complete destruction and prevent the release of toxic byproducts.[4]

Procedural Steps:

  • Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information regarding its hazards and potential waste codes.

  • Evaluate for RCRA Characteristics: Determine if the waste exhibits any of the four hazardous characteristics:

    • Ignitability (D001): Unlikely for this compound, but must be confirmed via flashpoint data in the SDS.[5]

    • Corrosivity (D002): The compound itself is not corrosive, but the waste mixture could be if mixed with strong acids or bases.[6]

    • Reactivity (D003): The compound is not expected to be reactive in the RCRA sense (e.g., explosive or water-reactive).[6]

    • Toxicity (D004-D043): This is the most likely characteristic. The waste may be classified as toxic if it leaches specific contaminants above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6]

  • Check for Listed Waste Codes: This waste stream may fall under the "F-List" for wastes from non-specific sources, particularly those pertaining to halogenated organic compounds used in solvents or synthesized in a laboratory setting.[6][7]

  • Institutional Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department. They will provide the final, authoritative determination and assign the correct EPA hazardous waste codes.

Section 2: Safety and Handling Protocols for Waste Accumulation

Proper personal protective equipment (PPE) and handling procedures are non-negotiable when managing this chemical waste.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., Viton®, nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9][10]

    • Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, an impervious apron or suit may be necessary.[8]

  • Handling Environment: All waste handling, including transferring and commingling of compatible wastes, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[11]

Section 3: Step-by-Step Disposal and Accumulation Procedure

This section details the validated, procedural workflow for safely collecting and storing waste (5-Chloro-2-(trifluoromethyl)phenyl)methanol prior to its removal by EHS or a licensed contractor.

Step 1: Waste Segregation

This is the most critical step in the handling process. Improper segregation can create dangerous chemical reactions and significantly increase disposal costs.

Causality: Halogenated organic waste must be kept separate from non-halogenated waste because the disposal methods differ.[7][12] Halogenated compounds require incineration at specific temperatures to prevent the formation of dioxins and other persistent organic pollutants. Mixing them with non-halogenated streams contaminates the entire volume, forcing the more expensive disposal route for all of it. Furthermore, mixing with incompatible chemicals can lead to fire, explosion, or the release of toxic gases.

Chemical Incompatibility Summary
Do NOT Mix Halogenated Waste With:
Strong Oxidizing Agents
Strong Acids or Bases (unless part of a neutralized, buffered solution)
Reactive Metals (e.g., Sodium, Potassium)
Non-Halogenated Solvent Waste

Sources:[12][13]

Step 2: Containerization

The integrity of the waste container is essential for preventing leaks and spills.

  • Select a Compatible Container: Use a clean, designated container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[14]

  • Ensure Proper Closure: The container must have a secure, leak-proof screw cap.[15] Do not use stoppers, parafilm, or other temporary seals for storage.

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during movement.[1]

Step 3: Labeling

Accurate and complete labeling is required by law and is crucial for safety.[16][17]

  • Affix an EHS-Provided "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled.[12]

  • Complete All Information:

    • Write the words "Hazardous Waste."

    • List all chemical constituents by their full, unabbreviated names (e.g., "(5-Chloro-2-(trifluoromethyl)phenyl)methanol," "Methanol," "Water").

    • Provide an accurate estimate of the percentage of each component.

    • Indicate the relevant hazards using appropriate pictograms (e.g., irritant, toxic).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated SAA at or near the point of generation and under the control of laboratory personnel.[14][18]

  • Designate the SAA: The location should be clearly marked.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub that can hold at least 110% of the volume of the largest container within it.[14]

  • Keep Containers Closed: The waste container must be sealed at all times except when waste is being added.[19]

  • Monitor Accumulation Limits: Be aware of your facility's limits on the volume of waste (typically up to 55 gallons) and the time it can be stored in an SAA.[17][18]

Disposal Workflow Diagram

The following diagram illustrates the logical flow from waste generation to final, compliant disposal.

G cluster_generation Point of Generation cluster_management Laboratory Waste Management cluster_disposal Final Disposal WasteGeneration Waste Generated (e.g., reaction mixture, contaminated items) HazardDetermination 1. Hazardous Waste Determination (Consult SDS & EHS) WasteGeneration->HazardDetermination Segregation 2. Segregate Waste (Halogenated Stream) HazardDetermination->Segregation Confirmed Hazardous Containerization 3. Select & Fill Compatible Container Segregation->Containerization Labeling 4. Attach & Complete Hazardous Waste Label Containerization->Labeling SAA_Storage 5. Store in SAA (Closed, in Secondary Containment) Labeling->SAA_Storage EHS_Pickup 6. Request EHS Pickup (Licensed Contractor) SAA_Storage->EHS_Pickup When Full or Time Limit Reached FinalDisposal Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) (e.g., Incineration) EHS_Pickup->FinalDisposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-2-(trifluoromethyl)phenyl)methanol
Reactant of Route 2
(5-Chloro-2-(trifluoromethyl)phenyl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.